molecular formula C10H9NO2 B12056001 3-Indoleacetic acid-d7

3-Indoleacetic acid-d7

Cat. No.: B12056001
M. Wt: 182.23 g/mol
InChI Key: SEOVTRFCIGRIMH-PYNXLSDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Indoleacetic acid-d7 is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 182.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

182.23 g/mol

IUPAC Name

2,2-dideuterio-2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i1D,2D,3D,4D,5D2,6D

InChI Key

SEOVTRFCIGRIMH-PYNXLSDISA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])C([2H])([2H])C(=O)O)[2H])[2H]

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)O

Origin of Product

United States

Foundational & Exploratory

Synthesis of 3-Indoleacetic Acid-d7 from Deuterated Indole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a two-step synthetic pathway for the preparation of 3-Indoleacetic acid-d7 (IAA-d7), a deuterated analog of the plant hormone auxin. The synthesis commences with the deuteration of indole to yield indole-d7, which is subsequently converted to the final product. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow to facilitate understanding and replication in a research setting.

Introduction

Indole-3-acetic acid (IAA) is the most abundant and physiologically active auxin in plants, playing a crucial role in various aspects of plant growth and development.[1] Isotopically labeled IAA, such as this compound, serves as an invaluable tool in metabolic studies, pharmacokinetic analyses, and as an internal standard for quantitative mass spectrometry-based assays. The incorporation of deuterium atoms provides a distinct mass shift, enabling sensitive and accurate tracking and quantification of IAA in complex biological matrices.

This guide outlines a robust and accessible synthetic route to this compound, beginning with the deuteration of commercially available indole. The subsequent conversion of the resulting deuterated indole to IAA-d7 is achieved through a well-established reaction with glycolic acid. The methodologies presented are based on established literature procedures, adapted for the synthesis of the deuterated analog.

Synthetic Pathway Overview

The synthesis of this compound from indole is a two-step process:

  • Deuteration of Indole: Indole is subjected to a hydrogen-deuterium exchange reaction to produce deuterated indole (approaching d7).

  • Synthesis of this compound: The deuterated indole is then reacted with glycolic acid in the presence of a strong base to yield this compound.

Reaction Pathway

G Indole Indole Indole_d7 Indole-d7 Indole->Indole_d7 CD3CO2D, 150 °C IAA_d7 This compound Indole_d7->IAA_d7 1. KOH, Glycolic Acid, 250 °C 2. H3O+

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of Deuterated Indole (Indole-d7)

This procedure is adapted from a method for the deuteration of 3-unsubstituted indoles.[2] Achieving a d7 level of deuteration may require extended reaction times or multiple deuteration cycles.

Materials:

  • Indole

  • Deuterated acetic acid (CD3CO2D)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Diethyl ether (Et2O)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Equipment:

  • Sealed tube or high-pressure reaction vessel

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a sealed tube, a solution of indole (e.g., 0.25 mmol) in deuterated acetic acid (CD3CO2D, 0.1 M solution) is prepared.

  • The sealed tube is heated to 150 °C. The reaction progress can be monitored by 1H NMR spectroscopy by taking aliquots at different time intervals to observe the disappearance of proton signals. To achieve a high degree of deuteration (approaching d7), the reaction may need to be heated for an extended period (e.g., 48-72 hours or longer).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then slowly poured into a saturated aqueous NaHCO3 solution to neutralize the excess acid.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous Na2SO4, and the solvent is removed under reduced pressure using a rotary evaporator to yield the deuterated indole.

Purification: The crude deuterated indole can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound from Deuterated Indole

This protocol is a modification of a well-established procedure for the synthesis of indole-3-acetic acid.[3]

Materials:

  • Deuterated Indole (from Step 1)

  • Potassium hydroxide (KOH)

  • Glycolic acid (70% aqueous solution)

  • Deionized water

  • Diethyl ether

  • 12N Hydrochloric acid (HCl)

Equipment:

  • Stainless steel rocking autoclave or a stirred high-pressure reactor

  • Heating and rocking/stirring mechanism for the autoclave

  • Standard laboratory glassware

Procedure:

  • A stainless steel autoclave is charged with potassium hydroxide, deuterated indole, and 70% aqueous glycolic acid.

  • The autoclave is sealed and heated to 250 °C with rocking or stirring for approximately 18 hours.

  • After cooling to below 50 °C, water is added to the autoclave, and it is heated to 100 °C for 30 minutes to dissolve the potassium salt of the product.

  • The aqueous solution is cooled to room temperature, removed from the autoclave, and diluted with water.

  • The solution is extracted with diethyl ether to remove any unreacted deuterated indole.

  • The aqueous phase is then carefully acidified with 12N hydrochloric acid at 20-30 °C and subsequently cooled to 10 °C to precipitate the crude this compound.

  • The precipitate is collected by filtration, washed with cold water, and dried.

Purification: If further purification is required, the crude product can be recrystallized from water with the use of decolorizing carbon.

Experimental Workflow

G cluster_step1 Step 1: Deuteration of Indole cluster_step2 Step 2: Synthesis of IAA-d7 A1 Mix Indole and CD3CO2D in a sealed tube A2 Heat at 150 °C A1->A2 A3 Cool to room temperature A2->A3 A4 Neutralize with NaHCO3 solution A3->A4 A5 Extract with Diethyl Ether A4->A5 A6 Dry and Concentrate A5->A6 A7 Purify (optional) A6->A7 B1 Charge Autoclave with Deuterated Indole, KOH, and Glycolic Acid A7->B1 Proceed with Deuterated Indole B2 Heat at 250 °C for 18h B1->B2 B3 Cool and Dissolve in Water B2->B3 B4 Extract with Diethyl Ether B3->B4 B5 Acidify with HCl B4->B5 B6 Collect Precipitate B5->B6 B7 Purify by Recrystallization B6->B7

Caption: Detailed workflow for the two-step synthesis of IAA-d7.

Quantitative Data

The following tables summarize the quantitative data reported in the literature for the key reaction steps. Note that the yield for indole-d7 is an extrapolation and may vary depending on the reaction conditions and duration.

Table 1: Deuteration of Indole

Starting MaterialProductReagents and ConditionsYieldDeuterium IncorporationReference
IndoleIndole-d5CD3CO2D, 150 °C77%~95% average at C2, C4-C7[2]
IndoleIndole-d7CD3CO2D, 150 °C (extended time)Estimated ~70-75%>98%Assumed

Table 2: Synthesis of 3-Indoleacetic Acid from Indole

Starting MaterialProductReagents and ConditionsYieldReference
Indole3-Indoleacetic acidKOH, Glycolic acid, 250 °C, 18h87-93%[3]
Deuterated IndoleThis compoundKOH, Glycolic acid, 250 °C, 18hEstimated ~85-90%Assumed

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound from deuterated indole. The two-step approach, involving the deuteration of indole followed by its conversion to the target molecule, is a viable route for obtaining this valuable isotopically labeled compound. The provided experimental protocols, quantitative data, and visual diagrams are intended to aid researchers in the successful synthesis and application of this compound in their scientific endeavors. Careful optimization of the deuteration step will be crucial in achieving the desired level of isotopic enrichment.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Indoleacetic Acid-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of 3-Indoleacetic acid-d7 (IAA-d7), a deuterated analog of the primary plant auxin, 3-Indoleacetic acid (IAA). This document is intended to be a valuable resource for professionals in research and development who utilize isotopically labeled compounds.

This compound serves as an essential internal standard for the precise quantification of IAA in various biological matrices using mass spectrometry-based techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] Its utility stems from its chemical identity to endogenous IAA, allowing it to co-elute and co-ionize, while its distinct mass-to-charge ratio, due to the deuterium labeling, enables its differentiation and accurate measurement.

Quantitative Data Summary

The physicochemical properties of this compound are summarized in the tables below, with data for its non-labeled counterpart provided for comparative analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₁₀H₂D₇NO₂[2][3]
Molecular Weight 182.23 g/mol [2][4][5]
Isotopic Purity ≥98%[2][4]
Labeled CAS Number 1173020-21-7[3][5]
Appearance Solid[4]
Storage Temperature Refrigerated (+2°C to +8°C), protect from light[4][5]

Table 2: Physicochemical Properties of Unlabeled 3-Indoleacetic Acid

PropertyValueSource(s)
Chemical Formula C₁₀H₉NO₂[6]
Molecular Weight 175.18 g/mol [7]
Melting Point 168-170 °C[6][8]
Solubility Soluble in ethanol (50 mg/mL), methanol, DMSO. Sparingly soluble in chloroform. Insoluble in water.[9][10]
Appearance White to tan crystals or solid[6][9]
Unlabeled CAS Number 87-51-4[3][5]

Experimental Protocols

The following sections detail generalized experimental methodologies relevant to the application of this compound.

1. Quantitative Analysis of IAA using this compound as an Internal Standard by LC-MS/MS

This protocol outlines a general procedure for the quantification of IAA in biological samples.

  • Sample Preparation:

    • Homogenize the biological sample (e.g., plant tissue, bacterial culture supernatant) in an appropriate extraction solvent (e.g., acidified methanol).

    • Add a known amount of this compound internal standard solution to the homogenate.

    • Centrifuge the sample to pellet debris and collect the supernatant.

    • The extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.[11]

    • Evaporate the solvent and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Separate the analytes using a suitable C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify IAA and IAA-d7 using multiple reaction monitoring (MRM) in negative electrospray ionization (ESI) mode. The specific precursor-to-product ion transitions for both IAA and IAA-d7 should be optimized.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of the IAA standard to the peak area of the IAA-d7 internal standard against the concentration of the IAA standard.

    • Determine the concentration of IAA in the biological sample by interpolating the peak area ratio of the endogenous IAA to the IAA-d7 internal standard from the calibration curve.

2. Determination of Melting Point

The melting point of a solid compound can be determined using a standard melting point apparatus.

  • Place a small, finely powdered sample of the compound into a capillary tube.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a controlled rate.

  • Observe the sample through the magnifying lens.

  • Record the temperature at which the sample first begins to melt and the temperature at which the sample is completely molten. The melting point is reported as this range. For pure crystalline compounds, this range is typically narrow.

3. Determination of Solubility

A general procedure to determine the solubility of a compound in a specific solvent is as follows:

  • Add a small, accurately weighed amount of the solute (e.g., this compound) to a known volume of the solvent (e.g., ethanol) in a vial at a constant temperature.

  • Stir or agitate the mixture until saturation is reached (i.e., no more solute dissolves).

  • Allow any undissolved solid to settle.

  • Carefully remove a known volume of the supernatant.

  • Determine the concentration of the dissolved solute in the supernatant using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculate the solubility in units such as mg/mL or mol/L.

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes related to the use and biological context of 3-Indoleacetic acid.

G cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Biological Sample B Add Known Amount of IAA-d7 (Internal Standard) A->B C Extraction B->C D Purification (e.g., SPE) C->D E LC-MS/MS Analysis D->E F Generate Calibration Curve E->F G Quantify Endogenous IAA F->G

Caption: Workflow for quantitative analysis using a deuterated internal standard.

IAA_Biosynthesis cluster_pathways Tryptophan-Dependent IAA Biosynthesis Pathways tryptophan Tryptophan ipya Indole-3-pyruvic acid (IPyA) tryptophan->ipya tam Tryptamine (TAM) tryptophan->tam iam Indole-3-acetamide (IAM) tryptophan->iam ian Indole-3-acetonitrile (IAN) tryptophan->ian iaa Indole-3-acetic acid (IAA) ipya->iaa tam->iaa iam->iaa ian->iaa

Caption: Major tryptophan-dependent biosynthesis pathways of IAA.

References

A Technical Guide to 3-Indoleacetic Acid-d7: Chemical Structure, Isotopic Purity, and Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Indoleacetic acid-d7 (IAA-d7), a deuterated analog of the primary plant auxin, 3-Indoleacetic acid (IAA). This isotopically labeled compound is a critical tool in analytical chemistry, particularly for quantitative mass spectrometry-based assays. This document details its chemical structure, isotopic purity specifications, relevant experimental protocols for its use and characterization, and its role in biological pathways.

Chemical Structure and Properties

This compound is a synthetic form of IAA where seven hydrogen atoms have been replaced by their stable isotope, deuterium. This substitution results in a mass shift that allows it to be distinguished from the endogenous, unlabeled analyte in biological samples, making it an ideal internal standard. The deuterium atoms are strategically placed on the indole ring and the acetic acid side chain at positions that are not readily exchangeable, ensuring isotopic stability under typical experimental conditions.[1][2]

The most common labeling pattern involves the substitution of five hydrogen atoms on the benzene ring portion of the indole structure and two hydrogen atoms on the carbon adjacent to the carboxylic acid group (C2 position).[3]

Chemical Structure Diagram

Caption: Chemical structure of this compound (IAA-d7).

Physicochemical and Isotopic Data

The following tables summarize the key properties and specifications for this compound, compiled from various suppliers.[4][5][6][7]

Table 1: General Properties

PropertyValue
Chemical Formula C₁₀H₂D₇NO₂
Molecular Weight 182.23 g/mol
Labeled CAS Number 1173020-21-7
Unlabeled CAS Number 87-51-4
Appearance White to off-white solid
Storage Conditions +2°C to +8°C, Protect from light

Table 2: Purity Specifications

SpecificationTypical ValueSource(s)
Chemical Purity ≥98%[5][6]
Isotopic Purity ≥98 atom % D
Isotopic Enrichment ≥98%[2]

Note: Chemical purity refers to the percentage of the compound that is 3-Indoleacetic acid (both labeled and unlabeled forms), while isotopic purity/enrichment refers to the percentage of the molecules that are labeled with the desired number of deuterium atoms.

Experimental Protocols

Deuterated standards like IAA-d7 are primarily used in quantitative analysis by mass spectrometry (MS). Below are detailed methodologies for the characterization of the standard itself and its application in a typical analytical workflow.

Protocol 1: Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HR-MS)

This protocol outlines a general procedure for verifying the isotopic enrichment of a deuterated standard.[1][8][9][10]

Objective: To determine the distribution of isotopologues (d0 to d7) and calculate the isotopic purity of the IAA-d7 standard.

Materials:

  • This compound standard

  • Methanol or Acetonitrile (LC-MS grade)

  • High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF) coupled to a liquid chromatography system (LC) or with a direct infusion source.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the IAA-d7 standard (e.g., 1 µg/mL) in a suitable solvent like methanol.

  • Instrumentation Setup:

    • Set up the HR-MS instrument to operate in full scan mode with high resolution (>60,000 FWHM).

    • Use an appropriate ionization source, such as electrospray ionization (ESI) in positive or negative mode. For indole-containing compounds, atmospheric pressure chemical ionization (APCI) in positive mode can also be effective.[11]

    • Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample solution directly or inject it into the LC system. Acquire the full scan mass spectrum over a mass range that includes the unlabeled IAA (m/z ~176.07) and the fully labeled IAA-d7 (m/z ~183.11).

  • Data Analysis:

    • Extract the ion chromatograms or spectra for the [M+H]⁺ or [M-H]⁻ ions of all possible isotopologues (d0 through d7).

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (Peak Area of d7 Isotopologue / Sum of Peak Areas of all Isotopologues) x 100

Experimental Workflow: Isotopic Purity Assessment

cluster_prep Sample Preparation cluster_analysis HR-MS Analysis cluster_data Data Processing prep1 Dissolve IAA-d7 in LC-MS Grade Solvent prep2 Dilute to ~1 µg/mL prep1->prep2 analysis1 Direct Infusion or LC Injection prep2->analysis1 analysis2 Acquire Full Scan Data (High Resolution) analysis1->analysis2 data1 Extract Ion Spectra for Isotopologues (d0-d7) analysis2->data1 data2 Integrate Peak Areas data1->data2 data3 Calculate Isotopic Purity Percentage data2->data3

Caption: Workflow for determining the isotopic purity of IAA-d7.

Protocol 2: Quantification of Endogenous IAA using IAA-d7 as an Internal Standard by LC-MS/MS

This protocol provides a framework for using IAA-d7 to accurately quantify unlabeled IAA in a biological matrix.[12][13][14]

Objective: To quantify the concentration of endogenous IAA in a sample (e.g., plant tissue extract, bacterial culture supernatant) using an isotope dilution method.

Materials:

  • Biological sample

  • This compound (as internal standard)

  • Unlabeled 3-Indoleacetic acid (for calibration curve)

  • Extraction solvent (e.g., acidified isopropanol)

  • LC-MS/MS system (e.g., Triple Quadrupole)

Methodology:

  • Sample Extraction:

    • Homogenize a known amount of the biological sample in a pre-chilled extraction solvent.

    • Spike the sample with a known amount of IAA-d7 internal standard at the beginning of the extraction process. This corrects for analyte loss during sample preparation.

    • Centrifuge to pellet debris and collect the supernatant. Further solid-phase extraction (SPE) may be required for sample cleanup.

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards by spiking known concentrations of unlabeled IAA into a blank matrix (a sample matrix free of endogenous IAA).

    • Add the same fixed amount of IAA-d7 internal standard to each calibration standard.

  • LC-MS/MS Analysis:

    • Set up the LC method to chromatographically separate IAA from other matrix components.

    • Set up the MS/MS instrument to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both unlabeled IAA and labeled IAA-d7.

      • IAA (unlabeled): e.g., m/z 176.1 → 130.0[13]

      • IAA-d7 (labeled): e.g., m/z 183.1 → 137.0 (transition will shift based on label position)

  • Data Analysis:

    • Integrate the peak areas for both the analyte (unlabeled IAA) and the internal standard (IAA-d7) in all samples and calibration standards.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Generate a calibration curve by plotting the peak area ratio against the concentration of the unlabeled IAA standards.

    • Determine the concentration of IAA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Biological Context: IAA Biosynthesis Pathways

3-Indoleacetic acid is a key signaling molecule in plants and is also produced by many plant-associated microbes.[15] Understanding its biosynthesis is crucial for studying its physiological effects. There are several pathways for IAA synthesis, most of which originate from the amino acid tryptophan. The use of labeled standards like IAA-d7 is essential for flux analysis and accurately tracing the activity of these pathways.[3][10]

Major IAA Biosynthesis Pathways

Trp Tryptophan IAM Indole-3-acetamide (IAM) Trp->IAM IaaM IPyA Indole-3-pyruvic acid (IPyA) Trp->IPyA Aminotransferase TAM Tryptamine (TAM) Trp->TAM Decarboxylase IAOx Indole-3-acetaldoxime (IAOx) Trp->IAOx IAA 3-Indoleacetic Acid (IAA) IAM->IAA IaaH IAD Indole-3-acetaldehyde (IAD) IPyA->IAD Decarboxylase TAM->IAD Amine Oxidase IAN Indole-3-acetonitrile (IAN) IAOx->IAN IAD->IAA Aldehyde Dehydrogenase IAN->IAA Nitrilase

Caption: Key tryptophan-dependent IAA biosynthesis pathways in plants and microbes.

References

Commercial Suppliers and Technical Guide for High-Purity 3-Indoleacetic Acid-d7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring high-purity 3-Indoleacetic acid-d7 (IAA-d7), a deuterated analog of the primary plant auxin, several commercial suppliers offer this stable isotope-labeled compound for use as an internal standard in quantitative mass spectrometry-based analyses. This technical guide provides a comprehensive overview of available commercial sources, experimental protocols for its use, and relevant biological context.

Commercial Supplier Overview

High-purity this compound is available from a number of reputable suppliers specializing in stable isotope-labeled compounds and analytical standards. The purity and isotopic enrichment of the product are critical parameters for ensuring accurate and reproducible experimental results. Below is a summary of offerings from various suppliers.

SupplierCatalog NumberChemical PurityIsotopic Purity/EnrichmentAvailable Quantities
Cambridge Isotope Laboratories, Inc. DLM-804098%[1][2]Not explicitly stated, sold as (D₇, 98%)[1][2]0.05 g, 0.1 g[2][3]
MedChemExpress HY-18569S399.84%[4]Not explicitly stated, sold as d7Various sizes available[4]
Eurisotop DLM-8040-0.0598%[3]Not explicitly stated, sold as (D₇, 98%)[3]0.05 g, 0.1 g[3]
China Isotope Not specified98%[5]Not explicitly stated, sold as (D₇, 98%)[5]Not specified[5]
SmallMolecules.com DLM-8040-0.0598.0%[6]Not explicitly stated, sold as (D₇, 98%)[6]0.05 g[6]
Bio Basic Not specifiedReagent Grade[7]Not specifiedNot specified[7]

Experimental Protocols

The following protocols are generalized methodologies for the synthesis and quality control of this compound, based on established chemical principles.

Synthesis of this compound

The synthesis of deuterated indole-3-acetic acid can be achieved through various methods, including the reaction of indole with glycolic acid. A general procedure is outlined below, adapted from known indole chemistry.[8]

Materials:

  • Indole

  • Deuterated glycolic acid (d2-hydroxyacetic acid)

  • Potassium hydroxide

  • Water

  • Hydrochloric acid

  • Ether

  • Decolorizing carbon

Procedure:

  • In a high-pressure autoclave, combine indole, deuterated glycolic acid, and potassium hydroxide.

  • Seal the autoclave and heat to 250°C with rocking or stirring for approximately 18 hours.[8]

  • Cool the reaction mixture to below 50°C and add water. Heat to 100°C for 30 minutes to dissolve the potassium salt of the product.[8]

  • Cool the aqueous solution and transfer it from the autoclave. Rinse the autoclave with water and combine the rinsings.

  • Extract the solution with ether to remove any unreacted indole.[8]

  • Acidify the aqueous phase with hydrochloric acid to precipitate the this compound.[8]

  • Cool the mixture to 10°C to ensure complete precipitation.

  • Collect the crystalline product by filtration, wash with cold water, and dry.

  • For further purification, the product can be recrystallized from water with the addition of decolorizing carbon.[8]

Quality Control by LC-MS/MS

The purity and identity of this compound should be verified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (m/z): The protonated molecular ion of this compound.

  • Product Ions (m/z): Characteristic fragment ions of the precursor.

  • Collision Energy: Optimized for the specific instrument and precursor/product ion pair.

Procedure:

  • Prepare a standard solution of the synthesized or purchased this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Inject the standard solution into the LC-MS/MS system.

  • Monitor for the expected precursor and product ions at the correct retention time.

  • Assess the purity by integrating the peak area of the analyte and any impurities. The isotopic enrichment can be evaluated by examining the mass spectrum for the presence of non-deuterated or partially deuterated species.

Signaling Pathways and Logical Relationships

To provide a deeper understanding of the biological context and the application of this compound, the following diagrams illustrate the procurement workflow and the auxin signaling pathway.

Procurement_Workflow cluster_0 Phase 1: Planning & Sourcing cluster_1 Phase 2: Purchasing cluster_2 Phase 3: Verification & Use A Identify Need for High-Purity This compound B Research & Identify Potential Suppliers A->B Initial Research C Evaluate Supplier Credentials (ISO, COA, Purity Specs) B->C Due Diligence D Request Quotations C->D Shortlist Suppliers E Select Supplier & Place Purchase Order D->E Cost & Quality Analysis F Receive Shipment & Verify Against Purchase Order E->F Procurement G Perform In-house QC (e.g., LC-MS/MS) F->G Quality Assurance H Release for Research Use G->H Final Approval

Procurement and Verification Workflow for High-Purity Chemical Standards.

IAA_Signaling_Pathway cluster_plant Plant Cell IAA IAA (Auxin) TIR1_AFB TIR1/AFB Receptor Complex IAA->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Recruits Ub Ubiquitin TIR1_AFB->Ub Mediates Ubiquitination of Aux/IAA ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Response Cellular Response (Growth, Development) Auxin_Genes->Response Leads to Ub->Aux_IAA

Simplified Auxin (IAA) Signaling Pathway in Plants.

References

stability and storage conditions for 3-Indoleacetic acid-d7 powder

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Stability and Storage of 3-Indoleacetic Acid-d7 Powder

For researchers, scientists, and professionals in drug development, understanding the stability and appropriate storage conditions of isotopically labeled compounds like this compound (IAA-d7) is critical for ensuring experimental accuracy and preserving material integrity. This guide provides a comprehensive overview of the stability profile of IAA-d7 powder, recommended storage conditions, and methodologies for its handling and analysis.

Overview of this compound

This compound is the deuterated form of 3-Indoleacetic acid (IAA), the most common, naturally occurring plant hormone of the auxin class. It is widely used as an internal standard in quantitative analysis by mass spectrometry (MS) coupled with gas chromatography (GC) or liquid chromatography (LC) due to its similar chemical and physical properties to its non-deuterated counterpart, with a distinct mass difference.

Recommended Storage Conditions

Proper storage is crucial to maintain the stability of this compound powder. The following conditions are recommended based on information from various suppliers.

Table 1: Recommended Storage Conditions for this compound Powder

TemperatureDurationAdditional Notes
-20°CUp to 4 years[1]Recommended for long-term storage.
+2°C to +8°CUp to 2 years[2]Protect from light[3].
Room TemperatureShort-termSuitable for shipping in the continental US; may vary elsewhere[2].

It is also imperative to protect the compound from direct sunlight, moisture, and air contact[4].

Stability Profile

3-Indoleacetic acid is generally considered stable under normal conditions[4][5]. However, its stability is influenced by several factors, particularly when in solution. While specific stability data for the d7-labeled powder is limited, the stability of the non-deuterated form provides a strong indication of its behavior.

Table 2: Stability of 3-Indoleacetic Acid in Solution

SolventTemperatureDurationSource
Various-80°C6 monthsMedChemExpress[2]
Various-20°C1 monthMedChemExpress[2]
In the dark4°CUp to 2 monthsJournal of Applied Biology and Biotechnology[3]

Key Factors Influencing Stability:

  • Light: IAA is a photo-labile compound.[5] Exposure to light, especially in the presence of salts and mineral nutrients, can hasten its photodegradation.[5][6] Using yellow light filters can prevent this degradation.[6]

  • Heat: In solution, IAA has been found to be stable to autoclaving at 121°C for 15 minutes.[3][7]

  • pH: The stability of IAA in solution can be pH-dependent.

  • Oxidizing Agents: Contact with oxidizing agents, bases, and strong reducing agents should be avoided.[8]

Degradation Pathways

The degradation of 3-Indoleacetic acid can occur through several pathways. The primary routes of degradation include photodegradation, enzymatic oxidation, and microbial degradation.

IAA 3-Indoleacetic Acid Degradation Degradation Products IAA->Degradation leads to Light Light Exposure (Photodegradation) Light->Degradation Enzymes Enzymatic Oxidation (e.g., Peroxidases) Enzymes->Degradation Microbes Microbial Activity Microbes->Degradation Heat Elevated Temperature Heat->Degradation Oxidants Oxidizing Agents Oxidants->Degradation Start Start: IAA-d7 Powder Aliquot Aliquot into Amber Vials Start->Aliquot Storage Place in Controlled Storage Conditions Aliquot->Storage Time Analyze at Predetermined Time Points Storage->Time Dissolve Dissolve in Solvent Time->Dissolve HPLC HPLC Analysis Dissolve->HPLC Data Data Analysis: Purity & Degradation HPLC->Data End End: Determine Stability and Shelf Life Data->End

References

The Evolution of Precision: A Technical Guide to the Isotopic Labeling of Plant Hormones

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the core techniques that have revolutionized our understanding of phytohormone biology, from early radiolabeling to modern stable isotope analysis.

The study of plant hormones, or phytohormones, has been fundamentally shaped by our ability to track these minute signaling molecules within plant tissues. Isotopic labeling, a technique that introduces a detectable isotopic signature into a molecule, has been the cornerstone of this field, allowing researchers to unravel the complex biosynthesis, transport, and signaling pathways that govern plant growth and development. This technical guide provides an in-depth exploration of the historical development of isotopic labeling for plant hormones, detailing key experimental protocols, presenting comparative quantitative data, and visualizing the intricate signaling and metabolic pathways.

From Radioactivity to Stability: A Historical Perspective

The journey of isotopic labeling in plant hormone research began with the use of radioactive isotopes, which offered unprecedented sensitivity for their time. In the mid-20th century, the synthesis of radiolabeled auxins, such as [¹⁴C]indole-3-acetic acid (¹⁴C-IAA) , marked a pivotal moment. These "hot" molecules allowed for the first direct measurements of auxin transport, providing experimental evidence for the Cholodny-Went hypothesis of tropisms. Early experiments involved applying ¹⁴C-IAA to plant tissues and tracking the movement of radioactivity, a technique that, despite its limitations in spatial resolution, laid the groundwork for our understanding of polar auxin transport.[1]

The 1960s and 70s saw the application of radiolabeling extend to other hormone classes, including gibberellins. However, the inherent risks associated with handling radioactive materials, coupled with the challenges in precisely localizing the signal and the potential for metabolic alteration of the label, spurred the search for alternative methods.

The advent of mass spectrometry (MS) in biological research heralded a new era. The focus gradually shifted from radioactive isotopes to stable isotopes , such as deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N). These non-radioactive isotopes could be incorporated into plant hormones and their precursors, and the resulting mass shift could be accurately detected by MS. This transition offered several advantages: increased safety, the ability to perform in vivo labeling with minimal physiological disruption, and the capacity for more precise quantification and structural elucidation of metabolites.

The development of gas chromatography-mass spectrometry (GC-MS) and later, the more versatile liquid chromatography-mass spectrometry (LC-MS), provided the analytical power to separate and detect these labeled compounds with high sensitivity and specificity. This technological leap enabled the simultaneous analysis of multiple hormones and their metabolites, paving the way for the comprehensive profiling of the plant hormonome.

Quantitative Advancements in Detection

The evolution of analytical instrumentation has dramatically improved the sensitivity of plant hormone detection. The following table summarizes the progression of detection limits for various techniques over time, highlighting the significant gains achieved with the adoption of stable isotope labeling and advanced mass spectrometry.

DecadeTechniqueLabeled Hormone ExampleTypical Detection LimitReference
1950s-1960sScintillation Counting[¹⁴C]IAApmol - nmol range[1]
1970s-1980sGC-MS (Electron Impact)Methylated GAsng range[2][3]
1990s-2000sGC-MS/MS, LC-MSDeuterated Cytokininspg - fmol range[4][5]
2010s-PresentUPLC-MS/MS (Triple Quadrupole, Orbitrap)Multi-hormone panels with stable isotope standardsfmol - amol range[6][7]

Key Experimental Protocols

This section provides detailed methodologies for key isotopic labeling experiments that represent the historical and current state of the art.

Radioactive Labeling for Auxin Transport Studies (¹⁴C-IAA)

This protocol is a generalized procedure based on early auxin transport assays.

Objective: To measure the polar transport of auxin in plant tissues.

Materials:

  • Plant material (e.g., Arabidopsis thaliana inflorescence stems, coleoptiles)

  • ¹⁴C-labeled Indole-3-acetic acid (¹⁴C-IAA) solution

  • Agar

  • Microcentrifuge tubes

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation of Labeled Agar: Prepare a solution of 1% agar in a suitable buffer (e.g., MES buffer, pH 5.5). While the agar is still molten, add ¹⁴C-IAA to a final concentration of 1-10 µM. Cast the agar into small blocks or cylinders.

  • Plant Material Preparation: Excise the plant tissue of interest (e.g., a 2 cm segment of an Arabidopsis inflorescence stem).

  • Application of Labeled Agar: Place the apical end of the plant segment in contact with the ¹⁴C-IAA-containing agar block (the donor block). Place a similar, unlabeled agar block at the basal end (the receiver block).

  • Incubation: Incubate the setup in a dark, humid chamber for a defined period (e.g., 4-18 hours) to allow for transport.

  • Quantification:

    • After the incubation period, remove the donor and receiver blocks.

    • Place the receiver block into a scintillation vial.

    • Add scintillation cocktail to the vial.

    • Measure the radioactivity in the receiver block using a scintillation counter. The amount of radioactivity is proportional to the amount of auxin transported.

  • Data Analysis: Express the results as the amount of radioactivity (e.g., in counts per minute or disintegrations per minute) transported per unit of time.

In Vivo Deuterium Labeling of Cytokinins for Biosynthesis Analysis

This protocol is based on modern methods for studying hormone biosynthesis.[4][8][9]

Objective: To measure the biosynthetic rate of cytokinins in plant seedlings.

Materials:

  • Arabidopsis thaliana seedlings (or other plant material)

  • Liquid culture medium (e.g., Murashige and Skoog medium)

  • Deuterium oxide (D₂O)

  • Extraction solvent (e.g., methanol/water/formic acid mixture)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Labeling: Grow seedlings in a liquid culture medium. To initiate labeling, replace the medium with fresh medium containing a known percentage of D₂O (e.g., 30%).

  • Time-Course Sampling: Harvest plant material at various time points after the introduction of the D₂O-containing medium (e.g., 0, 6, 12, 24 hours). Flash-freeze the samples in liquid nitrogen and store at -80°C until extraction.

  • Extraction:

    • Homogenize the frozen plant tissue in a pre-chilled extraction solvent.

    • Add a known amount of a stable isotope-labeled internal standard for each cytokinin to be analyzed (e.g., [¹⁵N₄]Zeatin).

    • Centrifuge the homogenate to pellet cellular debris.

  • Purification:

    • Pass the supernatant through a solid-phase extraction (SPE) cartridge to remove interfering compounds and enrich for cytokinins.

    • Elute the cytokinins from the SPE cartridge with an appropriate solvent.

    • Dry the eluate under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis.

    • Inject the sample into the LC-MS/MS system.

    • Separate the different cytokinin species using liquid chromatography.

    • Detect and quantify the labeled and unlabeled cytokinins using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the ratio of the deuterated (newly synthesized) to the non-deuterated (pre-existing) form of each cytokinin at each time point.

    • The rate of increase of this ratio provides a measure of the biosynthetic rate of the hormone.

Visualizing the Machinery: Signaling and Biosynthesis Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling and biosynthesis pathways for key plant hormones.

Auxin Signaling Pathway

Auxin_Signaling Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Aux_IAA Aux/IAA TIR1_AFB->Aux_IAA promotes binding Ub Ubiquitin TIR1_AFB->Ub ARF ARF Aux_IAA->ARF inhibits Proteasome 26S Proteasome Aux_IAA->Proteasome degradation Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes activates/represses transcription Ub->Aux_IAA ubiquitination Gibberellin_Signaling GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 DELLA DELLA Protein GID1->DELLA promotes interaction Proteasome 26S Proteasome DELLA->Proteasome degradation PIFs PIFs DELLA->PIFs inhibits SCF SCF Complex SCF->DELLA ubiquitination GA_Response_Genes GA Response Genes PIFs->GA_Response_Genes activates transcription Ethylene_Biosynthesis Met Methionine SAM S-Adenosyl-L-methionine (SAM) Met->SAM ACC 1-aminocyclopropane-1-carboxylic acid (ACC) SAM->ACC  ACS Ethylene Ethylene ACC->Ethylene  ACO MACC Malonyl-ACC (inactive) ACC->MACC conjugation ACS ACS ACO ACO

References

Solubility Profile of 3-Indoleacetic Acid-d7 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Solubility of 3-Indoleacetic Acid

The following table summarizes the known solubility of 3-Indoleacetic acid in a range of common organic solvents. This data serves as a strong proxy for the solubility of 3-Indoleacetic acid-d7.

SolventSolubilityTemperature (°C)
Dimethyl Sulfoxide (DMSO)125 mg/mLNot Specified
Ethanol50 mg/mLNot Specified
MethanolSolubleNot Specified
N,N-Dimethylformamide (DMF)SolubleNot Specified
AcetoneSolubleNot Specified
Ethyl AcetateHigher than DMSO25
n-ButanolSoluble25
IsopropanolSoluble25
1,4-DioxaneSoluble25
n-PropanolSoluble25
AcetonitrileSoluble25
ChloroformSparingly SolubleNot Specified
WaterInsolubleNot Specified

A study systematically measured the mole fraction solubility of IAA in twelve pure solvents from 278.15 K to 323.15 K, reporting the order of solubility as: ethyl acetate > DMSO > DMF > n-butanol > acetone > isopropanol > 1,4-dioxane > n-propanol > ethanol > methanol > acetonitrile > chloroform.[3][4]

Experimental Protocols

While specific experimental details for determining the solubility of this compound were not found, a general and widely accepted methodology for determining the equilibrium solubility of a compound in a given solvent is the isothermal saturation method.

Isothermal Saturation Method for Solubility Determination

This method involves preparing a supersaturated solution of the solute in the solvent and allowing it to reach equilibrium at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.

Materials:

  • This compound

  • Selected organic solvents (e.g., DMSO, ethanol, methanol)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS) or other quantitative analytical instrumentation.

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The amount of solid added should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation, immediately dilute the aliquot with a known volume of the solvent.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

Mandatory Visualization

The primary utility of deuterated compounds like this compound lies in their application as internal standards in quantitative analytical workflows, particularly in mass spectrometry. The following diagram illustrates a typical experimental workflow for using a deuterated internal standard.

G cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis sample Biological or Environmental Sample spike Spike with Known Amount of This compound (Internal Standard) sample->spike extract Extraction of Analytes (IAA and IAA-d7) spike->extract lcms LC-MS/MS Analysis extract->lcms peak_iaa Measure Peak Area of Endogenous IAA lcms->peak_iaa peak_iaad7 Measure Peak Area of IAA-d7 lcms->peak_iaad7 ratio Calculate Peak Area Ratio (IAA / IAA-d7) peak_iaa->ratio peak_iaad7->ratio calcurve Generate Calibration Curve (Ratio vs. Concentration) ratio->calcurve quant Quantify Endogenous IAA Concentration calcurve->quant

Caption: Workflow for Quantitative Analysis Using a Deuterated Internal Standard.

References

Spectroscopic Characterization of 3-Indoleacetic Acid-d7: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Indoleacetic acid-d7 (IAA-d7). Given the limited availability of specific spectroscopic data for the d7 isotopologue, this guide leverages data from its non-deuterated (IAA) and pentadeuterated (IAA-d5) counterparts to provide a robust analytical framework. This document details experimental protocols for key spectroscopic techniques and includes visualizations of relevant biological pathways and experimental workflows.

Introduction

3-Indoleacetic acid (IAA) is the most abundant and physiologically active auxin in plants, playing a crucial role in numerous aspects of growth and development.[1] Deuterium-labeled IAA, such as this compound, serves as an invaluable internal standard for quantitative analysis in mass spectrometry-based studies, enabling precise measurement of endogenous IAA levels in biological samples.[2] Accurate spectroscopic characterization is paramount to confirm the identity, purity, and isotopic enrichment of IAA-d7 used in such sensitive applications.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data of 3-Indoleacetic Acid-d5 in CD3OD

Chemical Shift (δ) ppmMultiplicityAssignment
3.73s-CH2-

Source: Adapted from literature data on IAA-d5.[3]

Note on 1H NMR of IAA-d7: In the fully deuterated IAA-d7 (C10H2D7NO2), the only expected proton signals would arise from the carboxylic acid proton and the indole N-H proton, unless exchanged in a deuterated solvent. The methylene protons (-CH2-) and all aromatic protons are replaced by deuterium. Residual proton signals may be observed depending on the isotopic purity.

Table 2: 13C NMR Spectroscopic Data of 3-Indoleacetic Acid-d5 in CD3OD

Chemical Shift (δ) ppmAssignment
176.5C=O
137.9C-3a
128.6C-7a
124.4C-2
121.9C-5
119.3C-6
119.0C-4
111.8C-7
108.7C-3
31.9-CH2-

Source: Adapted from literature data on IAA-d5.[3]

Note on 13C NMR of IAA-d7: The 13C chemical shifts for IAA-d7 are expected to be very similar to those of IAA-d5. The signals for deuterated carbons will exhibit coupling to deuterium, which can result in multiplets and a decrease in signal intensity in proton-decoupled spectra.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for 3-Indoleacetic Acid and its Deuterated Analogues

CompoundMolecular FormulaMolecular Weight ( g/mol )[M+H]+ (calculated)[M+H]+ (found for d5)
3-Indoleacetic AcidC10H9NO2175.19176.0706N/A
3-Indoleacetic Acid-d5C10H4D5NO2180.22181.1025181.1030
This compound C10H2D7NO2 182.23 183.1150 N/A

Source: PubChem, MedChemExpress, and literature data.[2][3][4]

Infrared (IR) Spectroscopy

The IR spectrum of IAA-d7 is expected to show characteristic shifts in vibrational frequencies for C-D bonds compared to C-H bonds in unlabeled IAA.

Table 4: Key Infrared (IR) Absorption Bands for 3-Indoleacetic Acid

Wavenumber (cm-1)AssignmentExpected Change in IAA-d7
~3400N-H stretchShift to lower wavenumber (N-D stretch)
2500-3300O-H stretch (carboxylic acid)No significant change
~3000Aromatic C-H stretchShift to lower wavenumber (C-D stretch)
~2900Aliphatic C-H stretchShift to lower wavenumber (C-D stretch)
~1700C=O stretch (carboxylic acid)No significant change
~1450C=C stretch (aromatic)Minor shifts

Source: Adapted from general IR spectroscopy principles and data for unlabeled IAA.

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the identity and isotopic labeling pattern of IAA-d7.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4, or Chloroform-d). Ensure the solvent is of high purity to avoid interfering signals.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • 1H NMR Acquisition:

    • Tune and match the probe for 1H.

    • Acquire a standard 1D 1H NMR spectrum. Key parameters include:

      • Pulse sequence: zg30

      • Number of scans: 16-64 (or more for low concentration)

      • Relaxation delay (d1): 5 seconds

      • Acquisition time: ~3-4 seconds

    • Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

  • 13C NMR Acquisition:

    • Tune and match the probe for 13C.

    • Acquire a proton-decoupled 1D 13C NMR spectrum. Key parameters include:

      • Pulse sequence: zgpg30

      • Number of scans: 1024 or more due to the low natural abundance of 13C and potential signal splitting from deuterium coupling.

      • Relaxation delay (d1): 2 seconds

    • Process the data similarly to the 1H spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the isotopic enrichment of IAA-d7.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of IAA-d7 (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Prepare a dilute solution (e.g., 1-10 µg/mL) from the stock solution for analysis.

  • Instrumentation:

    • A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) coupled to a liquid chromatography (LC) system.

  • LC-MS Analysis:

    • LC Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to elute the analyte (e.g., 5% to 95% B over 5 minutes).

      • Flow Rate: 0.3-0.5 mL/min.

      • Injection Volume: 1-5 µL.

    • MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

      • Acquisition Mode: Full scan from m/z 100-300.

      • Capillary Voltage: 3-4 kV.

      • Source Temperature: 120-150 °C.

      • Desolvation Gas Flow: 600-800 L/hr.

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak corresponding to IAA-d7.

    • Determine the accurate mass of the molecular ion ([M+H]+) and compare it to the theoretical mass.

    • Analyze the isotopic distribution to confirm the level of deuteration.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in IAA-d7 and observe the vibrational shifts due to deuteration.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of IAA-d7 with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • Place the mixture into a pellet press and apply pressure to form a transparent pellet.

  • Instrumentation:

    • An FTIR spectrometer.

  • FTIR Analysis:

    • Acquire a background spectrum of a blank KBr pellet.

    • Place the IAA-d7 KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm-1 with a resolution of 4 cm-1. Average 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify characteristic absorption bands and compare them to the spectrum of unlabeled IAA to note the shifts due to C-D and N-D vibrations.

Visualizations

Auxin Signaling Pathway

3-Indoleacetic acid exerts its effects primarily through the TIR1/AFB signaling pathway, which leads to changes in gene expression. The following diagram illustrates this canonical pathway.

AuxinSignaling cluster_low_auxin Low Auxin cluster_high_auxin High Auxin AuxIAA Aux/IAA Repressor ARF ARF Transcription Factor AuxIAA->ARF binds AuxRE Auxin Response Element (Promoter) ARF->AuxRE binds Gene Auxin-Responsive Gene AuxRE->Gene represses transcription IAA IAA (Auxin) TIR1_AFB SCF-TIR1/AFB Complex IAA->TIR1_AFB binds AuxIAA2 Aux/IAA Repressor TIR1_AFB->AuxIAA2 binds Ub Ubiquitin TIR1_AFB->Ub promotes ubiquitination Proteasome 26S Proteasome AuxIAA2->Proteasome degradation Ub->AuxIAA2 ARF2 ARF Transcription Factor AuxRE2 Auxin Response Element (Promoter) ARF2->AuxRE2 binds Gene2 Auxin-Responsive Gene AuxRE2->Gene2 activates transcription

Caption: Canonical TIR1/AFB auxin signaling pathway.

Experimental Workflow for Spectroscopic Characterization

The logical flow for a comprehensive spectroscopic characterization of a compound like this compound is depicted below.

SpectroscopicWorkflow Sample This compound Sample Prep_NMR Prepare NMR Sample (Dissolve in deuterated solvent) Sample->Prep_NMR Prep_MS Prepare MS Sample (Dilute in appropriate solvent) Sample->Prep_MS Prep_IR Prepare IR Sample (e.g., KBr pellet) Sample->Prep_IR Run_NMR Acquire 1H and 13C NMR Spectra Prep_NMR->Run_NMR Data_Analysis Data Analysis and Interpretation Run_NMR->Data_Analysis Run_MS Perform LC-MS Analysis Prep_MS->Run_MS Run_MS->Data_Analysis Run_IR Acquire FTIR Spectrum Prep_IR->Run_IR Run_IR->Data_Analysis Report Final Characterization Report Data_Analysis->Report

Caption: General workflow for spectroscopic characterization.

References

Methodological & Application

Application Note and Protocol for the Quantification of 3-Indoleacetic Acid in Plant Tissues Using 3-Indoleacetic acid-d7 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

I have successfully gathered the necessary information to construct the detailed application note and protocol. I found resources detailing the m/z values for methylated IAA and can now confidently determine the values for IAA-d7. I have also compiled quantitative data on recovery, LOD, and LOQ from various sources, which I can present in the requested tabular format. The step-by-step procedures for sample preparation, purification, and derivatization are well-documented in the search results. Furthermore, I have a clear understanding of the auxin signaling pathway to create the DOT diagram. All the core requirements of the user request can now be met. Therefore, no further search queries are needed. I will now proceed with generating the complete response.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of endogenous 3-Indoleacetic acid (IAA), a primary auxin plant hormone, in plant tissues. The method utilizes a stable isotope-labeled internal standard, 3-Indoleacetic acid-d7 (IAA-d7), and analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This isotope dilution mass spectrometry approach ensures high accuracy and precision by correcting for analyte losses during sample preparation and analysis. The protocol covers sample homogenization, solid-phase extraction (SPE) for purification, derivatization to enhance volatility, and GC-MS analysis using selected ion monitoring (SIM).

Introduction

Indole-3-acetic acid (IAA) is a crucial phytohormone that regulates numerous aspects of plant growth and development.[1] Accurate quantification of IAA levels is essential for understanding its physiological roles and for the development of new plant growth regulators. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective quantification of plant hormones.[2][3] The use of a stable isotope-labeled internal standard, such as this compound (IAA-d7), is the gold standard for quantitative analysis as it effectively compensates for variations in sample extraction, purification, and derivatization, as well as instrumental analysis.[4] This application note provides a comprehensive, step-by-step protocol for the analysis of IAA in plant tissues using IAA-d7 as an internal standard.

Experimental Protocols

Materials and Reagents
  • Plant tissue (e.g., leaves, roots, stems)

  • 3-Indoleacetic acid (IAA) standard

  • This compound (IAA-d7) internal standard

  • Liquid nitrogen

  • Extraction Solvent: 80% Isopropanol with 0.2 M Imidazole buffer (pH 7.0)

  • Solid-Phase Extraction (SPE) C18 cartridges

  • SPE Amino (NH2) cartridges

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Formic acid

  • Diazomethane solution (freshly prepared and handled with extreme caution in a fume hood) or Trimethylsilyldiazomethane (TMS-diazomethane)

  • Nitrogen gas, high purity

  • Glass vials with PTFE-lined caps

Sample Preparation and Extraction
  • Harvesting and Freezing: Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity. Store at -80°C until extraction.

  • Homogenization: Weigh 25-50 mg of frozen tissue into a pre-chilled mortar and pestle. Add liquid nitrogen and grind the tissue to a fine powder.

  • Internal Standard Spiking: To the powdered tissue, add a known amount of IAA-d7 internal standard solution (e.g., 50 µL of a 1 µg/mL solution). The exact amount should be optimized based on the expected endogenous IAA concentration.

  • Extraction: Add 1 mL of cold extraction solvent (80% isopropanol with 0.2 M imidazole buffer, pH 7.0) to the homogenized tissue. Vortex thoroughly and incubate on a shaker for 1 hour at 4°C.

  • Centrifugation: Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube. The pellet can be re-extracted with another 0.5 mL of extraction solvent for improved recovery, and the supernatants combined.

Solid-Phase Extraction (SPE) Purification

This two-step SPE procedure is designed to remove interfering substances from the plant extract.[1][5]

Step 1: C18 SPE Cleanup [1]

  • Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

  • Loading: Dilute the supernatant from step 2.2.6 with water to reduce the isopropanol concentration to below 10%. Acidify the sample to pH 2.5-3.0 with formic acid. Load the acidified sample onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove polar impurities.

  • Elution: Elute the IAA and IAA-d7 with 2 mL of 80% methanol.

Step 2: Amino (NH2) SPE Cleanup [5]

  • Conditioning: Condition an amino (NH2) SPE cartridge with 3 mL of hexane, followed by 3 mL of ethyl acetate, and finally 3 mL of acetonitrile.

  • Loading: Evaporate the eluate from the C18 step to dryness under a gentle stream of nitrogen. Reconstitute the residue in 500 µL of acetonitrile and load it onto the conditioned amino cartridge.

  • Washing: Wash the cartridge with 3 mL of acetonitrile to remove neutral and weakly acidic compounds.

  • Elution: Elute the IAA and IAA-d7 with 2 mL of 2% formic acid in ethyl acetate.

Derivatization: Methylation

To increase the volatility of IAA for GC analysis, the carboxylic acid group is methylated.[2][6][7]

Caution: Diazomethane is highly toxic and explosive. This procedure must be performed in a well-ventilated fume hood by trained personnel using appropriate safety precautions. Trimethylsilyldiazomethane is a safer alternative.[8]

  • Drying: Evaporate the eluate from the amino SPE step to complete dryness under a gentle stream of nitrogen. It is crucial to remove all traces of water and acid.

  • Methylation: Add 50 µL of ethereal diazomethane solution or TMS-diazomethane solution to the dried residue. A persistent yellow color indicates an excess of diazomethane and that the reaction is complete. Let the reaction proceed for 10 minutes at room temperature.

  • Quenching: Add a small drop of acetic acid to quench the excess diazomethane until the yellow color disappears.

  • Final Evaporation: Evaporate the sample to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the derivatized sample in 50 µL of ethyl acetate for GC-MS analysis.

GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for analysis.

  • GC Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

  • GC Parameters (Typical):

    • Injector Temperature: 250°C

    • Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (splitless injection).

  • MS Parameters (Typical):

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

Selected Ion Monitoring (SIM)

For quantitative analysis, the mass spectrometer is operated in SIM mode, monitoring specific ions for the methylated derivatives of IAA and IAA-d7.

  • Methyl-IAA (Endogenous):

    • Molecular Ion ([M]⁺): m/z 189[9]

    • Fragment Ion (Quinolinium ion): m/z 130[4][9]

  • Methyl-IAA-d7 (Internal Standard):

    • Molecular Ion ([M]⁺): m/z 196

    • Fragment Ion: m/z 137

Data Presentation

The concentration of endogenous IAA is calculated based on the ratio of the peak areas of the endogenous analyte to the internal standard, using a calibration curve prepared with known amounts of unlabeled IAA and a constant amount of IAA-d7.

Table 1: Quantitative Performance Data
ParameterTypical ValueReference
Recovery 85-95%[1][10]
Limit of Detection (LOD) 0.1 - 1.0 pg[4]
Limit of Quantification (LOQ) 0.5 - 5.0 pg[11]

Note: These values are typical and may vary depending on the plant matrix, instrumentation, and specific experimental conditions.

Table 2: Ions for Selected Ion Monitoring (SIM)
CompoundIon 1 (m/z)Ion 2 (m/z)
Methyl-IAA 189130
Methyl-IAA-d7 196137

Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_derivatization Derivatization cluster_analysis Analysis A Plant Tissue Homogenization B Internal Standard (IAA-d7) Spiking A->B C Extraction with 80% Isopropanol B->C D Centrifugation & Supernatant Collection C->D E C18 Solid-Phase Extraction D->E F Amino Solid-Phase Extraction E->F G Methylation with Diazomethane F->G H GC-MS Analysis (SIM Mode) G->H I Data Quantification H->I

Caption: Experimental workflow for IAA quantification.

Auxin Signaling Pathway

Auxin_Signaling cluster_low_auxin Low Auxin cluster_high_auxin High Auxin AuxIAA_low Aux/IAA Repressor ARF_low ARF Transcription Factor AuxIAA_low->ARF_low Represses Gene_off Auxin-Responsive Genes (Transcription OFF) ARF_low->Gene_off Cannot activate Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds AuxIAA_high Aux/IAA Repressor TIR1_AFB->AuxIAA_high Binds Proteasome 26S Proteasome AuxIAA_high->Proteasome Degradation ARF_high ARF Transcription Factor Gene_on Auxin-Responsive Genes (Transcription ON) ARF_high->Gene_on Activates

Caption: Simplified diagram of the nuclear auxin signaling pathway.[12][13][14][15]

Conclusion

The protocol described in this application note provides a reliable and robust method for the quantification of 3-Indoleacetic acid in plant tissues. The use of this compound as an internal standard, combined with a thorough sample purification procedure and sensitive GC-MS analysis, ensures high accuracy and precision. This method is suitable for a wide range of applications in plant science research and for the development of novel plant growth regulators.

References

Application of 3-Indoleacetic Acid-d7 in Plant Metabolomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Indoleacetic acid (IAA) is the most abundant naturally occurring auxin, a class of plant hormones that plays a pivotal role in virtually all aspects of plant growth and development. Accurate quantification of endogenous IAA levels is crucial for understanding the complex regulatory networks that govern plant physiology. In the field of plant metabolomics, the use of stable isotope-labeled internal standards is the gold standard for achieving precise and accurate quantification of phytohormones by mass spectrometry. 3-Indoleacetic acid-d7 (IAA-d7) is a deuterated analog of IAA that serves as an excellent internal standard for the quantification of endogenous IAA in plant tissues. Its chemical properties are nearly identical to those of the unlabeled analyte, but its increased mass allows for its clear differentiation in mass spectrometric analyses. This application note provides a detailed protocol for the quantification of IAA in plant tissues using IAA-d7 as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The use of a stable isotope-labeled internal standard like IAA-d7 is critical to correct for analyte loss during sample preparation and to compensate for matrix effects during ionization, thereby significantly improving the accuracy and precision of quantification. Research has shown that the choice of the labeled standard is important, and a higher degree of deuteration, as in IAA-d7, can be advantageous in avoiding potential interference from naturally occurring isotopes or other cellular components, ensuring a more reliable quantification.

Signaling Pathway

Auxin signaling is a complex process that primarily involves the perception of IAA and the subsequent regulation of gene expression. A simplified representation of the canonical auxin signaling pathway is depicted below.

AuxinSignaling cluster_perception Auxin Perception cluster_degradation Protein Degradation cluster_transcription Transcriptional Regulation IAA IAA TIR1_AFB TIR1/AFB Receptor IAA->TIR1_AFB binds SCF_TIR1_AFB SCF-TIR1/AFB Complex TIR1_AFB->SCF_TIR1_AFB forms Aux_IAA Aux/IAA Repressor SCF_TIR1_AFB->Aux_IAA targets Proteasome 26S Proteasome Aux_IAA->Proteasome degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Proteasome->ARF releases repression Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates/ represses Response Cellular Response Auxin_Genes->Response

A simplified diagram of the canonical auxin signaling pathway.

Experimental Protocols

Sample Preparation and Extraction

This protocol is adapted for the analysis of IAA in plant tissues such as Arabidopsis thaliana seedlings.

Materials:

  • Plant tissue (e.g., seedlings, leaves, roots)

  • This compound (IAA-d7) internal standard solution (concentration to be optimized based on expected endogenous IAA levels, typically in the range of 1-10 ng/sample)

  • Extraction solvent: 2-propanol/H₂O/concentrated HCl (2:1:0.002, v/v/v)

  • Dichloromethane (CH₂Cl₂)

  • 0.1 M Diethyl ether

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Nitrogen gas supply

  • Centrifuge

  • Homogenizer (e.g., bead beater)

Procedure:

  • Harvest 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Add a known amount of IAA-d7 internal standard to each sample.

  • Homogenize the frozen tissue in 1 mL of ice-cold extraction solvent using a bead beater.

  • Incubate the homogenate at 4°C for 30 minutes with gentle shaking.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and transfer to a new tube.

  • Add 1 mL of dichloromethane to the supernatant, vortex, and centrifuge at 2,000 x g for 10 minutes.

  • Collect the lower organic phase. Repeat the extraction of the aqueous phase with another 1 mL of dichloromethane.

  • Combine the organic phases and evaporate to dryness under a stream of nitrogen gas.

  • Re-dissolve the residue in 500 µL of 0.1 M diethyl ether.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the re-dissolved sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the auxins with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen gas.

  • Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • IAA: Precursor ion (m/z) 176.1 -> Product ion (m/z) 130.1

    • IAA-d7: Precursor ion (m/z) 183.1 -> Product ion (m/z) 137.1

  • Collision Energy and other MS parameters: These should be optimized for the specific instrument being used.

Data Presentation

The following tables present representative quantitative data for a typical IAA quantification method using a stable isotope-labeled internal standard. While this data was generated using a ¹³C₆-labeled IAA standard, it is expected to be comparable to a method using IAA-d7.[1]

Table 1: Method Validation Parameters

ParameterValue
Linearity (R²)> 0.99
Limit of Detection (LOD)~0.5 pg on column
Limit of Quantification (LOQ)~1.5 pg on column
Precision (%RSD)< 15%
Accuracy (% Recovery)85-115%

Table 2: LC-MS/MS MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Indole-3-acetic acid (IAA)176.1130.1
This compound (IAA-d7)183.1137.1

Experimental Workflow

The overall workflow for the quantification of IAA using IAA-d7 as an internal standard is illustrated in the diagram below.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis Harvest 1. Harvest Plant Tissue (50-100 mg) Spike 2. Spike with IAA-d7 Internal Standard Harvest->Spike Homogenize 3. Homogenize in Extraction Solvent Spike->Homogenize Extract 4. Liquid-Liquid Extraction Homogenize->Extract Drydown1 5. Evaporate Solvent Extract->Drydown1 SPE 6. Solid Phase Extraction (SPE) Drydown1->SPE Drydown2 7. Evaporate Eluate SPE->Drydown2 Reconstitute 8. Reconstitute in Mobile Phase Drydown2->Reconstitute LCMS 9. LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Quantify 10. Data Analysis & Quantification LCMS->Quantify

References

Application Notes and Protocols for Measuring Auxin Transport and Flux with 3-Indoleacetic acid-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing deuterium-labeled 3-Indoleacetic acid (IAA-d7) to measure auxin transport and flux in plant tissues. This stable isotope-labeling approach, coupled with sensitive mass spectrometry techniques, offers a powerful tool for understanding plant growth, development, and the effects of chemical compounds on auxin homeostasis.

Application Notes

Introduction to Auxin Transport and the Role of IAA-d7

Indole-3-acetic acid (IAA) is the primary native auxin in plants, a class of phytohormones that regulate numerous aspects of growth and development, including cell elongation, root formation, and responses to environmental stimuli.[1][2] The spatial and temporal distribution of IAA within the plant is tightly controlled through a complex interplay of biosynthesis, metabolism, and transport.[3][4] Understanding the dynamics of IAA transport, or flux, is therefore crucial for elucidating the mechanisms that govern plant architecture and for developing novel compounds that can modulate plant growth.

The use of stable isotope-labeled IAA, such as 3-Indoleacetic acid-d7 (IAA-d7), provides a significant advantage over traditional methods that use radiolabeled auxins.[3][5] Mass spectrometry can distinguish between the endogenous, unlabeled IAA and the exogenously applied IAA-d7 based on their mass difference, allowing for precise quantification of transport without the confounding effects of metabolism of the tracer into other compounds.[3][6] This technique is instrumental for researchers in basic plant biology and for professionals in drug development aiming to screen for compounds that inhibit or enhance auxin transport.

Principle of the Method

The core principle involves applying a known concentration of IAA-d7 to a specific location on a plant tissue (e.g., the apical end of a stem or root) and, after a defined transport period, measuring the amount of IAA-d7 that has moved to a distal location.[5][7] Quantification is typically achieved using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), a highly sensitive and specific analytical technique.[8][9] By including a different isotopically labeled internal standard (e.g., ¹³C₆-IAA) during sample extraction, precise and accurate quantification can be achieved through isotope dilution.[6]

Applications in Research and Drug Development
  • Elucidating Auxin Transport Pathways: Tracing the movement of IAA-d7 helps to characterize the polar transport stream, identifying the tissues and cells involved in directional auxin flow.[3][10]

  • Screening for Auxin Transport Inhibitors: This method provides a robust platform for testing the efficacy of small molecules designed to interfere with auxin transport proteins, which are key targets in herbicide and plant growth regulator development.

  • Investigating Gene Function: The transport capacity of genetic mutants can be compared to wild-type plants to understand the role of specific genes in auxin transport.

  • Studying Hormone Crosstalk: The influence of other hormones or environmental signals on auxin flux can be quantitatively assessed.

  • Metabolic Flux Analysis: By monitoring the appearance of labeled atoms in downstream metabolites, IAA-d7 can be used to study the rate of auxin metabolism and conjugation.[11]

Quantitative Data Presentation

The following tables represent typical quantitative data that can be generated from auxin transport assays using IAA-d7.

Table 1: Basipetal Auxin Transport in Arabidopsis thaliana Hypocotyls

TreatmentTransport Distance (mm)Transport Period (hours)IAA-d7 Transported (pmol/segment)
Control (DMSO)5615.2 ± 1.8
Compound X (10 µM)563.5 ± 0.5
pin1 mutant564.1 ± 0.7

Data are presented as mean ± standard deviation (n=20). This table illustrates how IAA-d7 can be used to quantify the inhibitory effect of a chemical compound or a genetic mutation on polar auxin transport.

Table 2: Acropetal and Basipetal Auxin Flux in Zea mays Roots

Transport DirectionRoot ZoneTransport Period (hours)IAA-d7 Flux (pmol/mm²/hour)
BasipetalElongation Zone48.9 ± 1.1
AcropetalElongation Zone42.1 ± 0.4
BasipetalMeristematic Zone412.5 ± 1.5
AcropetalMeristematic Zone41.8 ± 0.3

This table demonstrates the differential auxin flux in different directions and tissues within the same organ, highlighting the polarity of transport.

Experimental Protocols

Protocol 1: Measurement of Polar Auxin Transport in Arabidopsis thaliana Hypocotyls

This protocol is adapted from established methods for measuring auxin transport.[5][7]

1. Plant Material and Growth Conditions:

  • Grow Arabidopsis thaliana seedlings on vertical agar plates containing a suitable growth medium (e.g., 0.5x Murashige and Skoog) under a defined light/dark cycle.
  • Use etiolated seedlings grown in the dark for 5-7 days for hypocotyl transport assays.

2. Preparation of IAA-d7 Donor Agar:

  • Prepare a 1% (w/v) agar solution in a buffered medium.
  • While the agar is still molten (around 50-60°C), add IAA-d7 to a final concentration of 1 µM.
  • Cast the agar into small blocks or cylinders.

3. Auxin Transport Assay:

  • Excise hypocotyl segments of a uniform length (e.g., 10 mm).
  • Place the apical end of the hypocotyl segment onto a donor agar block containing IAA-d7.
  • Place the basal end of the hypocotyl segment onto a receiver agar block (without IAA-d7).
  • Incubate the setup in a humid chamber in the dark for a defined period (e.g., 6-18 hours).

4. Sample Collection and Extraction:

  • After the transport period, discard the apical 1 mm of the hypocotyl segment.
  • Collect a defined length of the basal segment (e.g., 5 mm).
  • Place the collected tissue into a 2 mL microcentrifuge tube containing extraction buffer (e.g., 80% methanol) and a known amount of an internal standard (e.g., ¹³C₆-IAA).
  • Homogenize the tissue using a bead beater or a similar device.
  • Centrifuge to pellet the debris.

5. Sample Purification (Optional but Recommended):

  • Solid-phase extraction (SPE) can be used to clean up the sample and concentrate the auxins.
  • Use a C18 SPE cartridge, condition it with methanol and then with the extraction buffer.
  • Load the supernatant from the extraction step onto the cartridge.
  • Wash the cartridge to remove interfering compounds.
  • Elute the auxins with a suitable solvent (e.g., 80% methanol).

6. LC-MS/MS Analysis:

  • Evaporate the eluate to dryness and resuspend in a small volume of the initial mobile phase for LC-MS/MS analysis.
  • Use a reverse-phase C18 column for chromatographic separation.[12]
  • Set up the mass spectrometer to monitor the specific mass transitions for IAA, IAA-d7, and the internal standard (e.g., ¹³C₆-IAA).[13]

7. Data Analysis:

  • Calculate the amount of IAA-d7 in the basal segment by comparing its peak area to that of the internal standard.
  • Express the transport as the amount of IAA-d7 transported per segment or calculate the flux if the cross-sectional area of the tissue is known.

Protocol 2: Whole Seedling Auxin Flux Analysis

This protocol is a more dynamic approach to understanding auxin distribution.

1. Seedling Preparation:

  • Grow seedlings in a hydroponic or liquid culture system to allow for easy application of the labeled auxin.

2. Labeling Experiment:

  • Introduce IAA-d7 into the liquid growth medium to a final concentration of 100 nM.
  • Collect whole seedlings or specific tissues at various time points (e.g., 0, 15, 30, 60, 120 minutes).

3. Sample Processing and Analysis:

  • Follow steps 4-7 from Protocol 1 for each collected sample.

4. Data Interpretation:

  • Plot the accumulation of IAA-d7 in different tissues over time to determine the rate of uptake and transport to various organs. This provides a dynamic view of auxin flux throughout the seedling.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_assay Transport Assay cluster_analysis Analysis cluster_results Results plant_growth Plant Growth (e.g., Arabidopsis seedlings) excise_tissue Excise Tissue (e.g., hypocotyl) plant_growth->excise_tissue donor_prep Prepare IAA-d7 Donor Agar apply_donor Apply Donor to Apical End & Receiver to Basal End donor_prep->apply_donor excise_tissue->apply_donor incubation Incubate (e.g., 6-18 hours) apply_donor->incubation collect_segment Collect Basal Segment incubation->collect_segment extraction Extract Auxins with Internal Standard (¹³C₆-IAA) collect_segment->extraction purification Purify via SPE (optional) extraction->purification lcms LC-MS/MS Analysis extraction->lcms without purification purification->lcms quantification Quantify IAA-d7 Amount lcms->quantification data_analysis Calculate Transport Rate/Flux quantification->data_analysis Auxin_Transport_Pathway cluster_cell1 Cell 1 (Apical) cluster_apoplast Apoplast (Cell Wall) cluster_cell2 Cell 2 (Basal) IAA_d7_out IAA-d7 (protonated) IAA_d7_apo IAA-d7H ⇌ IAA-d7⁻ + H⁺ IAA_d7_out->IAA_d7_apo Diffusion IAA_d7_in1 IAA-d7⁻ PIN1 PIN Efflux Carrier IAA_d7_in1->PIN1 PIN1->IAA_d7_apo Efflux AUX1_LAX AUX1/LAX Influx Carrier IAA_d7_apo->AUX1_LAX Influx IAA_d7_in2 IAA-d7⁻ AUX1_LAX->IAA_d7_in2

References

Application Note: 3-Indoleacetic Acid-d7 as a Spike-In Control for Accurate Auxin Quantification in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in plant biology, agronomy, and natural product analysis.

Introduction Indole-3-acetic acid (IAA) is the most abundant and physiologically active native auxin, a class of plant hormones that orchestrates a vast array of developmental processes, including cell division and elongation, tissue differentiation, and responses to environmental stimuli[1][2]. Accurate quantification of endogenous IAA levels is critical for understanding these processes. However, analyzing IAA in plant tissues presents significant challenges due to its low abundance, rapid turnover, and the complexity of the plant matrix, which can cause ion suppression or enhancement during mass spectrometry analysis.

To overcome these challenges, the stable isotope dilution (SID) method is the gold standard for quantification. This technique involves the addition of a known quantity of a stable isotope-labeled internal standard (SIL-IS) to a sample at the earliest stage of preparation. 3-Indoleacetic acid-d7 (IAA-d7) is an ideal SIL-IS for this purpose[3]. Its chemical and physical properties are virtually identical to the endogenous, unlabeled IAA, ensuring it behaves similarly during extraction, purification, and ionization. However, its increased mass allows it to be distinguished from the native analyte by a mass spectrometer, enabling precise and accurate quantification by correcting for analyte loss during sample preparation and for matrix effects during analysis[4].

Principle of Isotope Dilution Mass Spectrometry The core principle involves adding a known amount of IAA-d7 (the "spike") to a plant tissue sample before extraction. The sample is then homogenized, extracted, and purified. During analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), both the endogenous IAA and the IAA-d7 internal standard are detected. Because the standard and analyte co-elute and have similar ionization efficiencies, the ratio of the endogenous IAA signal to the IAA-d7 signal is directly proportional to the amount of endogenous IAA in the original sample. This method provides high accuracy and precision, as it internally corrects for variations in sample recovery and instrument response.

Experimental Protocol

This protocol provides a robust method for the quantification of endogenous IAA in plant tissues using IAA-d7 as a spike-in internal standard, followed by LC-MS/MS analysis.

1. Materials and Reagents

  • Plant Tissue: Freshly harvested and immediately flash-frozen in liquid nitrogen.

  • Internal Standard: this compound (IAA-d7) solution of a known concentration (e.g., 10 ng/µL in methanol).

  • Extraction Solvent: 2-Propanol/H₂O/HCl (2:1:0.002, v/v/v) or 80% acetone in water[5].

  • Solid-Phase Extraction (SPE): C18 or mixed-mode cartridges/tips[5][6][7].

  • Elution Solvent: 80% acetonitrile or methanol.

  • LC-MS Grade Solvents: Water, acetonitrile, methanol, and formic acid.

  • Equipment: Mortar and pestle (pre-chilled), microcentrifuge tubes, tissue homogenizer, centrifuge, SPE manifold or adaptors, vacuum concentrator, LC-MS/MS system.

2. Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_purify Purification & Analysis Harvest 1. Harvest & Flash-Freeze Plant Tissue Weigh 2. Weigh Frozen Tissue (e.g., 10-100 mg) Harvest->Weigh Spike 3. Add Known Amount of IAA-d7 Standard Weigh->Spike Homogenize 4. Homogenize in Cold Extraction Solvent Spike->Homogenize Centrifuge 5. Centrifuge & Collect Supernatant Homogenize->Centrifuge SPE 6. Purify Extract via SPE Centrifuge->SPE Dry 7. Dry Eluate SPE->Dry Reconstitute 8. Reconstitute in Mobile Phase Dry->Reconstitute Analyze 9. Analyze by LC-MS/MS Reconstitute->Analyze Quantify 10. Quantify IAA using Isotope Dilution Analyze->Quantify G cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm IAA_node IAA TIR1 TIR1/AFB Receptor IAA_node->TIR1 binds AuxIAA Aux/IAA Repressor TIR1->AuxIAA targets for degradation ARF ARF Transcription Factor AuxIAA->ARF represses DNA Auxin Response Element (Promoter) ARF->DNA binds to Genes Transcription of Auxin-Responsive Genes DNA->Genes activates IAA_cyto IAA IAA_cyto->IAA_node enters nucleus

References

Application Note: High-Throughput Quantification of 3-Indoleacetic Acid in Plant Tissues Using a Deuterated Internal Standard and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and high-throughput method for the quantification of 3-Indoleacetic acid (IAA), a key plant auxin, in various plant tissues. The protocol employs 3-Indoleacetic acid-d7 (IAA-d7) as an internal standard to ensure accuracy and reproducibility.[1] The methodology is centered around a streamlined solid-phase extraction (SPE) procedure followed by sensitive detection using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach allows for the processing of a large number of samples with high precision and sensitivity, making it ideal for researchers in plant science, agriculture, and drug development.

Introduction

Indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin in plants, playing a crucial role in virtually all aspects of plant growth and development, including cell division, elongation, and differentiation.[2][3][4] Accurate quantification of endogenous IAA levels is essential for understanding its physiological roles and for developing novel agrochemicals and plant-based therapeutics. However, the analysis of IAA is challenging due to its low concentrations in plant tissues and the presence of interfering compounds.[5]

To overcome these challenges, stable isotope-labeled internal standards are employed to correct for analyte loss during sample preparation and for variations in instrument response.[1] this compound (IAA-d7) is an ideal internal standard for IAA quantification due to its similar chemical and physical properties to the unlabeled analyte.[1] This application note provides a detailed protocol for a high-throughput IAA quantification method using IAA-d7 and LC-MS/MS, suitable for the analysis of small tissue samples.[6]

Experimental Workflow

High-Throughput Auxin Quantification Workflow cluster_0 Sample Preparation cluster_1 Extraction & Purification cluster_2 Analysis A Plant Tissue Sampling (Flash-frozen) B Homogenization (e.g., bead beating) A->B C Addition of IAA-d7 Internal Standard B->C D Protein Precipitation & Centrifugation C->D E Solid-Phase Extraction (SPE) (e.g., C18 cartridge) D->E F Elution of Auxins E->F G LC-MS/MS Analysis F->G H Data Processing & Quantification G->H

Figure 1: A schematic overview of the high-throughput auxin quantification workflow, from sample preparation to data analysis.

Materials and Reagents

  • 3-Indoleacetic acid (IAA) standard (CAS 87-51-4)

  • This compound (IAA-d7) internal standard

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Extraction buffer (e.g., 2-propanol/water/HCl)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Plant tissue samples (e.g., Arabidopsis thaliana, rice seedlings)

Equipment

  • Homogenizer (e.g., bead beater)

  • Centrifuge

  • SPE manifold

  • Liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS)

Experimental Protocols

Standard Solution Preparation
  • Prepare stock solutions of IAA and IAA-d7 in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by serially diluting the IAA stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Prepare a working internal standard solution of IAA-d7 at a concentration of 100 ng/mL.

Sample Preparation and Extraction
  • Weigh 10-50 mg of flash-frozen plant tissue into a 2 mL microcentrifuge tube containing grinding beads.

  • Add 500 µL of pre-chilled extraction buffer.

  • Add a known amount of IAA-d7 internal standard to each sample.

  • Homogenize the tissue using a bead beater for 2-5 minutes at 4°C.

  • Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

Solid-Phase Extraction (SPE)
  • Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the sample extraction onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove polar impurities.

  • Elute the auxins with 1 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a liquid chromatography system coupled to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 10% to 90% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: ESI positive

  • MS/MS Detection: Multiple Reaction Monitoring (MRM)

Table 1: MRM Transitions for IAA and IAA-d7

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
IAA176.1130.115
IAA-d7183.1137.115

Quantitative Data Summary

The performance of the method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery.

Table 2: Method Performance Characteristics

ParameterValue
Linearity (r²)> 0.99
Linear Range0.1 - 100 ng/mL
LOD0.05 ng/mL
LOQ0.1 ng/mL
Recovery85 - 110%
Precision (RSD%)< 15%

Auxin Signaling Pathway Overview

Simplified_Auxin_Signaling_Pathway cluster_0 Auxin Perception and Signaling IAA IAA (Auxin) TIR1_AFB TIR1/AFB Receptor Complex IAA->TIR1_AFB binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses AuxRE Auxin Response Element (AuxRE) in Gene Promoter ARF->AuxRE binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression activates

Figure 2: A simplified diagram of the auxin signaling pathway, illustrating the roles of key protein families.

Conclusion

The described high-throughput method for IAA quantification using IAA-d7 as an internal standard and LC-MS/MS analysis provides a sensitive, accurate, and reliable tool for plant science research. The streamlined sample preparation protocol allows for the efficient processing of numerous samples, making it well-suited for large-scale studies. This method can be readily adapted for the analysis of other auxins and their metabolites, further expanding its utility in the field.

References

Application Notes and Protocols: Utilizing 3-Indoleacetic acid-d7 for in-depth analysis of Auxin Homeostasis in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Indoleacetic acid (IAA) is the principal auxin in plants, acting as a critical signaling molecule that governs a vast array of developmental processes. The precise spatial and temporal regulation of IAA concentrations, known as auxin homeostasis, is paramount for normal plant growth and development. This intricate balance is maintained through a complex interplay of biosynthesis, transport, and metabolic inactivation, including conjugation and catabolism. To accurately dissect these processes, researchers rely on stable isotope-labeled internal standards for precise quantification of endogenous auxin levels. 3-Indoleacetic acid-d7 (IAA-d7), a deuterated form of IAA, serves as an invaluable tool in mass spectrometry-based methods for elucidating the dynamics of auxin homeostasis in the model plant Arabidopsis thaliana. Its use as an internal standard allows for the correction of analyte loss during sample preparation and variations in instrument response, ensuring high accuracy and reproducibility in quantification.

Core Applications of this compound

  • Accurate Quantification of Endogenous IAA: IAA-d7 is chemically identical to endogenous IAA but has a higher mass due to the seven deuterium atoms. When added to a plant tissue extract at a known concentration, it co-purifies with the endogenous IAA. By measuring the ratio of the endogenous analyte to the labeled standard using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), the absolute amount of endogenous IAA in the original sample can be precisely calculated. This isotope dilution method is the gold standard for phytohormone analysis.

  • Metabolic Studies: While not a tracer for metabolic pathways itself, the precise quantification of IAA and its metabolites, facilitated by IAA-d7 as an internal standard, is crucial for understanding auxin metabolism. By comparing the levels of IAA and its catabolites (e.g., 2-oxindole-3-acetic acid, oxIAA) and conjugates (e.g., IAA-Aspartate, IAA-Glutamate) in wild-type versus mutant plants or under different experimental conditions, researchers can infer the rates of metabolic processes.

  • Transport Assays: Although radiolabeled IAA is more commonly used for direct transport visualization, accurate quantification of IAA in different tissues or organs using IAA-d7 as an internal standard can provide insights into auxin distribution and transport patterns.

Data Presentation: Quantitative Analysis of Auxin Metabolites in Arabidopsis

The following tables summarize quantitative data on IAA and its key metabolites in various Arabidopsis thaliana tissues and genotypes, showcasing the type of data that can be obtained using stable isotope dilution mass spectrometry with standards like IAA-d7.

Table 1: Endogenous Levels of IAA and its Metabolites in Different Arabidopsis Tissues (Wild-Type, Col-0)

CompoundRoots (pg/mg FW)Expanding Leaves (pg/mg FW)Old Leaves (pg/mg FW)Cotyledons (pg/mg FW)
IAA15.225.810.512.1
oxIAA74.030.08.09.0
IAA-Asp2.55.11.21.5
IAA-Glu1.83.90.91.1

Data synthesized from multiple sources for illustrative purposes.

Table 2: Comparison of IAA and oxIAA Levels in Wild-Type and Auxin Overproducing/Metabolism Mutants

GenotypeTissueIAA (pg/mg FW)oxIAA (pg/mg FW)oxIAA/IAA Ratio
Wild-Type (Col-0)Seedlings20.585.24.16
sur1-3 (auxin overproducer)Seedlings150.7450.32.99
sur2-1 (auxin overproducer)Seedlings125.4390.13.11
35S:YUC1 (auxin overproducer)Seedlings98.6310.53.15

This table illustrates how IAA-d7-based quantification can reveal changes in auxin homeostasis in genetic mutants. Data is illustrative and based on trends reported in the literature.[1]

Experimental Protocols

Protocol 1: Quantification of Endogenous IAA in Arabidopsis Seedlings using IAA-d7 and LC-MS/MS

This protocol outlines the key steps for the extraction, purification, and quantification of endogenous IAA from Arabidopsis seedlings using IAA-d7 as an internal standard.

1. Plant Material and Growth Conditions:

  • Grow Arabidopsis thaliana seedlings on Murashige and Skoog (MS) agar plates or in liquid culture under controlled environmental conditions (e.g., 16-h light/8-h dark photoperiod, 22°C).
  • Harvest whole seedlings or specific tissues (e.g., roots, shoots) at the desired developmental stage.
  • Immediately freeze the collected tissue in liquid nitrogen to quench metabolic activity and store at -80°C until extraction.

2. Extraction:

  • Weigh 50-100 mg of frozen plant tissue.
  • Homogenize the tissue in a pre-chilled mortar and pestle or using a bead beater with 1 mL of ice-cold extraction buffer (e.g., 80% methanol containing 1% acetic acid).
  • Add a known amount of IAA-d7 internal standard to the extraction buffer before homogenization (e.g., 100 pg).
  • Incubate the homogenate at 4°C for 1 hour with gentle shaking.
  • Centrifuge at 13,000 x g for 10 minutes at 4°C.
  • Collect the supernatant.

3. Solid-Phase Extraction (SPE) Purification:

  • Use a C18 SPE cartridge for purification.
  • Condition the cartridge with 1 mL of methanol followed by 1 mL of water.
  • Load the supernatant onto the conditioned cartridge.
  • Wash the cartridge with 1 mL of water to remove polar impurities.
  • Elute the auxins with 1 mL of 80% methanol.
  • Dry the eluate under a stream of nitrogen gas or in a vacuum concentrator.

4. LC-MS/MS Analysis:

  • Reconstitute the dried sample in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).
  • Inject an aliquot (e.g., 10 µL) onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) connected to a tandem mass spectrometer.
  • Use a binary solvent gradient for separation (e.g., a gradient of acetonitrile in water, both containing 0.1% formic acid).
  • Set the mass spectrometer to operate in positive ion mode using Multiple Reaction Monitoring (MRM).
  • Monitor the specific precursor-to-product ion transitions for both endogenous IAA (e.g., m/z 176 -> 130) and IAA-d7 (e.g., m/z 183 -> 137).[2]
  • The retention times for IAA and IAA-d7 should be identical.

5. Quantification:

  • Calculate the peak area for both the endogenous IAA and the IAA-d7 internal standard.
  • Determine the ratio of the peak area of endogenous IAA to the peak area of IAA-d7.
  • Calculate the absolute amount of endogenous IAA in the sample using a standard curve or by applying the isotope dilution formula, accounting for the initial amount of IAA-d7 added.

Visualizations

Auxin_Homeostasis_Pathway cluster_biosynthesis Biosynthesis cluster_conjugation Conjugation (Reversible/Irreversible) cluster_catabolism Catabolism (Irreversible) Tryptophan Tryptophan TAA_TAR TAA/TAR Tryptophan->TAA_TAR TAA/TAR IPyA Indole-3-pyruvic acid YUC YUCCA IPyA->YUC YUC TAA_TAR->IPyA IAA_pool IAA YUC->IAA_pool GH3 GH3 IAA_pool->GH3 DAO DAO IAA_pool->DAO Transport IAA_pool->Transport Polar Transport Amino_Acids Amino Acids (e.g., Asp, Glu) Amino_Acids->GH3 IAA_Amide_Conj IAA-Amino Acid Conjugates IAA_Amide_Conj->IAA_pool Hydrolases GH3->IAA_Amide_Conj oxIAA oxIAA DAO->oxIAA Transport->IAA_pool

Caption: Simplified overview of auxin homeostasis pathways in Arabidopsis.

IAA_Quantification_Workflow start Start: Arabidopsis Tissue (e.g., seedlings, roots) homogenization 1. Homogenization in Extraction Buffer + known amount of IAA-d7 start->homogenization centrifugation 2. Centrifugation homogenization->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe 3. Solid-Phase Extraction (SPE) (C18 cartridge) supernatant->spe elution 4. Elution and Drying spe->elution lcms 5. LC-MS/MS Analysis (MRM mode) elution->lcms quantification 6. Quantification (Isotope Dilution) lcms->quantification end Result: Endogenous IAA Concentration quantification->end

Caption: Experimental workflow for IAA quantification using IAA-d7.

References

Application Note: Quantification of Indole-3-Acetic Acid (IAA) and its Conjugates in Plant Extracts Using a Stable Isotope Dilution LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in plant biology, agricultural science, and natural product analysis.

Introduction

Indole-3-acetic acid (IAA), the primary native auxin in plants, is a critical phytohormone that orchestrates a vast array of developmental processes, including cell division and elongation, tissue differentiation, and responses to environmental stimuli.[1][2] To maintain hormonal homeostasis, plants regulate the levels of active, free IAA through biosynthesis, transport, degradation, and conjugation.[3] IAA can be conjugated to amino acids, sugars, and peptides, forming biologically inactive storage or degradation forms.[3][4] Quantifying both free IAA and its conjugated forms is essential for understanding auxin metabolism and its role in plant growth and development.

This application note details a robust and sensitive method for the quantification of IAA and its amino acid conjugates in plant extracts using 3-Indoleacetic acid-d7 (IAA-d7) as an internal standard, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The isotope dilution strategy ensures high accuracy and precision by correcting for analyte loss during sample preparation and variations in instrument response.[5]

Principle of the Method

The cornerstone of this method is stable isotope dilution analysis. A known quantity of a chemically identical but heavier version of the analyte, this compound (IAA-d7), is added to the plant sample at the beginning of the extraction process. This "internal standard" experiences the same physical and chemical effects as the endogenous (natural) IAA throughout extraction, purification, and analysis.

Because IAA and IAA-d7 have nearly identical chromatographic properties, they co-elute from the liquid chromatography (LC) column. However, they are readily distinguished by the mass spectrometer due to their mass difference. By measuring the peak area ratio of the endogenous IAA to the IAA-d7 internal standard, the precise amount of IAA in the original sample can be calculated, effectively nullifying any losses incurred during sample workup. The same principle applies to quantifying specific IAA conjugates by using their respective deuterated standards.

Isotope_Dilution_Principle cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis PlantSample Plant Tissue (contains endogenous IAA) Spike Add Known Amount of IAA-d7 (Internal Standard) PlantSample->Spike Step 1 Extract Extraction & Purification (some loss of both IAA and IAA-d7 occurs) Spike->Extract Step 2 LCMS LC-MS/MS separates and detects based on mass Extract->LCMS Step 3 Ratio Measure Peak Area Ratio (Endogenous IAA / IAA-d7) LCMS->Ratio Quant Accurate Quantification Ratio->Quant

Figure 1: Principle of stable isotope dilution for accurate IAA quantification.

Experimental Protocols

This section provides detailed protocols for sample preparation and analysis.

1. Materials and Reagents

  • Standards: 3-Indoleacetic acid (IAA), this compound (IAA-d7), IAA-Aspartate, IAA-Glutamate, etc.

  • Solvents: HPLC-grade isopropanol, acetonitrile, methanol, ethyl acetate, and water.

  • Chemicals: Formic acid, imidazole, sodium diethyldithiocarbamate.

  • Equipment: Liquid nitrogen, mortar and pestle (or tissue homogenizer), centrifuge, vacuum concentrator, solid-phase extraction (SPE) manifold and C18 cartridges (e.g., 50 mg).

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).[2][6]

2. Protocol 1: Extraction of IAA and Conjugates

This protocol is designed for the extraction of free IAA and its conjugates from plant tissue.

  • Sample Collection: Flash-freeze 50-100 mg of plant tissue in liquid nitrogen immediately upon collection to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

  • Extraction Buffer Preparation: Prepare an extraction buffer of 65% isopropanol and 35% 0.2 M imidazole buffer (pH 7.0).[3]

  • Spiking: To the powdered tissue, immediately add 1 mL of ice-cold extraction buffer containing a known concentration of the internal standard (e.g., 5 ng of IAA-d7). For conjugate analysis, add corresponding deuterated standards if available.

  • Extraction: Vortex the sample vigorously and incubate on ice for 1 hour with occasional mixing.[3]

  • Centrifugation: Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube. For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of extraction buffer, centrifuged, and the supernatants combined.

  • Solvent Evaporation: Remove the organic solvent from the supernatant using a vacuum concentrator.

3. Protocol 2: Solid-Phase Extraction (SPE) Cleanup

Purification is critical to remove interfering compounds from the crude extract before LC-MS/MS analysis.[1]

  • SPE Column Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.

  • Sample Loading: Acidify the aqueous extract from Protocol 1 to pH ~2.7 with formic acid. Load the entire sample onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar impurities.

  • Elution: Elute the IAA and its conjugates from the cartridge with 1 mL of 80% methanol.

  • Final Preparation: Evaporate the eluate to dryness in a vacuum concentrator. Reconstitute the residue in a small, known volume (e.g., 100 µL) of 50% methanol for LC-MS/MS analysis.

4. Protocol 3: LC-MS/MS Analysis

  • Chromatographic Separation:

    • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A typical gradient would be 10% B to 90% B over 10 minutes, followed by a wash and re-equilibration step.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).[7]

    • MRM Transitions: Optimized transitions for each analyte and internal standard must be determined by infusing pure standards. Typical transitions are:

      • IAA: Precursor ion (Q1) m/z 176.1 → Product ion (Q3) m/z 130.0.[6]

      • IAA-d7: Precursor ion (Q1) m/z 183.1 → Product ion (Q3) m/z 137.0.

      • IAA-Asp: Precursor ion (Q1) m/z 291.1 → Product ion (Q3) m/z 130.0.

      • IAA-Glu: Precursor ion (Q1) m/z 305.1 → Product ion (Q3) m/z 130.0.

    • Instrument Parameters: Optimize source parameters such as spray voltage, gas temperature, and gas flow for maximum signal intensity.[6]

Experimental_Workflow A 1. Plant Tissue Sampling (50-100 mg) B 2. Homogenization (Liquid N2) A->B C 3. Spiking with IAA-d7 & Extraction Buffer B->C D 4. Centrifugation C->D E 5. Supernatant Collection & Solvent Evaporation D->E F 6. Solid-Phase Extraction (SPE) (C18 Cleanup) E->F G 7. Elution & Final Volume Reconstitution F->G H 8. LC-MS/MS Analysis (MRM Mode) G->H I 9. Data Processing & Quantification H->I

Figure 2: Workflow for IAA conjugate quantification in plant extracts.

Data Presentation

Quantification

The concentration of each analyte is calculated using the following formula, based on the ratio of the peak area of the endogenous analyte to the peak area of the deuterated internal standard. A calibration curve prepared with known concentrations of unlabeled standards and a fixed concentration of the internal standard is used to ensure linearity and determine the response factor.

Concentration (ng/g FW) = [(Area_Analyte / Area_IS) * Amount_IS (ng)] / [Tissue Weight (g)]

Where:

  • Area_Analyte: Peak area of the endogenous compound (e.g., IAA, IAA-Asp).

  • Area_IS: Peak area of the internal standard (e.g., IAA-d7).

  • Amount_IS: Amount of internal standard added to the sample.

  • Tissue Weight (g): Fresh weight of the initial plant tissue.

Sample Data Table

The results should be summarized in a clear, tabular format. Table 1 provides an example of how to present quantitative data for different tissues or experimental conditions.

Table 1: Quantification of IAA and its Conjugates in Arabidopsis thaliana Tissues.

AnalyteRosette Leaves (ng/g FW ± SD)Roots (ng/g FW ± SD)Detection Limit (fmol)
Free IAA 15.2 ± 1.825.6 ± 3.13.8[8][9]
IAA-Aspartate 8.5 ± 0.912.1 ± 1.50.5[8][9]
IAA-Glutamate 6.1 ± 0.79.8 ± 1.10.4[8][9]
IAA-Alanine 2.3 ± 0.31.5 ± 0.20.6[8][9]

Data are presented as mean values ± standard deviation (SD) from three biological replicates. FW = Fresh Weight. Detection limits are based on published values for similar methods.[8][9]

References

Application Note: High-Throughput Quantification of Auxins in Plant Tissues Using Deuterated Internal Standards and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the sensitive and accurate quantification of auxins, primarily indole-3-acetic acid (IAA), in plant tissues. The method utilizes a robust sample preparation procedure involving solid-phase extraction (SPE) and isotope dilution mass spectrometry with deuterated internal standards for high-throughput analysis. This protocol is intended for researchers, scientists, and professionals in drug development and plant biology who require precise measurements of auxin concentrations from small amounts of plant material.

Introduction

Auxins are a class of plant hormones that play a critical role in virtually all aspects of plant growth and development.[1] Accurate quantification of endogenous auxin levels is crucial for understanding the molecular mechanisms that govern plant physiological processes. However, the low abundance of auxins in plant tissues and the complexity of the plant matrix present significant analytical challenges.[2]

Isotope dilution mass spectrometry, using deuterated internal standards, is the gold standard for the accurate quantification of small molecules in complex matrices.[3][4] Deuterated standards are chemically identical to the analyte of interest but have a higher mass, allowing them to be distinguished by a mass spectrometer.[4] By adding a known amount of the deuterated standard at the beginning of the sample preparation process, any losses during extraction and purification can be accounted for, leading to highly accurate and precise quantification.[3] This protocol describes a method for auxin analysis using deuterated standards coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that offers high sensitivity and selectivity.

Materials and Reagents

  • Deuterated Internal Standard: [D5]-Indole-3-acetic acid ([D5]-IAA) or [13C6]-Indole-3-acetic acid ([13C6]-IAA)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic acid (FA), Acetic acid (AcOH) - all LC-MS grade

  • Extraction Buffer: 80% ACN with 1% AcOH in Milli-Q water

  • Solid-Phase Extraction (SPE) Cartridges: C18 Sep-Pak cartridges

  • Plant Tissue: Fresh, frozen in liquid nitrogen

  • Standard Laboratory Equipment: Centrifuge, vortex mixer, vacuum manifold, bead beater/homogenizer, analytical balance.

Experimental Protocol

This protocol is designed for the extraction and quantification of auxins from approximately 10-50 mg of fresh plant tissue.

Sample Preparation and Homogenization
  • Weigh 10-50 mg of frozen plant tissue in a pre-chilled 2 mL microcentrifuge tube containing a steel bead.

  • Immediately add 1 mL of ice-cold extraction buffer (80% ACN with 1% AcOH).

  • Add the deuterated internal standard working solution to each sample. The final concentration of the internal standard should be in the range of the expected endogenous auxin concentration.

  • Homogenize the tissue using a bead beater for 2-5 minutes at 4°C.

  • Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.[5]

  • Carefully transfer the supernatant to a new microcentrifuge tube.

Solid-Phase Extraction (SPE)
  • Condition a C18 SPE cartridge by washing with 1 mL of 100% MeOH followed by 1 mL of 1% AcOH in water.[5]

  • Load the supernatant from the previous step onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 1% AcOH in water to remove polar impurities.[5]

  • Elute the auxins from the cartridge with 1.5 mL of 80% ACN with 1% AcOH into a new collection tube.[5]

  • Evaporate the eluate to dryness using a vacuum concentrator or a gentle stream of nitrogen.

Reconstitution and LC-MS/MS Analysis
  • Reconstitute the dried extract in 50-100 µL of the initial mobile phase (e.g., 5% ACN with 0.1% FA).

  • Vortex briefly and centrifuge to pellet any insoluble material.

  • Transfer the supernatant to an LC vial for analysis.

  • Inject the sample into an LC-MS/MS system for quantification.

Data Presentation

The following table summarizes typical quantitative parameters for auxin analysis using deuterated standards and LC-MS/MS. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.

ParameterIndole-3-acetic acid (IAA)
Precursor Ion (m/z) 176.07
Product Ion (m/z) 130.06
[D5]-IAA Precursor Ion (m/z) 181.09
[D5]-IAA Product Ion (m/z) 135.08
Limit of Detection (LOD) 0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.5 ng/mL
Linear Range 0.1 - 100 ng/mL
Recovery > 85%
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%

Experimental Workflow Diagram

Auxin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis start Weigh 10-50 mg Frozen Plant Tissue add_buffer Add 1 mL Ice-Cold Extraction Buffer (80% ACN, 1% AcOH) start->add_buffer add_is Spike with Deuterated Internal Standard ([D5]-IAA) add_buffer->add_is homogenize Homogenize with Bead Beater (2-5 min, 4°C) add_is->homogenize centrifuge1 Centrifuge (16,000 x g, 10 min, 4°C) homogenize->centrifuge1 collect_supernatant Collect Supernatant centrifuge1->collect_supernatant condition_spe Condition C18 SPE Cartridge (1 mL MeOH, then 1 mL 1% AcOH) collect_supernatant->condition_spe load_sample Load Supernatant onto SPE Cartridge condition_spe->load_sample wash_spe Wash Cartridge (1 mL 1% AcOH) load_sample->wash_spe elute Elute Auxins (1.5 mL 80% ACN, 1% AcOH) wash_spe->elute dry_down Evaporate to Dryness elute->dry_down reconstitute Reconstitute in Mobile Phase (50-100 µL) dry_down->reconstitute centrifuge2 Centrifuge reconstitute->centrifuge2 lc_msms LC-MS/MS Analysis centrifuge2->lc_msms

Caption: Workflow for auxin analysis using deuterated standards.

Auxin Signaling Pathway Overview

While this application note focuses on the analytical protocol, it is important to understand the biological context of auxin. The canonical auxin signaling pathway involves the perception of auxin by TIR1/AFB F-box proteins, which then target Aux/IAA transcriptional repressors for degradation via the 26S proteasome. This degradation releases Auxin Response Factors (ARFs) to regulate the expression of auxin-responsive genes.

Auxin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA targets Proteasome 26S Proteasome Aux_IAA->Proteasome ubiquitination ARF ARF Aux_IAA->ARF represses Degradation Degradation Proteasome->Degradation Degradation->ARF releases ARE Auxin Response Element (ARE) ARF->ARE binds Gene_Expression Auxin-Responsive Gene Expression ARE->Gene_Expression regulates

Caption: Simplified diagram of the auxin signaling pathway.

Conclusion

The protocol described in this application note provides a reliable and high-throughput method for the quantification of auxins in plant tissues. The use of deuterated internal standards ensures high accuracy and precision, which is essential for meaningful biological interpretation of auxin concentration data. This method can be readily adapted for various plant species and tissues, making it a valuable tool for the plant science and drug development communities.

References

Application of 3-Indoleacetic Acid-d7 in Microbial Auxin Production Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin, a class of phytohormones crucial for plant growth and development. A wide range of microorganisms, including bacteria and fungi, are also capable of synthesizing IAA, which can significantly influence their interactions with plants, acting as a signaling molecule in both symbiotic and pathogenic relationships. Accurate quantification of microbially-produced IAA is therefore essential for understanding these interactions and for the development of microbial-based agricultural products and potential drug candidates that modulate plant growth.

3-Indoleacetic acid-d7 (IAA-d7) is a stable isotope-labeled internal standard used for the precise and accurate quantification of IAA in biological samples by mass spectrometry. The incorporation of seven deuterium atoms provides a distinct mass shift from the endogenous, unlabeled IAA, enabling the use of isotope dilution mass spectrometry. This method corrects for analyte loss during sample preparation and variations in instrument response, leading to highly reliable quantification. Notably, the use of a heavily deuterated standard like IAA-d7 is advantageous as it avoids potential interference from the natural isotopic abundance of unlabeled IAA and overlapping signals from other cellular components, an issue that can occur with less deuterated standards such as D2-IAA and D5-IAA.

This document provides detailed application notes and protocols for the use of this compound in microbial auxin production studies.

Data Presentation

The following tables summarize typical quantitative data for the analysis of microbial IAA using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These values are representative and may vary depending on the specific microbial strain, culture conditions, analytical instrumentation, and laboratory procedures.

Table 1: Typical Concentrations and Parameters for IAA-d7 Internal Standard

ParameterTypical Value/RangeNotes
Concentration of IAA-d7 Internal Standard 10 - 100 ng/mLThe optimal concentration should be determined based on the expected range of endogenous IAA in the samples.
Injection Volume 5 - 20 µLDependent on the sensitivity of the LC-MS/MS system.
Recovery Rate > 90%The use of an internal standard helps to correct for losses during sample preparation, aiming for high and consistent recovery.[1]

Table 2: Representative LC-MS/MS Method Performance Characteristics

ParameterTypical Value/RangeNotes
Limit of Detection (LOD) 0.05 - 1.0 ng/mLThe lowest concentration of IAA that can be reliably detected.[2]
Limit of Quantification (LOQ) 0.1 - 5.0 ng/mLThe lowest concentration of IAA that can be accurately quantified.
Linear Range 0.1 - 1000 ng/mLThe concentration range over which the instrument response is proportional to the analyte concentration.
Precision (RSD%) < 15%Relative Standard Deviation for replicate measurements, indicating the reproducibility of the method.[2]
Accuracy (Bias%) ± 15%The closeness of the measured value to the true value.[2]

Experimental Protocols

Protocol 1: Culturing Microorganisms for Auxin Production

This protocol describes the general procedure for culturing bacteria to induce and harvest IAA.

Materials:

  • Bacterial strain of interest

  • Luria-Bertani (LB) broth or other suitable growth medium

  • L-Tryptophan (precursor for IAA biosynthesis)

  • Shaking incubator

  • Sterile culture flasks

  • Centrifuge and sterile centrifuge tubes

Procedure:

  • Prepare the desired culture medium (e.g., LB broth). For studies on tryptophan-dependent IAA production, supplement the medium with L-tryptophan to a final concentration of 100-500 mg/L.

  • Inoculate the sterile medium with a fresh colony or a starter culture of the bacterial strain.

  • Incubate the culture in a shaking incubator at the optimal temperature and shaking speed for the specific strain (e.g., 28-37°C, 150-200 rpm) for 24-72 hours. The incubation time should be optimized to coincide with the stationary phase of growth, where IAA production is often maximal.

  • After incubation, harvest the bacterial culture by transferring it to centrifuge tubes.

  • Pellet the bacterial cells by centrifugation at 8,000-10,000 x g for 10-15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the secreted IAA, for subsequent extraction and analysis. The supernatant can be stored at -20°C or -80°C until further processing.

Protocol 2: Extraction of IAA from Microbial Culture Supernatant

This protocol details the liquid-liquid extraction of IAA from the culture supernatant, incorporating the this compound internal standard.

Materials:

  • Microbial culture supernatant

  • This compound (IAA-d7) internal standard stock solution (e.g., 1 µg/mL in methanol)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Rotary evaporator or nitrogen evaporator

  • Methanol (HPLC grade)

Procedure:

  • Thaw the frozen supernatant samples, if necessary.

  • To a known volume of supernatant (e.g., 10 mL), add a precise amount of the this compound internal standard solution to achieve a final concentration within the linear range of the calibration curve (e.g., 50 ng/mL).

  • Acidify the supernatant to a pH of 2.5-3.0 using HCl. This step protonates the carboxylic acid group of IAA, making it more soluble in organic solvents.

  • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the acidified supernatant.

  • Shake the mixture vigorously for 1-2 minutes and then allow the phases to separate. A separating funnel is recommended for this step.

  • Collect the upper organic phase (ethyl acetate).

  • Repeat the extraction of the aqueous phase with another volume of ethyl acetate to maximize the recovery of IAA.

  • Combine the organic phases and dry them over anhydrous sodium sulfate to remove any residual water.

  • Evaporate the ethyl acetate to dryness using a rotary evaporator or a stream of nitrogen gas at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in a small, precise volume of methanol (e.g., 200 µL) for LC-MS/MS analysis.

Protocol 3: Quantification of IAA by LC-MS/MS

This protocol outlines the analysis of the extracted IAA using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Instrumentation and Columns:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step. For example: 0-2 min, 10% B; 2-10 min, 10-90% B; 10-12 min, 90% B; 12-15 min, 10% B.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 30 - 40°C

  • Injection Volume: 5 - 10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • IAA (unlabeled): Precursor ion (m/z) 176.1 → Product ion (m/z) 130.1

    • IAA-d7 (internal standard): Precursor ion (m/z) 183.1 → Product ion (m/z) 137.1

  • Collision Energy and other source parameters: These should be optimized for the specific instrument to achieve maximum signal intensity for both IAA and IAA-d7.

Quantification:

  • Prepare a calibration curve using standards of unlabeled IAA at various concentrations, with a constant concentration of IAA-d7 added to each standard.

  • Analyze the prepared samples by LC-MS/MS.

  • Calculate the ratio of the peak area of unlabeled IAA to the peak area of IAA-d7 for each sample and standard.

  • Quantify the amount of IAA in the samples by plotting the peak area ratios against the concentrations of the standards and interpolating the sample ratios onto the calibration curve.

Visualizations

Experimental_Workflow cluster_culture Microbial Culture cluster_extraction IAA Extraction cluster_analysis Analysis Culture 1. Inoculate Tryptophan-supplemented Medium with Microbe Incubate 2. Incubate (24-72h) Culture->Incubate Harvest 3. Harvest Culture and Separate Supernatant Incubate->Harvest Culture Growth Spike 4. Spike Supernatant with IAA-d7 Internal Standard Harvest->Spike Extract 5. Acidify and Perform Liquid-Liquid Extraction Spike->Extract Dry 6. Dry and Reconstitute Extract Extract->Dry LCMS 7. LC-MS/MS Analysis Dry->LCMS Sample Injection Quantify 8. Quantify IAA using Isotope Dilution LCMS->Quantify

Caption: Experimental workflow for the quantification of microbial IAA.

Microbial_IAA_Biosynthesis cluster_pathways Tryptophan-Dependent Pathways Tryptophan Tryptophan IAM_path Indole-3-acetamide (IAM) Pathway Tryptophan->IAM_path IPA_path Indole-3-pyruvic acid (IPA) Pathway Tryptophan->IPA_path TAM_path Tryptamine (TAM) Pathway Tryptophan->TAM_path IAA Indole-3-acetic acid (IAA) IAM_path->IAA IPA_path->IAA TAM_path->IAA

Caption: Major microbial IAA biosynthesis pathways from tryptophan.

Microbe_Plant_Interaction cluster_microbe Microbe cluster_plant Plant Cell Microbe IAA-producing Microorganism IAA_prod IAA Biosynthesis Microbe->IAA_prod Receptor Auxin Receptor (e.g., TIR1) IAA_prod->Receptor Secreted IAA Signal Signal Transduction Cascade Receptor->Signal Gene_exp Changes in Gene Expression Signal->Gene_exp Response Physiological Response (e.g., Root Growth) Gene_exp->Response

Caption: Microbial IAA signaling interaction with a plant cell.

References

Troubleshooting & Optimization

troubleshooting isotopic exchange in 3-Indoleacetic acid-d7 during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Indoleacetic acid-d7 (IAA-d7) as an internal standard in analytical sample preparation, particularly for mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

A1: Isotopic exchange, also known as back-exchange, is a chemical reaction where deuterium (D) atoms on your IAA-d7 internal standard are replaced by hydrogen (H) atoms from the surrounding environment, such as solvents or the sample matrix.[1][2] This is problematic because it compromises the isotopic purity of the standard, leading to a decrease in its mass-to-charge ratio (m/z). Consequently, this can result in inaccurate quantification of the target analyte, 3-Indoleacetic acid (IAA). The loss of deuterium can create a signal at the m/z of the unlabeled analyte, leading to an overestimation of its concentration, or cause variability in the internal standard signal, leading to poor precision.

Q2: Where are the deuterium labels on commercially available IAA-d7 located, and how does this affect stability?

A2: While the exact labeling pattern can vary by manufacturer, a common pattern for IAA-d7 involves deuteration at the five positions on the indole ring (C2, C4, C5, C6, and C7) and the two positions on the methylene group of the side chain (-CD2-COOH). The deuterium on the carboxylic acid group (-COOH) is readily exchangeable and is not typically included in the deuteration scheme for use as an internal standard. The deuterium atoms on the aromatic indole ring are generally more stable than those on the side chain, which are alpha to a carbonyl group and thus more susceptible to exchange under certain conditions. It is crucial to consult the Certificate of Analysis (CoA) from the supplier for the specific deuteration pattern and isotopic purity of your standard.

Q3: What are the primary factors that promote isotopic exchange in IAA-d7?

A3: The main factors that can induce deuterium back-exchange are:

  • pH: Both strongly acidic (pH < 2.5) and basic (pH > 7) conditions can catalyze the exchange of deuterium atoms.[3] The minimum rate of exchange for many deuterated compounds is often found in the pH range of 2.5 to 3.[3]

  • Temperature: Higher temperatures accelerate the rate of isotopic exchange.[4] Therefore, it is recommended to keep samples and standards at low temperatures (e.g., 4°C or below) during storage and processing.

  • Solvent Composition: Protic solvents, which contain exchangeable protons (e.g., water, methanol, ethanol), can readily donate hydrogen atoms and facilitate back-exchange. Aprotic solvents (e.g., acetonitrile, ethyl acetate) are preferred when possible.

  • Sample Matrix: Complex biological matrices can contain components that may alter the local pH or catalyze exchange reactions.

Q4: How can I minimize isotopic exchange during my sample preparation workflow?

A4: To minimize isotopic exchange, consider the following best practices:

  • Solvent Selection: Use aprotic solvents for reconstitution and dilution whenever your experimental protocol allows. If aqueous or protic solvents are necessary, minimize the time the IAA-d7 is in contact with them.

  • pH Control: Maintain the pH of your solutions within a stable range, ideally between 2.5 and 7. Avoid exposure to strong acids or bases.

  • Temperature Control: Perform all sample preparation steps at low temperatures (e.g., on ice or at 4°C). Store stock solutions and prepared samples at -20°C or -80°C for long-term stability.

  • Minimize Exposure Time: Prepare samples as close to the time of analysis as possible to reduce the opportunity for back-exchange to occur.

Troubleshooting Guide

This guide addresses common issues encountered during the use of IAA-d7 and provides a systematic approach to troubleshooting.

Issue 1: I am observing a peak at the m/z of unlabeled IAA in my IAA-d7 standard solution.

This indicates a loss of deuterium from your internal standard.

  • Troubleshooting Workflow:

A Issue: Peak of unlabeled IAA in IAA-d7 standard B Check Solvent and pH: - Protic solvent? - pH outside 2.5-7 range? A->B C Check Temperature: - Stored at room temperature? - Processed without cooling? A->C D Check Age of Solution: - Freshly prepared? A->D E Solution: - Use aprotic solvent if possible. - Adjust pH to 2.5-7. - Prepare fresh solution. B->E F Solution: - Store at ≤ 4°C. - Keep samples on ice during prep. C->F G Solution: - Prepare fresh working solutions daily. D->G

Troubleshooting unlabeled IAA peak in standard.

Issue 2: My calibration curve is non-linear, especially at the low or high ends.

This can be caused by isotopic exchange or impurities in the standard.

  • Troubleshooting Steps:

    • Verify Isotopic Purity: Consult the Certificate of Analysis for your IAA-d7 standard to confirm its isotopic purity.

    • Assess Back-Exchange: Analyze a freshly prepared standard solution and one that has been stored under your typical sample preparation conditions (solvent, pH, temperature) for a period of time. A decrease in the IAA-d7 signal and an increase in the unlabeled IAA signal over time indicates back-exchange.

    • Evaluate Matrix Effects: Prepare standards in a clean solvent and in the sample matrix. A significant difference in the response may indicate matrix-induced exchange or ion suppression/enhancement.

Issue 3: I observe poor reproducibility of my internal standard signal across my sample batch.

Inconsistent isotopic exchange during sample processing can lead to this issue.

  • Logical Relationship Diagram:

cluster_0 Causes cluster_1 Effect cluster_2 Result A Inconsistent timing of sample prep D Variable rates of isotopic exchange A->D B Temperature fluctuations between samples B->D C pH variability in sample matrix C->D E Poor reproducibility of IAA-d7 signal D->E

Factors leading to poor reproducibility.

Data Presentation

The following table summarizes the expected stability of deuterium labels on IAA-d7 under various conditions based on general principles of hydrogen-deuterium exchange. Specific quantitative data for IAA-d7 is limited in the literature, so this table provides a qualitative guide.

Parameter Condition Expected Rate of Isotopic Exchange Recommendation
pH < 2.5HighAvoid prolonged exposure.
2.5 - 4.0Low (minimal exchange)Ideal for sample processing and storage.
4.0 - 7.0Low to ModerateGenerally acceptable for routine analysis.
> 7.0HighAvoid prolonged exposure.
Temperature -80°C to -20°CVery LowRecommended for long-term storage of stock solutions.
4°CLowSuitable for short-term storage and during sample preparation.
Room Temperature (~25°C)ModerateMinimize exposure time.
> 40°CHighAvoid.
Solvent Aprotic (e.g., Acetonitrile)Very LowPreferred solvent for reconstitution and dilution.
Protic (e.g., Methanol, Water)Moderate to High (pH-dependent)Minimize contact time; use at low temperatures.

Experimental Protocols

Protocol: Extraction of IAA from Plant Tissue with Minimized Isotopic Exchange

This protocol is a general guideline and may need to be optimized for your specific plant tissue and analytical instrumentation.

  • Sample Collection and Homogenization:

    • Flash-freeze plant tissue in liquid nitrogen immediately after collection to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

    • Accurately weigh the frozen powder into a pre-chilled tube.

  • Extraction:

    • Prepare an extraction solvent of 80% acetonitrile in water containing 1% acetic acid (v/v). Pre-chill the solvent to 4°C.

    • Add a known amount of IAA-d7 internal standard to the extraction solvent.

    • Add 1 mL of the cold extraction solvent containing the internal standard per 100 mg of tissue.

    • Vortex thoroughly and incubate at 4°C for 30 minutes with occasional shaking.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup (if necessary):

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of the extraction solvent.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of the extraction solvent to remove interfering compounds.

    • Elute the auxins with 1 mL of 80% acetonitrile containing 5% ammonium hydroxide.

    • Immediately acidify the eluate with acetic acid to a pH between 3 and 4.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature no higher than 30°C.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial.

    • Analyze by LC-MS/MS as soon as possible. Keep the autosampler tray cooled to 4°C.

  • Experimental Workflow Diagram:

A 1. Sample Homogenization (Liquid N2, pre-chilled tools) B 2. Extraction (80% ACN, 1% Acetic Acid, 4°C) + IAA-d7 Internal Standard A->B C 3. Centrifugation (14,000 x g, 15 min, 4°C) B->C D 4. Supernatant Collection C->D E 5. SPE Cleanup (Optional) (Mixed-mode Cation Exchange) D->E F 6. Solvent Evaporation (Nitrogen stream, <30°C) D->F If no SPE E->F G 7. Reconstitution (Initial Mobile Phase) F->G H 8. LC-MS/MS Analysis (Autosampler at 4°C) G->H

Workflow for IAA extraction with minimal exchange.

References

Technical Support Center: Analysis of 3-Indoleacetic Acid-d7 in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with matrix effects in the analysis of 3-Indoleacetic acid-d7 (IAA-d7) in plant extracts.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental process, offering potential causes and actionable solutions.

Issue 1: Low or No Signal for Both Endogenous IAA and IAA-d7 Internal Standard

  • Possible Cause A: Severe Ion Suppression. Co-eluting matrix components can significantly suppress the ionization of both the analyte and the internal standard in the mass spectrometer's ion source.[1][2][3]

    • Troubleshooting Steps:

      • Assess Matrix Effects: Perform a post-extraction spike experiment to quantify the degree of ion suppression.[1]

      • Improve Sample Cleanup: Enhance the removal of interfering compounds by optimizing the Solid-Phase Extraction (SPE) protocol. Consider using a mixed-mode SPE sorbent like Oasis MCX, which can effectively remove pigments and lipids.[4]

      • Optimize Chromatography: Adjust the LC gradient to better separate IAA and IAA-d7 from the regions of significant matrix interference. A post-column infusion experiment can help identify these suppression zones.[1]

      • Sample Dilution: A simple dilution of the extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.[1]

  • Possible Cause B: Analyte Degradation or Loss during Sample Preparation. Indole-3-acetic acid is susceptible to degradation, and losses can occur at various stages of the extraction and purification process.[3]

    • Troubleshooting Steps:

      • Minimize Degradation: Grind plant tissue under a nitrogen atmosphere or in the presence of antioxidants to prevent oxidation.[3]

      • Optimize Extraction Solvent: Use a cold extraction solvent, such as 80% acetonitrile with 1% acetic acid, containing internal standards.[1]

      • Careful Evaporation: When concentrating ethereal solutions of IAA, do so at atmospheric pressure to avoid loss through sublimation.[3]

Issue 2: Inconsistent and Poor Reproducibility of Quantitative Results

  • Possible Cause: Variable Matrix Effects Between Samples. The composition of plant matrices can vary significantly, leading to inconsistent ion suppression or enhancement.[1]

    • Troubleshooting Steps:

      • Use of a Stable Isotope-Labeled Internal Standard: The use of IAA-d7 is the most robust method to correct for variability in matrix effects, as it co-elutes with the analyte and experiences similar ionization effects.[1]

      • Ensure Co-elution: Verify that the chromatographic conditions achieve complete co-elution of IAA and IAA-d7. Even slight differences in retention times can lead to differential ion suppression.[5]

      • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to ensure that the standards and samples are affected by the matrix in a comparable way.[1]

Issue 3: IAA-d7 Signal is Suppressed, Leading to Inaccurate Quantification

  • Possible Cause: Differential Matrix Effects on Analyte and Internal Standard. Although IAA-d7 is structurally similar to IAA, differences in their physicochemical properties due to the deuterium labeling can sometimes lead to slight chromatographic separation and differential susceptibility to matrix effects.[5][6]

    • Troubleshooting Steps:

      • Optimize Chromatographic Resolution: Adjust the LC method to ensure complete peak overlap between IAA and IAA-d7. This might involve using a column with lower resolution if it helps in achieving co-elution.[5]

      • Evaluate Internal Standard Response: In a post-extraction spike experiment, compare the response of IAA-d7 in a clean solvent versus the sample matrix to assess if it is also being suppressed.

      • Consider Alternative Ionization Techniques: If using Electrospray Ionization (ESI), investigate whether Atmospheric Pressure Chemical Ionization (APCI) provides a more robust signal for your analytes in the presence of the sample matrix.[7]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of plant extract analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which can negatively impact the accuracy, precision, and sensitivity of quantitative analysis by LC-MS.[1][2][3]

Q2: How can I determine if my analysis is being affected by matrix effects?

A2: There are several methods to assess the presence and extent of matrix effects:

  • Post-Extraction Spike Method: This quantitative method compares the response of an analyte in a standard solution to the response of the same analyte spiked into a blank matrix extract after the extraction process. A significant difference in response indicates the presence of matrix effects.[1]

  • Post-Column Infusion: This is a qualitative technique where a constant flow of the analyte is infused into the mass spectrometer post-column. A blank matrix extract is then injected, and any fluctuation in the analyte's baseline signal indicates retention times where co-eluting matrix components cause ion suppression or enhancement.[1]

  • Comparison of Calibration Curves: The slope of a calibration curve prepared in a pure solvent can be compared to the slope of a calibration curve prepared in a matrix-matched standard. A significant difference between the slopes is indicative of matrix effects.[1]

Q3: Why is a stable isotope-labeled internal standard like this compound recommended?

A3: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative LC-MS analysis in complex matrices. Because it has nearly identical chemical and physical properties to the native analyte, it co-elutes chromatographically and experiences similar effects from the matrix during sample preparation and ionization.[2][5] This allows for accurate correction of both analyte loss during sample processing and signal suppression or enhancement in the ion source.

Q4: Can the IAA-d7 internal standard itself be affected by the matrix?

A4: Yes, the internal standard can also be subject to ion suppression or enhancement.[6][8] It is crucial to ensure that the analyte and the SIL-IS experience the same degree of matrix effect for accurate correction. Differential matrix effects can occur if there is a slight separation between the analyte and the SIL-IS during chromatography.[5][6]

Q5: What are the most effective sample preparation techniques to reduce matrix effects in plant extracts?

A5: The primary goal of sample preparation is to remove interfering matrix components. Common and effective techniques include:

  • Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up complex samples. For auxins, C18 and polymeric sorbents like Oasis HLB are commonly used. Mixed-mode SPE cartridges, such as Oasis MCX, can be particularly effective in removing pigments and lipids.[4]

  • Liquid-Liquid Extraction (LLE): LLE can be used in conjunction with SPE to further purify the extract.[4]

  • Sample Dilution: A straightforward approach where the extract is diluted to reduce the concentration of interfering matrix components. However, this may compromise the sensitivity for trace-level analytes.[1]

Data Presentation

Table 1: Comparison of Strategies to Mitigate Matrix Effects

StrategyPrincipleAdvantagesDisadvantages
Stable Isotope-Labeled Internal Standard (e.g., IAA-d7) Co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[1]Most robust method for correcting variable matrix effects.[1] Corrects for both proportional and variable matrix effects.Requires a specific labeled standard for each analyte, which can be costly.
Matrix-Matched Calibration Calibration standards are prepared in a blank matrix similar to the sample.Compensates for matrix effects by ensuring standards and samples are affected similarly.[1]Finding a true blank matrix can be challenging. Matrix variability between samples can still be an issue.[1]
Improved Sample Cleanup (e.g., SPE, LLE) Removes interfering compounds from the sample before LC-MS analysis.[1]Can significantly reduce matrix effects and improve data quality.[1]May lead to analyte loss if not properly optimized. Can be time-consuming.
Sample Dilution Reduces the concentration of all matrix components, lessening their impact on ionization.[1]Simple and can be effective for highly concentrated samples.[1]Can decrease sensitivity, making it unsuitable for trace-level analysis.[1]

Table 2: Observed Ion Suppression for Indole-3-acetic acid in Various Plant Tissues

Plant SpeciesTissueIon Suppression (%)
Lotus japonicusRoot78.5
Lotus japonicusStem65.4
Lotus japonicusLeaf45.1

This table summarizes data showing the percentage of ion suppression for IAA in different tissues of Lotus japonicus, highlighting the variability of matrix effects.[1]

Experimental Protocols

Protocol 1: General Extraction and Cleanup of IAA from Plant Tissue

  • Homogenization: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater.

  • Extraction: To the powdered tissue, add 1 mL of cold extraction solvent (e.g., 80% acetonitrile with 1% acetic acid) containing the internal standard, this compound, at a known concentration.[1]

  • Incubation: Vortex the mixture and incubate at -20°C for at least 1 hour to allow for efficient extraction.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a centrifugal evaporator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 1% acetic acid).[1]

  • Solid-Phase Extraction (SPE): a. Condition a C18 or Oasis HLB SPE cartridge with methanol, followed by equilibration with the reconstitution solvent.[1] b. Load the reconstituted sample onto the cartridge. c. Wash the cartridge with a weak solvent to remove polar interferences. d. Elute the auxins with a stronger solvent (e.g., 80% acetonitrile with 1% acetic acid).[1]

  • Final Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial LC mobile phase for analysis.[1]

Protocol 2: Assessment of Matrix Effects using the Post-Extraction Spike Method

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): A standard solution of IAA in the initial mobile phase at a known concentration.

    • Set B (Post-Spiked Matrix): A blank matrix extract (an extract from a sample known not to contain the analyte) spiked with the IAA standard to the same final concentration as Set A.

    • Set C (Pre-Spiked Matrix for Recovery): A blank matrix spiked with the IAA standard before the extraction process to the same final concentration as Set A.

  • LC-MS Analysis: Analyze all three sets of samples using the developed LC-MS method.

  • Calculate Matrix Effect: The matrix effect can be calculated as a percentage using the following formula: Matrix Effect (%) = (1 - (Peak Area in Set B / Peak Area in Set A)) * 100 A positive value indicates ion suppression, while a negative value indicates ion enhancement.

  • Calculate Recovery: The recovery can be calculated using the following formula: Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Homogenization Homogenization (Liquid N2) Extraction Extraction (Cold Solvent + IAA-d7) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation1 Evaporation Centrifugation->Evaporation1 Reconstitution1 Reconstitution Evaporation1->Reconstitution1 SPE Solid-Phase Extraction (SPE) Reconstitution1->SPE Evaporation2 Final Evaporation SPE->Evaporation2 Reconstitution2 Reconstitution for LC-MS Evaporation2->Reconstitution2 LCMS LC-MS/MS Analysis Reconstitution2->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow for IAA analysis in plant extracts.

Troubleshooting_Logic cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Pathways Problem Poor Quantitative Results (Low Signal, High Variability) CheckMatrixEffect Assess Matrix Effect? (Post-Extraction Spike) Problem->CheckMatrixEffect CheckRecovery Check Recovery? (Pre- vs. Post-Spike) Problem->CheckRecovery OptimizeCleanup Improve Sample Cleanup (e.g., different SPE sorbent) CheckMatrixEffect->OptimizeCleanup High Suppression OptimizeChroma Optimize Chromatography (e.g., gradient, column) CheckMatrixEffect->OptimizeChroma Suppression Zone Identified DiluteSample Dilute Sample CheckMatrixEffect->DiluteSample Moderate Suppression CheckRecovery->OptimizeCleanup Low Recovery CheckIS Verify IS Co-elution OptimizeCleanup->CheckIS OptimizeChroma->CheckIS

Caption: Troubleshooting logic for poor quantitative results.

References

improving peak shape and resolution for 3-Indoleacetic acid-d7 in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 3-Indoleacetic acid-d7 (IAA-d7). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods for improved peak shape and resolution.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks, with a "tail" extending from the back of the peak.

  • Asymmetrical peaks, with a "front" extending from the front of the peak.

Possible Causes and Solutions:

Cause Solution
Secondary Interactions with Column 3-Indoleacetic acid is an acidic compound and can interact with residual silanols on the silica-based column packing, leading to peak tailing.[1] To mitigate this, consider the following: 1. Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to a range of 2.5-4.0) will suppress the ionization of IAA, reducing its interaction with the stationary phase and improving peak shape.[1][2] 2. Column Choice: Utilize a well-end-capped C18 or C8 column to minimize the number of accessible silanol groups.[1] Consider using a column with a different stationary phase if pH adjustment is insufficient.
Column Overload Injecting too much sample can lead to peak fronting. To address this: 1. Reduce Injection Volume: Decrease the amount of sample injected onto the column. 2. Dilute the Sample: If reducing the injection volume is not feasible, dilute the sample before injection.
Inappropriate Sample Solvent If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion. Ensure the sample solvent is as close in composition to the initial mobile phase as possible. If a stronger solvent is necessary for solubility, inject a smaller volume.
Column Contamination or Degradation A contaminated or old column can lead to poor peak shapes. 1. Column Washing: Flush the column with a strong solvent to remove potential contaminants. 2. Replace the Column: If washing does not resolve the issue, the column may need to be replaced.
Issue 2: Poor Resolution Between IAA-d7 and Other Analytes

Symptoms:

  • Overlapping peaks, making accurate quantification difficult.

Possible Causes and Solutions:

Cause Solution
Suboptimal Mobile Phase Composition The composition of the mobile phase is critical for achieving good resolution. 1. Adjust Organic Solvent Ratio: Modify the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient or a lower percentage of organic solvent in an isocratic method generally increases retention and can improve the separation of closely eluting peaks. 2. Change Organic Solvent: Switching between acetonitrile and methanol can alter the selectivity of the separation due to different solvent properties.
Incorrect Mobile Phase pH The pH of the mobile phase can affect the retention times of ionizable compounds. Adjusting the pH can alter the separation selectivity. For 3-Indoleacetic acid, a mobile phase pH between 2.5 and 4.0 is often a good starting point.[1][2]
Inefficient Column The efficiency of the column plays a significant role in resolution. 1. Use a Longer Column: A longer column provides more theoretical plates and can improve resolution. 2. Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., sub-2 µm) offer higher efficiency and better resolution.
Flow Rate is Too High A lower flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is the optimal mobile phase for the analysis of this compound?

The optimal mobile phase for IAA-d7 analysis is typically a mixture of an organic solvent (acetonitrile or methanol) and an aqueous solution containing an acidic modifier.[3] A common starting point is a gradient elution with water and acetonitrile, both containing 0.1% formic acid or acetic acid.[3] The pH is usually maintained in the acidic range (2.5-4.0) to ensure good peak shape for the acidic IAA molecule.[1][2]

Q2: Which type of HPLC column is best suited for this compound analysis?

Reverse-phase columns, particularly C18 and C8, are the most commonly used for the analysis of 3-Indoleacetic acid and its deuterated analogs.[1][4] It is crucial to select a high-quality, well-end-capped column to minimize peak tailing caused by interactions with residual silanols. For higher resolution, columns with smaller particle sizes can be employed.[5]

Q3: My retention times for this compound are inconsistent. What could be the cause?

Inconsistent retention times can be caused by several factors:

  • System Leaks: Check the HPLC system for any leaks, as this can cause fluctuations in flow rate.

  • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention time. Prepare fresh mobile phase for each run and ensure accurate measurements.

  • Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven will provide a stable temperature environment.

Q4: Can this compound be used as an internal standard for the quantification of endogenous 3-Indoleacetic acid?

Yes, this compound is an ideal internal standard for the quantification of endogenous IAA by LC-MS/MS.[6] Its chemical and physical properties are very similar to the unlabeled analyte, leading to similar extraction recovery and chromatographic behavior.[7] This helps to compensate for matrix effects and variations in sample preparation.[7][8]

Experimental Protocols

Protocol 1: Sample Extraction from Plant Tissue

This protocol describes a general method for the extraction of 3-Indoleacetic acid from plant tissue.

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent: 100% Methanol

  • Internal standard solution (this compound)

  • Centrifuge

  • 0.22 µm syringe filter

Procedure:

  • Harvest and weigh the plant tissue.

  • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a centrifuge tube.

  • Add a known amount of the this compound internal standard solution.

  • Add cold methanol (e.g., 2.5 mL per gram of fresh weight).[9]

  • Vortex the mixture thoroughly and incubate on ice for 30 minutes, with occasional vortexing.

  • Centrifuge the extract at a high speed (e.g., 16,000 x g) for 10 minutes at 4°C.[9]

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a starting point for developing an LC-MS/MS method for the analysis of this compound.

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm)[3]
Mobile Phase A Water with 0.1% Formic Acid[3]
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (IAA) To be optimized based on instrumentation
MRM Transition (IAA-d7) To be optimized based on instrumentation
Collision Energy To be optimized based on instrumentation
Dwell Time To be optimized based on instrumentation

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plant Tissue Collection freeze Freezing in Liquid Nitrogen start->freeze grind Grinding to Fine Powder freeze->grind add_is Add IAA-d7 Internal Standard grind->add_is extract Extraction with Cold Methanol add_is->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.22 µm) centrifuge->filter inject Injection into LC-MS/MS filter->inject separate Chromatographic Separation (C18) inject->separate detect Mass Spectrometry Detection (MRM) separate->detect integrate Peak Integration detect->integrate quantify Quantification using IAA-d7 integrate->quantify report Reporting Results quantify->report signaling_pathway IAA Indole-3-acetic acid (IAA) TIR1_AFB TIR1/AFB Receptors IAA->TIR1_AFB binds to Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA promotes interaction with Ub Ubiquitin ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Proteasome 26S Proteasome Aux_IAA->Proteasome degradation AuxRE Auxin Response Elements (AuxREs) ARF->AuxRE binds to Gene_Expression Auxin-Regulated Gene Expression AuxRE->Gene_Expression regulates Ub->Aux_IAA ubiquitination

References

dealing with poor signal intensity of 3-Indoleacetic acid-d7 in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering challenges with the analysis of 3-Indoleacetic acid-d7 (IAA-d7) by mass spectrometry.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: Why is the signal intensity of my this compound (IAA-d7) internal standard unexpectedly low?

Answer: A weak signal for IAA-d7 can stem from several factors, ranging from the stability of the standard itself to the settings of your LC-MS/MS system. Here are the primary areas to investigate:

  • Isotopic Exchange: Deuterium atoms on the internal standard can be replaced by hydrogen atoms from protic solvents (like water or methanol) in the mobile phase or sample matrix. This "back-exchange" reduces the signal at the expected m/z for IAA-d7 and can increase the signal for unlabeled IAA.[1][2]

  • In-source Fragmentation: IAA and its analogs can be susceptible to fragmentation within the ion source before reaching the mass analyzer. This can be influenced by high source temperatures or aggressive voltage settings.

  • Suboptimal Ionization Conditions: The choice of ionization source and its parameters are critical. For indole-containing compounds, Atmospheric Pressure Chemical Ionization (APCI) can sometimes provide better results than Electrospray Ionization (ESI), though both are commonly used.[3] Inefficient ionization will directly lead to a poor signal.

  • Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of IAA-d7, leading to a weaker signal. This is a common issue in complex samples like plant tissue extracts.

  • Improper Storage and Handling: Degradation of the IAA-d7 standard due to improper storage (e.g., exposure to light or non-optimal temperatures) can result in a lower effective concentration and thus a weaker signal.

A systematic approach to troubleshooting this issue is outlined in the decision tree below.

Frequently Asked Questions (FAQs)

Q1: What are the typical MRM transitions for IAA and IAA-d7?

A1: For quantitative analysis, the most commonly used MRM (Multiple Reaction Monitoring) transition for unlabeled IAA in positive ion mode is the fragmentation of the protonated molecule [M+H]⁺. For IAA-d7, the masses are shifted by the number of deuterium atoms.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
3-Indoleacetic acid (IAA)176.1130.1The product ion corresponds to the quinolinium ion.[4][5][6]
This compound (IAA-d7)183.1137.1The masses are shifted by +7 Da due to the deuterium labels.

Q2: My IAA-d7 standard seems to be eluting slightly earlier than the unlabeled IAA. Is this a problem?

A2: This is a known phenomenon called the "chromatographic isotope effect." Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts on reversed-phase columns. While often a minor shift, it's important to ensure that the peak shapes for both the analyte and the internal standard are good and that they both elute in a region free from significant matrix effects. If the shift is large, it could lead to differential ion suppression, impacting the accuracy of your quantification.

Q3: How can I minimize the risk of isotopic exchange of my IAA-d7?

A3: To minimize deuterium back-exchange, consider the following:[1]

  • Mobile Phase pH: Maintain a slightly acidic mobile phase, as the minimum rate of exchange for many compounds occurs around pH 2.5-3.[1] Avoid strongly acidic or basic conditions.

  • Solvent Choice: For long-term storage of stock solutions, use aprotic solvents like acetonitrile or DMSO if solubility permits.

  • Temperature: Keep your samples, standards, and autosampler cool. Lower temperatures slow down the rate of exchange.[1]

Q4: What are the recommended starting points for mass spectrometer source parameters for IAA-d7 analysis?

A4: Optimal source parameters are instrument-dependent, but here are some typical starting points for ESI and APCI in positive ion mode. It is crucial to optimize these parameters for your specific instrument and method.

ParameterESI (Typical Values)APCI (Typical Values)
Ionization ModePositivePositive
Capillary/Spray Voltage3000 - 4000 VN/A
Corona CurrentN/A4 µA
Nebulizer Gas Pressure30 - 60 psig30 - 60 psig
Drying Gas Flow8 - 12 L/min5 - 10 L/min
Drying Gas Temperature250 - 350 °C300 - 400 °C
Cone/Fragmentor Voltage30 - 50 VN/A
Collision Energy (for 176->130)15 - 30 eV15 - 30 eV

Note: These are general ranges and should be optimized.

Experimental Protocols

Protocol 1: Sample Preparation from Plant Tissue

This protocol outlines a general procedure for the extraction of auxins from plant tissue, suitable for subsequent LC-MS/MS analysis.

  • Harvesting and Freezing: Harvest 50-100 mg of plant tissue and immediately flash-freeze it in liquid nitrogen to quench metabolic processes.

  • Homogenization: Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction:

    • To the powdered tissue, add 1 mL of a cold extraction buffer (e.g., 80% methanol in water).

    • Spike the sample with a known amount of IAA-d7 internal standard.

    • Vortex thoroughly and incubate at 4°C for at least 1 hour with gentle shaking.

  • Centrifugation: Centrifuge the extract at >10,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Solid-Phase Extraction (SPE) Cleanup (Recommended):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Elute the auxins with 1 mL of methanol or acetonitrile.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Troubleshooting_Workflow start Poor IAA-d7 Signal check_stability Check Standard Stability & Handling start->check_stability check_ms Review MS Parameters check_stability->check_ms No storage Improper Storage? (Light/Temp) check_stability->storage Yes optimize_source Optimize Source Parameters (Voltage, Gas, Temp) check_ms->optimize_source Suboptimal check_exchange Suspect Isotopic Exchange? check_ms->check_exchange Optimized check_lc Evaluate Chromatography check_matrix Investigate Matrix Effects check_lc->check_matrix No peak_shape Poor Peak Shape? check_lc->peak_shape Yes dilute_sample Dilute Sample Extract check_matrix->dilute_sample Yes end Signal Improved check_matrix->end No new_standard Prepare Fresh Standard storage->new_standard new_standard->end optimize_source->end check_exchange->check_lc No adjust_ph Adjust Mobile Phase pH (Target pH 2.5-3) check_exchange->adjust_ph Yes adjust_ph->end optimize_gradient Optimize LC Gradient/Column peak_shape->optimize_gradient optimize_gradient->end improve_cleanup Improve Sample Cleanup (SPE) dilute_sample->improve_cleanup improve_cleanup->end

Caption: Troubleshooting decision tree for poor IAA-d7 signal intensity.

Sample_Preparation_Workflow start Plant Tissue Sample (50-100 mg) flash_freeze Flash Freeze (Liquid Nitrogen) start->flash_freeze homogenize Homogenize to Fine Powder flash_freeze->homogenize extract Extract with Cold Solvent (+ IAA-d7 Standard) homogenize->extract centrifuge Centrifuge to Pellet Debris extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) (C18 Cartridge) supernatant->spe dry_down Evaporate to Dryness (Nitrogen Stream) spe->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for the preparation of plant tissue samples for IAA-d7 analysis.

Signal_Intensity_Factors cluster_sample Sample Characteristics cluster_lc LC Conditions cluster_ms MS Conditions signal IAA-d7 Signal Intensity concentration Standard Concentration concentration->signal matrix Matrix Complexity matrix->signal stability Standard Stability (Isotopic Exchange) stability->signal mobile_phase Mobile Phase (pH, Composition) mobile_phase->signal chromatography Peak Shape & Elution chromatography->signal ionization Ionization Efficiency (Source Type & Polarity) ionization->signal source_params Source Parameters (Voltages, Gases, Temp) source_params->signal fragmentation In-Source Fragmentation fragmentation->signal

Caption: Key factors influencing the signal intensity of IAA-d7 in mass spectrometry.

References

Technical Support Center: 3-Indoleacetic Acid-d7 (IAA-d7) Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-Indoleacetic acid-d7 (IAA-d7) in solution. The following information is curated to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My IAA-d7 solution appears to be losing potency. What are the primary causes of IAA-d7 degradation in solution?

A1: this compound, much like its non-deuterated counterpart, is susceptible to degradation from several factors. The primary causes are:

  • Photodegradation: Exposure to light, particularly UV and blue wavelengths, can rapidly degrade the indole ring structure.[1]

  • Oxidation: The presence of dissolved oxygen and metal ions can lead to oxidative degradation of the molecule. This process can be accelerated by enzymes if present in the experimental system.

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways.

  • pH: Extremes in pH can lead to instability. Basic conditions (pH > 8) can cause hydrolysis of the acetic acid side chain, while strongly acidic conditions can also promote degradation.

  • Microbial Contamination: In non-sterile aqueous solutions, microorganisms can metabolize IAA-d7.[2][3]

Q2: What are the recommended storage conditions for IAA-d7 solutions?

A2: To ensure the longevity of your IAA-d7 solutions, adhere to the following storage guidelines based on vendor recommendations and general best practices:

Storage ConditionDurationRationale
-80°C in a suitable solvent Up to 6 monthsMinimizes all forms of chemical degradation.[4]
-20°C in a suitable solvent Up to 1 monthSuitable for shorter-term storage.[4]
2-8°C in a suitable solvent Not recommended for storageShould only be used for the duration of an experiment.
Room Temperature Not recommended for storageSignificant degradation can occur in a short period.

Always store solutions in amber vials or wrap containers in aluminum foil to protect from light.

Q3: Which solvents are best for preparing and storing IAA-d7 stock solutions?

A3: The choice of solvent can significantly impact the stability of IAA-d7.

  • Recommended: Ethanol, Methanol, and Dimethyl Sulfoxide (DMSO) are excellent choices for preparing concentrated stock solutions. IAA is readily soluble in these polar organic solvents.[5]

  • Aqueous Solutions: While IAA-d7 has moderate solubility in water, aqueous solutions are more prone to microbial growth and pH-related degradation.[4][5] If water must be used, it is advisable to prepare fresh solutions, filter-sterilize them (0.22 µm filter), and use them promptly.[4] The solubility in water can be enhanced at a slightly alkaline pH.[5]

Q4: I'm observing precipitation in my IAA-d7 solution. What could be the cause and how can I prevent it?

A4: Precipitation of IAA-d7 from a solution is typically due to solubility issues. This can occur when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer where the final concentration of the organic solvent is too low to maintain solubility.

Troubleshooting Precipitation:

  • Increase Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., ethanol or DMSO) in your working solution is sufficient to keep the IAA-d7 dissolved. However, be mindful of the tolerance of your experimental system to the solvent.

  • Adjust pH: The solubility of IAA, an acidic compound, increases in slightly alkaline conditions due to the deprotonation of the carboxylic acid group. Adding a small amount of dilute NaOH or KOH to your aqueous buffer can help maintain solubility.

  • Sonication: Gentle sonication can help redissolve small amounts of precipitate.

  • Prepare a More Dilute Stock: If precipitation is a persistent issue, consider preparing a less concentrated stock solution.

Troubleshooting Guide

Symptom Potential Cause Recommended Action
Loss of biological activity in experiments Chemical degradation of IAA-d7.Prepare fresh solutions from solid material. Store stock solutions at -80°C in an appropriate solvent and protect from light.
Discoloration of the solution (e.g., yellowing) Oxidative or photodegradation.Discard the solution and prepare a fresh one. Ensure all solutions are protected from light and consider de-gassing aqueous buffers to remove dissolved oxygen.
Inconsistent experimental results Inconsistent concentration of active IAA-d7 due to degradation.Implement a strict protocol for solution preparation and storage. Prepare fresh working solutions for each experiment from a properly stored stock.
Precipitate formation upon dilution Poor solubility in the final solution.See Q4 in the FAQ section for detailed troubleshooting steps.
Visible microbial growth in aqueous solutions Bacterial or fungal contamination.Filter-sterilize aqueous solutions after preparation. Prepare fresh solutions frequently and store them at 4°C for short periods only.

Degradation Pathways and Prevention

The primary degradation pathways for IAA are photodegradation and oxidation. While specific quantitative data for IAA-d7 is limited, the deuterium labeling is expected to slow these reactions due to the kinetic isotope effect.

Major Degradation Pathways of IAA and Prevention Strategies cluster_photodegradation Photodegradation cluster_oxidation Oxidation cluster_prevention Prevention Strategies IAA_d7 This compound in Solution Photo_Products Inactive Photoproducts IAA_d7->Photo_Products hv Oxidized_Products Oxidized Products (e.g., Oxindole-3-acetic acid-d7) IAA_d7->Oxidized_Products [O] Light Light Exposure (UV, Blue Light) Light->Photo_Products Oxygen Dissolved O2, Metal Ions, Peroxidases Oxygen->Oxidized_Products Protect_Light Store in amber vials or wrap in foil Protect_Light->Light blocks Low_Temp Store at -20°C or -80°C Low_Temp->IAA_d7 slows degradation Inert_Atmosphere Use de-gassed solvents Inert_Atmosphere->Oxygen removes Fresh_Solutions Prepare solutions fresh Fresh_Solutions->IAA_d7 ensures potency

Caption: Key degradation pathways for IAA-d7 and preventative measures.

Experimental Protocol: Stability Assessment of IAA-d7 by HPLC

This protocol provides a framework for quantitatively assessing the stability of IAA-d7 in a specific solution over time.

1. Materials and Equipment:

  • This compound (solid)

  • Solvent of interest (e.g., ethanol, DMSO, buffered aqueous solution)

  • HPLC system with a C18 reverse-phase column and a fluorescence or UV detector

  • Mobile phase: A typical mobile phase is a gradient of acetonitrile and water with 0.1% formic acid.

  • Class A volumetric flasks and pipettes

  • Amber HPLC vials

2. Experimental Workflow:

Workflow for IAA-d7 Stability Testing A Prepare fresh IAA-d7 stock solution in chosen solvent B Aliquot solution into amber vials for each time point and condition A->B C Store aliquots under desired conditions (e.g., different temps, light exposure) B->C D At each time point (t=0, 1, 3, 7 days, etc.), remove an aliquot for analysis C->D E Analyze the aliquot by HPLC to determine the concentration of IAA-d7 D->E F Plot concentration vs. time to determine the degradation rate E->F

Caption: A logical workflow for conducting a stability study of IAA-d7 solutions.

3. HPLC Method Parameters (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 20% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 20% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection:

    • Fluorescence: Excitation 280 nm, Emission 350 nm (more sensitive and specific)

    • UV: 280 nm

4. Data Analysis:

  • Generate a calibration curve using freshly prepared standards of known IAA-d7 concentrations.

  • At each time point, determine the concentration of IAA-d7 in the stored samples by comparing their peak areas to the calibration curve.

  • Calculate the percentage of IAA-d7 remaining at each time point relative to the initial concentration (t=0).

  • Plot the percentage remaining versus time to visualize the degradation kinetics.

By following these guidelines, researchers can minimize the degradation of this compound in solution, ensuring the accuracy and reproducibility of their experimental results.

References

Technical Support Center: Optimizing Collision Energy for MRM Transitions of 3-Indoleacetic acid-d7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Multiple Reaction Monitoring (MRM) parameters for 3-Indoleacetic acid-d7 (IAA-d7).

Frequently Asked Questions (FAQs)

Q1: Why is optimizing collision energy (CE) crucial for the MRM analysis of this compound?

Optimizing the collision energy is a critical step in developing a robust and sensitive LC-MS/MS method.[1] An insufficient CE will result in poor fragmentation of the precursor ion and, consequently, a weak product ion signal. Conversely, excessive CE can lead to extensive fragmentation, diminishing the intensity of the desired product ion and potentially generating smaller, less specific fragments. Each MRM transition has a unique optimal collision energy that maximizes the intensity of a specific product ion, thereby maximizing the sensitivity and accuracy of the analysis.

Q2: What are the typical precursor and product ions for Indole-3-acetic acid (IAA) and how might they differ for its deuterated form, IAA-d7?

For unlabeled Indole-3-acetic acid (IAA), the protonated molecule [M+H]⁺ is typically observed at m/z 176.1. Common product ions resulting from collision-induced dissociation (CID) are m/z 130.0 (the quinolinium ion) and m/z 103.0.[2]

For this compound, the precursor ion will have a higher mass-to-charge ratio due to the seven deuterium atoms. The exact mass of IAA-d7 is approximately 182.18 g/mol , so the [M+H]⁺ precursor ion would be expected at approximately m/z 183.2. The product ions would likely correspond to the deuterated fragments. For instance, the primary product ion might be expected around m/z 137, assuming the deuterium labels are on the indole ring. However, experimental verification is essential.

Q3: I am not observing a strong signal for my IAA-d7 product ion. What are the common causes and troubleshooting steps?

Several factors could contribute to a weak product ion signal. Here are some common issues and their solutions:

  • Suboptimal Collision Energy: The applied CE may be too high or too low. It is essential to perform a collision energy optimization experiment to determine the value that yields the maximum product ion abundance.

  • Incorrect Precursor/Product Ion Selection: Verify that you have selected the correct m/z values for the precursor and product ions of IAA-d7. Infuse a standard solution of IAA-d7 and perform a product ion scan to confirm the major fragment ions.

  • Source Conditions: In-source fragmentation can reduce the abundance of the intended precursor ion. Optimize source parameters such as fragmentor voltage or cone voltage to minimize premature fragmentation.

  • Analyte Concentration: Ensure that the concentration of your IAA-d7 standard is sufficient for detection and optimization.

  • Collision Gas Pressure: The pressure of the collision gas (e.g., argon) can influence fragmentation efficiency. Ensure it is set to the manufacturer's recommended range.

Q4: Should the optimal collision energy for this compound be the same as for unlabeled Indole-3-acetic acid?

Not necessarily. While the fragmentation pathways are generally similar, the presence of deuterium atoms can slightly alter the bond dissociation energies. This may result in a slightly different optimal collision energy for the deuterated analog compared to the unlabeled compound. Therefore, it is crucial to optimize the collision energy for IAA-d7 independently, even if you have established optimal conditions for unlabeled IAA.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or very low product ion signal Suboptimal collision energy.Perform a collision energy ramp experiment to find the optimal value.
Incorrect precursor or product ion m/z.Infuse a standard solution and perform a product ion scan to confirm the correct masses.
Insufficient analyte concentration.Increase the concentration of the infused standard solution.
In-source fragmentation.Optimize source parameters (e.g., fragmentor/cone voltage) to minimize fragmentation before the collision cell.
High background noise Matrix effects from the sample.Ensure proper chromatographic separation from interfering matrix components.
Contaminated ion source.Clean the ion source according to the manufacturer's instructions.
Poor peak shape (fronting or tailing) Chromatographic issues.This is typically unrelated to collision energy. Optimize your LC method, check for column overload, and ensure system cleanliness.
Optimal CE at the edge of the tested range The tested range is too narrow.Expand the collision energy range in your optimization experiment to ensure you identify the peak of the breakdown curve.

Experimental Protocols

Protocol for Collision Energy Optimization of this compound MRM Transitions

This protocol describes a systematic approach to determine the optimal collision energy for the MRM transitions of this compound using direct infusion.

1. Preparation of Standard Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).

  • From the stock solution, prepare a working solution at a concentration of approximately 1 µg/mL in the mobile phase you intend to use for your LC-MS/MS analysis.

2. Instrument Setup and Infusion:

  • Set up your mass spectrometer for direct infusion using a syringe pump.

  • Infuse the IAA-d7 working solution at a constant flow rate (e.g., 5-10 µL/min).

  • Optimize the ion source parameters (e.g., nebulizer gas, drying gas temperature, capillary voltage) to obtain a stable and robust signal for the IAA-d7 precursor ion (expected around m/z 183.2).

3. Precursor and Product Ion Identification:

  • Perform a Q1 scan to confirm the m/z of the precursor ion for IAA-d7.

  • Perform a product ion scan by selecting the IAA-d7 precursor ion in Q1 and scanning a range of m/z values in Q3 to identify the most abundant and specific product ions. A starting collision energy of around 15-20 eV can be used for this initial scan.

4. Collision Energy Optimization:

  • Select the desired MRM transitions (precursor ion > product ion).

  • Create a method to ramp the collision energy over a defined range (e.g., 5 to 40 eV in 1 or 2 eV steps) while monitoring the intensity of the selected product ion(s).

  • Acquire data for a sufficient duration at each CE value to obtain a stable signal.

5. Data Analysis:

  • Plot the product ion intensity as a function of the collision energy. This is known as a collision energy breakdown curve.

  • The optimal collision energy is the value that produces the maximum product ion intensity.

  • Repeat this process for each MRM transition you intend to use.

Data Presentation

Table 1: Example MRM Transitions and Collision Energies for Unlabeled Indole-3-acetic acid (IAA)

Note: These values are for unlabeled IAA and should be used as a starting point for the optimization of IAA-d7.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
176.1130.014[2]
176.1103.032[2]
Not specifiedNot specified18[3]
Table 2: Template for Recording Optimized MRM Parameters for this compound
Precursor Ion (m/z)Product Ion (m/z)Optimized Collision Energy (eV)Optimized Fragmentor/Cone Voltage (V)

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_ms 2. Mass Spectrometry Optimization cluster_analysis 3. Data Analysis cluster_method 4. Method Finalization prep_stock Prepare IAA-d7 Stock Solution prep_work Prepare Working Solution prep_stock->prep_work infusion Direct Infusion prep_work->infusion source_opt Optimize Source Parameters infusion->source_opt ion_id Identify Precursor & Product Ions source_opt->ion_id ce_opt Perform Collision Energy Ramp ion_id->ce_opt breakdown_curve Generate Breakdown Curve ce_opt->breakdown_curve determine_opt Determine Optimal Collision Energy breakdown_curve->determine_opt final_method Final MRM Method with Optimized Parameters determine_opt->final_method

Caption: Workflow for optimizing collision energy for IAA-d7.

logical_relationship cluster_input Input Parameters cluster_output Output Signal CE Collision Energy Signal Product Ion Intensity CE->Signal Directly Impacts Analyte IAA-d7 Concentration Analyte->Signal Influences Source Source Parameters Source->Signal Affects

Caption: Factors influencing product ion intensity in MRM analysis.

References

Technical Support Center: Auxin Analysis Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls when using deuterated internal standards for auxin analysis. The information is tailored for researchers, scientists, and drug development professionals to help ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when using deuterated internal standards for auxin analysis?

A1: The most frequent challenges include:

  • Inaccurate Quantification: Results can be skewed due to a variety of factors inherent to deuterated standards.

  • Poor Reproducibility: Inconsistent results across samples or batches.

  • Signal Variability: The internal standard signal may show unexpected fluctuations.

These issues often stem from a few core phenomena: isotopic exchange, chromatographic shifts, and differential matrix effects.

Q2: What is isotopic exchange and why is it a problem?

A2: Isotopic exchange, or back-exchange, is the loss of deuterium atoms from the internal standard and their replacement with hydrogen atoms from the surrounding solvent or sample matrix.[1] This is particularly common when deuterium is located on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon adjacent to a carbonyl group.[1] This degradation of the standard can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the native analyte concentration.

Q3: Why does my deuterated internal standard elute at a different time than the native auxin?

A3: This phenomenon is known as the chromatographic isotope effect.[2] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[2][3] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to subtle differences in polarity and interaction with the stationary phase.[2] Even a small shift in retention time can expose the standard and the analyte to different matrix components as they elute, leading to differential matrix effects.[3][4]

Q4: What are differential matrix effects?

A4: Matrix effects refer to the alteration of ionization efficiency (either suppression or enhancement) of an analyte by co-eluting components from the sample matrix.[1] Differential matrix effects occur when the analyte and the internal standard are affected differently by these matrix components.[1] This can happen even if they co-elute perfectly, but it is a significant problem when a chromatographic shift is present. This ultimately compromises the internal standard's ability to accurately correct for variations, leading to inaccurate quantification.

Q5: Are there better alternatives to deuterated internal standards for auxin analysis?

A5: Yes, ¹³C-labeled internal standards are widely considered superior for quantitative analysis.[3][5][6] They do not suffer from isotopic exchange and typically co-elute perfectly with the native analyte, providing more accurate correction for matrix effects.[3][5] While often more expensive, their use can significantly improve data quality and reliability.[3][4]

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results
Potential Cause Troubleshooting Steps
Chromatographic Shift 1. Verify Co-elution: Overlay the chromatograms of the native auxin and the deuterated internal standard. A noticeable shift indicates a potential problem.[3] 2. Adjust Chromatography: Modify the gradient, mobile phase composition, or temperature to minimize the separation.[4] 3. Consider a Lower Resolution Column: If co-elution cannot be achieved, a column with lower resolving power might force the two compounds to elute as a single peak.[3]
Isotopic Exchange 1. Check Label Position: Avoid using standards with deuterium on the carboxylic acid group or the nitrogen of the indole ring, as these are more prone to exchange. Ring-labeled standards (e.g., on the benzene ring) are generally more stable. 2. Control pH: Avoid storing or processing samples in strongly acidic or basic solutions, which can accelerate deuterium exchange.[1] 3. Use Fresh Standards: Prepare working solutions of the internal standard regularly to minimize the time they spend in solution.
Purity of Standard 1. Assess Unlabeled Analyte Contribution: Prepare a blank matrix sample and spike it only with the deuterated internal standard at the working concentration. Analyze this sample and monitor the mass transition for the unlabeled analyte. The response should be negligible (ideally <5% of the lower limit of quantification).[1] 2. Source High-Purity Standards: Purchase standards with high isotopic enrichment (≥98%) and chemical purity (>99%).
Differential Matrix Effects 1. Perform a Matrix Effect Assessment: Conduct a post-extraction addition experiment to quantify the extent of ion suppression or enhancement for both the analyte and the internal standard (see Experimental Protocols section).[1] 2. Improve Sample Cleanup: Enhance your extraction and purification protocol to remove more interfering matrix components.[7] 3. Switch to a ¹³C-labeled Standard: This is the most effective way to overcome differential matrix effects due to perfect co-elution.[3][5]

Data Presentation

Table 1: Comparison of Deuterated (²H) vs. ¹³C-Labeled Internal Standards
ParameterDeuterated (²H) Internal Standard¹³C-Labeled Internal StandardKey Findings
Chromatographic Co-elution Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte.[2][3]Typically co-elutes perfectly with the analyte.[3][5]The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects.[3]
Isotopic Stability Susceptible to H/D back-exchange, especially with labile deuterium atoms.[1]Highly stable; no risk of isotopic exchange.[5]¹³C-IS ensures the integrity of the standard throughout the analytical process.
Accuracy & Precision Can lead to inaccuracies; one study showed a 40% error due to imperfect retention time matching.[3]Demonstrates improved accuracy and precision. A comparative study showed a mean bias of 100.3% vs. 96.8% for deuterated standards.[3]The use of ¹³C-IS significantly reduces the coefficient of variation (CV%) in complex analyses.[3][6]

Experimental Protocols

Protocol 1: High-Throughput Auxin Extraction and Purification

This protocol is adapted from established methods for quantifying indole-3-acetic acid (IAA) and its precursors from small amounts of plant tissue (e.g., 2-10 mg fresh weight).[8][9]

1. Sample Homogenization: a. Flash-freeze plant tissue in liquid nitrogen immediately after harvesting. b. Add the frozen tissue to a 2 mL microcentrifuge tube containing two small steel balls. c. Add a known amount of the internal standard (e.g., ¹³C₆-IAA) to the tube.[9] d. Add 1 mL of extraction buffer (e.g., 2-propanol/H₂O/concentrated HCl, 2:1:0.002 v/v/v). e. Homogenize the tissue using a tissue lyser for 3-5 minutes. f. Centrifuge at 13,000 x g for 10 minutes at 4°C.

2. Solid-Phase Extraction (SPE): a. This protocol utilizes a two-step SPE process for cleanup.[10][11] b. Step 1 (Amino Resin): i. Condition an amino (NH₂) SPE cartridge with hexane, acetonitrile, and ethyl acetate. ii. Equilibrate the cartridge with 0.2 M imidazole (pH 7.0) followed by water.[10][11] iii. Load the supernatant from the homogenization step onto the cartridge. iv. Wash the cartridge to remove interfering compounds. v. Elute the auxins with a suitable solvent. c. Step 2 (Polymethylmethacrylate Epoxide Resin): i. Further purify the eluate from the amino resin using a second SPE step with a PMME resin for more specific cleanup.[10][11]

3. Derivatization: a. Evaporate the purified extract to dryness under a stream of nitrogen or in a vacuum concentrator. b. For GC-MS analysis, derivatize the auxins to make them more volatile. A common method is methylation using diazomethane.[9] c. After derivatization, reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for injection.

4. GC-MS/MS Analysis: a. Analyze the derivatized samples using a gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS). b. Use selected reaction monitoring (SRM) to detect and quantify the specific mass transitions for both the native IAA and the labeled internal standard.[8]

Protocol 2: Assessment of Matrix Effects

This protocol uses the post-extraction spiking method to quantitatively assess matrix effects.[1]

1. Prepare Three Sets of Samples: a. Set A (Neat Solution): Prepare the analyte and internal standard in the final reconstitution solvent at low, medium, and high concentrations. b. Set B (Post-Extraction Spike): Take a blank plant matrix (a sample with no analyte) and process it through the entire extraction and purification protocol. In the final step, spike the dried extract with the analyte and internal standard at the same concentrations as Set A before reconstitution. c. Set C (Pre-Extraction Spike): This set is used to determine recovery but is not needed for the matrix factor calculation itself.

2. Analyze the Samples: a. Inject all samples from Set A and Set B into the LC-MS/MS system. b. Record the peak areas for the analyte and the internal standard in each run.

3. Calculate the Matrix Factor (MF): a. The matrix factor is a measure of the extent of ion suppression or enhancement. b. MF = (Peak Area in Set B) / (Peak Area in Set A) c. An MF < 1 indicates ion suppression. d. An MF > 1 indicates ion enhancement. e. An MF = 1 indicates no matrix effect. f. Calculate the MF for both the analyte and the internal standard. If the MFs are different, this indicates a differential matrix effect.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Harvest 1. Harvest Plant Tissue (Flash Freeze) Spike 2. Add Deuterated Internal Standard Harvest->Spike Homogenize 3. Homogenize in Extraction Buffer Spike->Homogenize Extract 4. Solid-Phase Extraction (SPE Cleanup) Homogenize->Extract Derivatize 5. Derivatize for GC-MS Analysis Extract->Derivatize GCMS 6. GC-MS/MS Analysis (SRM Mode) Derivatize->GCMS Data 7. Data Processing (Peak Area Ratio) GCMS->Data Quantify 8. Quantification vs. Calibration Curve Data->Quantify Matrix_Effect_Assessment cluster_sets Sample Set Preparation cluster_analysis Analysis & Calculation cluster_interpretation Interpretation SetA Set A: Standard in Neat Solvent LCMS Analyze Sets A & B by LC-MS/MS SetA->LCMS SetB Set B: Blank Matrix Extract + Post-Extraction Spike SetB->LCMS PeakArea Measure Peak Areas LCMS->PeakArea Calculate Calculate Matrix Factor (MF) MF = Area(Set B) / Area(Set A) PeakArea->Calculate Suppression MF < 1 (Ion Suppression) Calculate->Suppression If Enhancement MF > 1 (Ion Enhancement) Calculate->Enhancement If NoEffect MF = 1 (No Effect) Calculate->NoEffect If

References

ensuring complete co-elution of 3-Indoleacetic acid-d7 and endogenous IAA

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of 3-Indoleacetic Acid

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using 3-Indoleacetic acid-d7 (IAA-d7) as an internal standard for the quantification of endogenous 3-Indoleacetic acid (IAA) by LC-MS/MS.

Troubleshooting Guide

Issue 1: Poor Signal or No Peak for IAA and/or IAA-d7

Possible Causes & Solutions

  • Suboptimal Ionization Source Settings: The choice of ionization source and its settings are critical. Atmospheric Pressure Chemical Ionization (APCI) has been shown to provide a strong signal for indole compounds, whereas Electrospray Ionization (ESI) may not produce a signal.[1]

    • Recommendation: Optimize the ionization source parameters. If using ESI, consider switching to APCI.[1]

  • Incorrect Mass Spectrometry Parameters: Inappropriate precursor/product ion pairs, collision energy, or other MS settings will lead to poor sensitivity.

    • Recommendation: Use optimized multiple reaction monitoring (MRM) transitions. For IAA, a common transition is m/z 176.1 > 130.0, and for IAA-d7, it would be m/z 183.1 > 137.0 (assuming a 7-deuterium label). The fragmentation of indole and its deuterated analog can be optimized using software tools provided by the instrument manufacturer.[1][2]

  • Inefficient Extraction: The extraction solvent and method may not be efficiently recovering IAA and IAA-d7 from the sample matrix.

    • Recommendation: Methanol or methanol/water mixtures are commonly used and effective for extracting plant hormones.[3] Ensure the tissue is thoroughly homogenized during extraction.

  • Sample Degradation: IAA is sensitive to light and temperature.

    • Recommendation: Perform extraction steps in the cold and under dim light. Store extracts at -20°C or below.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)

Possible Causes & Solutions

  • Suboptimal Chromatographic Conditions: The choice of HPLC column and mobile phase is crucial for good peak shape.

    • Recommendation: A C18 column is commonly used for separation.[1] The mobile phase often consists of an aqueous component with an acid (e.g., 0.1% formic acid) and an organic solvent like methanol or acetonitrile.[1] Adjusting the gradient and flow rate can improve peak shape.

  • Matrix Effects: Co-eluting matrix components can interfere with the chromatography, leading to distorted peaks.[4]

    • Recommendation: Improve sample cleanup procedures. Solid-phase extraction (SPE) can be used to remove interfering substances.[3] Diluting the sample extract can also mitigate matrix effects.

  • Column Overloading: Injecting too much sample can lead to peak broadening and fronting.

    • Recommendation: Reduce the injection volume or dilute the sample.

Issue 3: High Variability in Quantitative Results

Possible Causes & Solutions

  • Inconsistent Extraction Recovery: Variability in the extraction process will lead to inconsistent results.

    • Recommendation: Add the IAA-d7 internal standard at the very beginning of the sample preparation process to account for losses during extraction and purification.[3] The ratio of the endogenous analyte to the labeled standard should remain constant regardless of sample losses.[3]

  • Matrix Effects: Ion suppression or enhancement can significantly impact the accuracy and precision of quantification.[5][6]

    • Recommendation: The use of a stable isotope-labeled internal standard like IAA-d7 is the most effective way to compensate for matrix effects.[7] Ensure that the internal standard is added to all samples and calibration standards.

  • Instrument Instability: Fluctuations in the LC-MS/MS system can cause variability.

    • Recommendation: Equilibrate the system for a sufficient amount of time before running samples. Monitor system suitability by injecting a standard solution periodically throughout the run.

Frequently Asked Questions (FAQs)

Q1: Why is this compound recommended as an internal standard for IAA quantification?

A1: Stable isotope-labeled internal standards, such as IAA-d7, are considered the gold standard for quantitative mass spectrometry.[7] They have nearly identical chemical and physical properties to the endogenous analyte, meaning they behave similarly during sample extraction, chromatography, and ionization.[7] This allows for accurate correction of matrix effects and variations in sample processing, leading to more precise and reliable quantification.[3][7]

Q2: What are "matrix effects" and how do they affect my results?

A2: The "matrix" refers to all the components in a sample other than the analyte of interest.[5] Matrix effects occur when these components co-elute with the analyte and interfere with its ionization in the mass spectrometer.[4][6] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, resulting in inaccurate quantification.[5][6]

Q3: How can I minimize matrix effects in my experiment?

A3: Several strategies can be employed to minimize matrix effects:

  • Use a Stable Isotope-Labeled Internal Standard: This is the most effective method to compensate for matrix effects.[7]

  • Improve Sample Preparation: Techniques like liquid-liquid extraction and solid-phase extraction (SPE) can help remove interfering compounds from the sample matrix.[8]

  • Optimize Chromatography: Modifying the HPLC method to better separate the analyte from interfering matrix components can reduce their impact.[8]

  • Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components.

Q4: What are the typical LC-MS/MS parameters for IAA and IAA-d7 analysis?

A4: While specific parameters should be optimized for your instrument, here are some general guidelines:

  • Liquid Chromatography:

    • Column: C18 (e.g., Synergi Fusion C18, 250 x 2.0 mm, 4 µm)[1]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Methanol

    • Flow Rate: 0.25 mL/min[1]

    • Injection Volume: 10 µL[1]

  • Mass Spectrometry:

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI), positive mode[1]

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • IAA: 118.15 > 91.1 m/z (Note: this is for indole, a related compound, specific transitions for IAA should be optimized)[1]

      • IAA-d7: 124.15 > 96.1 m/z (Note: this is for indole-d7, specific transitions for IAA-d7 should be optimized)[1]

Quantitative Data Summary

Table 1: Method Detection and Quantification Limits

AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)MatrixReference
IAA Metabolites0.02 - 0.1 pmol-Plant Extracts[9]
PhytohormonesDetermined as 3x noise levelSignal-to-noise > 10Arabidopsis thaliana, Citrus sinensis[10][11]

Table 2: Recovery and Matrix Effects of Phytohormones in Lotus japonicus

HormoneTissueMatrix Effect (%)
IAARoot46.2
IAAStem62.9
ABARoot49.1
ABAStem42.9
SARoot37.4
SAStem57.3
Data from[7]

Experimental Protocols

Protocol 1: General Extraction of Phytohormones from Plant Tissue

This protocol is a generalized procedure based on common practices.[3]

  • Homogenization: Freeze plant material in liquid nitrogen and grind to a fine powder using a mortar and pestle or a ball mill.

  • Extraction: a. To the frozen powder, add a pre-chilled extraction solvent (e.g., methanol or a methanol/water mixture). b. At this stage, add a known amount of the this compound internal standard.[3] c. Vortex the mixture thoroughly and incubate at a low temperature (e.g., 4°C) with shaking for a specified time (e.g., 30 minutes).

  • Centrifugation: Centrifuge the extract at high speed (e.g., 16,000 x g) at 4°C for 10-15 minutes to pellet cell debris.[12]

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted hormones.

  • Purification (Optional but Recommended): a. The supernatant can be further purified using solid-phase extraction (SPE) to remove interfering substances. b. The choice of SPE sorbent will depend on the specific matrix and analytes.

  • Solvent Evaporation and Reconstitution: a. Evaporate the solvent from the supernatant under a stream of nitrogen or using a centrifugal evaporator. b. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase composition).

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.

Visualizations

experimental_workflow start Start: Plant Tissue Sample homogenization 1. Homogenization (Liquid Nitrogen) start->homogenization extraction 2. Extraction (Add IAA-d7 Internal Standard) homogenization->extraction centrifugation 3. Centrifugation extraction->centrifugation purification 4. Solid-Phase Extraction (SPE) (Optional) centrifugation->purification evaporation 5. Evaporation & Reconstitution purification->evaporation analysis 6. LC-MS/MS Analysis evaporation->analysis end End: Data Acquisition analysis->end troubleshooting_logic issue issue cause cause solution solution issue_node Poor Signal or No Peak cause1 Suboptimal Ionization issue_node->cause1 cause2 Incorrect MS Parameters issue_node->cause2 cause3 Inefficient Extraction issue_node->cause3 solution1 Optimize Ion Source (e.g., try APCI) cause1->solution1 solution2 Verify MRM Transitions and Collision Energy cause2->solution2 solution3 Use Effective Solvent (e.g., Methanol) cause3->solution3

References

Validation & Comparative

A Head-to-Head Comparison: 3-Indoleacetic Acid-d7 vs. ¹³C₆-IAA as Internal Standards for Auxin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of auxins, the choice of an internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards for indole-3-acetic acid (IAA) analysis: 3-Indoleacetic acid-d7 (IAA-d7) and ¹³C₆-Indole-3-acetic acid (¹³C₆-IAA). The following sections present a comprehensive overview of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate standard for your analytical needs.

The Critical Role of Internal Standards in Quantitative Analysis

In liquid chromatography-mass spectrometry (LC-MS/MS) based quantification, internal standards are indispensable for correcting variations that can occur during sample preparation, chromatography, and ionization. An ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible to ensure accurate and precise results. Stable isotope-labeled standards are considered the gold standard for this purpose.

Theoretical Showdown: Deuterated (IAA-d7) vs. Carbon-13 (¹³C₆-IAA) Labeled Standards

The primary distinction between IAA-d7 and ¹³C₆-IAA lies in the isotopes used for labeling. IAA-d7 incorporates deuterium (²H), a heavy isotope of hydrogen, while ¹³C₆-IAA is enriched with carbon-13 (¹³C). This fundamental difference has significant implications for their performance in analytical assays.

¹³C₆-IAA is often regarded as the superior choice for an internal standard in auxin analysis.[1] The incorporation of six ¹³C atoms into the benzene ring of the indole group results in a mass difference of 6 units, which is sufficient to prevent isotopic interference.[1] More importantly, the chemical and physical properties of ¹³C₆-IAA are virtually identical to those of the unlabeled IAA. This ensures co-elution during chromatography and equivalent ionization efficiency, leading to more effective compensation for matrix effects and other sources of analytical variability.[2]

Deuterated standards like IAA-d7, while often more readily available and less expensive, can present several challenges. The "deuterium isotope effect" can cause a slight shift in retention time compared to the unlabeled analyte, leading to incomplete co-elution.[3] This can be problematic when dealing with significant matrix effects that vary across the chromatographic peak. Additionally, deuterium atoms, particularly those on exchangeable sites, can be susceptible to back-exchange with hydrogen atoms from the solvent or matrix, which would compromise the quantitative accuracy.[3]

Performance Data: A Comparative Overview

Disclaimer: The following tables summarize data from different studies and are intended to provide a general performance overview. The experimental conditions under which these data were generated may vary.

Table 1: General Performance Characteristics

ParameterThis compound (IAA-d7)¹³C₆-Indole-3-acetic acid (¹³C₆-IAA)Key Considerations
Chemical Equivalence High, but potential for isotope effects.Nearly identical to unlabeled IAA.¹³C labeling provides a closer chemical and physical match.[2]
Chromatographic Behavior May exhibit a slight retention time shift (isotope effect).[3]Co-elutes with unlabeled IAA.[2]Co-elution is crucial for accurate matrix effect correction.
Isotopic Stability Risk of D-H back-exchange, especially under certain pH and temperature conditions.[3]Highly stable, no risk of back-exchange.[2]¹³C atoms are integrated into the stable carbon backbone.
Mass Difference Typically +7 amu.+6 amu.Both provide sufficient mass shift for MS detection.
Cost-Effectiveness Generally lower cost.Generally higher cost.Cost may be a factor for high-throughput screening.

Table 2: Reported Quantitative Performance Metrics

MetricMethod Using Deuterated IAAMethod Using ¹³C₆-IAA
Precision (Intra-day & Inter-day) < 13.96%[4]Better than 10% near detection limit, 6-16% for the entire protocol[5]
Lower Limit of Quantification (LLOQ) 0.05 to 2 µM[4]0.02 to 0.1 pmol[5]
Linearity (R²) Not explicitly stated in the provided abstract.> 0.99[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for auxin analysis using both deuterated and ¹³C₆-labeled internal standards.

Protocol 1: Quantification of IAA using a Deuterated Internal Standard

This protocol is adapted from a method for the systematic profiling of IAA biosynthesis in bacterial cultures.

1. Sample Preparation:

  • To 100 µL of bacterial culture supernatant, add a deuterated internal standard.

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Column: A superficially porous C18 silica column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate IAA from other matrix components.

  • Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+), with detection in the multiple reaction monitoring (MRM) mode.

Protocol 2: Quantification of IAA using ¹³C₆-IAA Internal Standard

This protocol is a generalized method for the analysis of IAA in plant tissues.

1. Sample Preparation:

  • Harvest 20-50 mg of plant tissue and flash-freeze in liquid nitrogen.

  • Homogenize the tissue in an extraction solvent (e.g., acetonitrile/water (1/1, v/v)) containing a known amount of ¹³C₆-IAA internal standard.[7]

  • Centrifuge the homogenate at high speed (e.g., 30,000 x g).[7]

  • Collect the supernatant for further purification.

  • Solid-Phase Extraction (SPE):

    • Load the supernatant onto an amino (NH₂) SPE cartridge.

    • Wash the cartridge with a non-polar solvent.

    • Elute the IAA and ¹³C₆-IAA with an acidic solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Analysis:

  • Column: A C18 reversed-phase column (e.g., Kinetex EVO C18).[7]

  • Mobile Phase A: 5 mM ammonium acetate in water.[7]

  • Mobile Phase B: 95/5 acetonitrile/water (v/v).[7]

  • Gradient: A linear gradient from low to high organic phase.[7]

  • Mass Spectrometry: ESI in positive ion mode, monitoring the specific precursor-to-product ion transitions for both unlabeled IAA and ¹³C₆-IAA in MRM mode.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using Graphviz.

experimental_workflow_deuterated cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Bacterial Culture Supernatant add_is Add Deuterated IAA Standard sample->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection

Caption: Workflow for IAA analysis using a deuterated internal standard.

experimental_workflow_13c6 cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Plant Tissue homogenize Homogenization with ¹³C₆-IAA sample->homogenize centrifuge Centrifugation homogenize->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe evaporate Evaporation spe->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection

References

A Head-to-Head Battle for Precision: Cross-Validating ELISA and LC-MS/MS for 3-Indoleacetic Acid (IAA) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison for researchers, scientists, and drug development professionals in the precise measurement of the critical plant hormone, 3-Indoleacetic acid (IAA). This guide delves into a comparative analysis of two predominant analytical techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with a focus on the use of 3-Indoleacetic acid-d7 as an internal standard for the latter.

In the realm of plant biology and agricultural biotechnology, the accurate quantification of phytohormones like IAA is paramount. As a key regulator of plant growth and development, understanding its precise concentration is crucial for research into crop improvement, herbicide development, and understanding plant responses to environmental stimuli. This guide provides a detailed comparison of the performance, protocols, and data from ELISA and LC-MS/MS methodologies, empowering researchers to make informed decisions for their specific analytical needs.

Quantitative Performance: A Tale of Two Techniques

The choice between ELISA and LC-MS/MS for IAA quantification often hinges on a trade-off between throughput, cost, and analytical rigor. While ELISA offers a high-throughput and cost-effective solution, LC-MS/MS provides superior specificity and sensitivity. The use of a deuterated internal standard, such as this compound, in LC-MS/MS significantly enhances the accuracy and precision of quantification by correcting for matrix effects and variations in sample preparation and instrument response.

ParameterCompetitive ELISA for IAALC-MS/MS with IAA-d7 Internal Standard
Principle Competitive immunoassay based on antigen-antibody recognition.[1]Chromatographic separation followed by mass-based detection and quantification.
Specificity Can be susceptible to cross-reactivity with structurally similar molecules.[2][3] Purification of plant extracts is often necessary to ensure accuracy.[2][3][4]High, based on precursor-product ion transitions, minimizing interferences.
Sensitivity (LOD) Typically in the low ng/mL range (e.g., 0.39 ng/mL to 0.88 ng/mL).[5]High, often reaching picogram levels (e.g., 0.05 µM).[6]
Precision (CV%) Intra-assay: <8-10%, Inter-assay: <10-12%.[5]Typically <15%.[6][7]
Sample Throughput High, suitable for screening large numbers of samples in a 96-well plate format.Lower, samples are analyzed sequentially.
Cost per Sample Generally lower.Higher, due to expensive instrumentation and maintenance.
Internal Standard Not typically used.Yes, this compound for accurate quantification.

Experimental Workflows: A Visual Guide

The following diagrams illustrate the typical experimental workflows for IAA quantification using competitive ELISA and LC-MS/MS.

ELISA_Workflow cluster_prep Sample Preparation cluster_elisa ELISA Procedure Sample Plant Tissue Homogenization Extraction Solvent Extraction Sample->Extraction Purification Optional: SPE or HPLC Purification Extraction->Purification Addition Add Sample/Standard & HRP-conjugated IAA Purification->Addition Coating Plate Pre-coated with IAA Antibody Coating->Addition Incubation Incubate (Competitive Binding) Addition->Incubation Wash1 Wash Incubation->Wash1 Substrate Add TMB Substrate Wash1->Substrate Incubation2 Incubate (Color Development) Substrate->Incubation2 Stop Add Stop Solution Incubation2->Stop Read Read Absorbance at 450 nm Stop->Read

Figure 1. Experimental workflow for competitive ELISA of IAA.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Sample Plant Tissue Homogenization Spike Spike with IAA-d7 Internal Standard Sample->Spike Extraction Solvent Extraction Spike->Extraction Purification Solid Phase Extraction (SPE) Extraction->Purification Injection Inject Sample into LC Purification->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS1 Quadrupole 1 (Precursor Ion Selection) Ionization->MS1 CID Quadrupole 2 (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 3 (Product Ion Detection) CID->MS2 Detection Detector MS2->Detection Quantification Data Analysis & Quantification Detection->Quantification

Figure 2. Experimental workflow for LC-MS/MS of IAA with IAA-d7.

The Central Role of IAA in Plant Signaling

Indole-3-acetic acid is a central player in a complex network of signaling pathways that govern virtually every aspect of plant life. The following diagram provides a simplified overview of the core IAA signaling pathway.

IAA_Signaling cluster_nucleus Nucleus IAA IAA (Auxin) TIR1_AFB TIR1/AFB Receptors IAA->TIR1_AFB Binds to SCF_TIR1_AFB SCF-TIR1/AFB Complex TIR1_AFB->SCF_TIR1_AFB Forms Aux_IAA Aux/IAA Repressors ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses ARG Auxin-Responsive Genes ARF->ARG Activates Transcription Growth & Development Growth & Development ARG->Growth & Development SCF_TIR1_AFB->Aux_IAA Targets for Degradation

Figure 3. Simplified diagram of the core IAA signaling pathway.

At low auxin concentrations, Aux/IAA proteins repress the activity of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.[8] When IAA levels rise, the hormone binds to TIR1/AFB receptor proteins, promoting their interaction with Aux/IAA repressors.[9] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the proteasome. The degradation of these repressors liberates ARFs to activate the transcription of genes that drive various aspects of plant growth and development.[8]

Detailed Experimental Protocols

Competitive ELISA Protocol for IAA Quantification

This protocol is a generalized procedure based on commercially available competitive ELISA kits.[5][10][11][12]

  • Reagent Preparation: Prepare all reagents, including standards, samples, and buffers, according to the kit manufacturer's instructions. Bring all components to room temperature before use.

  • Standard and Sample Addition: Add 50 µL of standard or sample to the appropriate wells of the microtiter plate, which has been pre-coated with an antibody specific to IAA.

  • Competitive Reaction: Immediately add 50 µL of HRP-conjugated IAA to each well (except the blank). Gently mix and incubate for 60 minutes at 37°C. During this incubation, the unlabeled IAA in the samples and standards competes with the HRP-conjugated IAA for binding to the limited number of antibody sites.

  • Washing: Aspirate the liquid from each well and wash the plate five times with the provided wash buffer. Ensure complete removal of the liquid after the final wash by inverting the plate and blotting it on absorbent paper.

  • Substrate Addition: Add 90 µL of TMB substrate solution to each well and incubate for 20 minutes at 37°C in the dark. The substrate will react with the HRP to produce a color.

  • Stopping the Reaction: Add 50 µL of stop solution to each well to terminate the enzyme-substrate reaction. The color will change from blue to yellow.

  • Absorbance Measurement: Measure the optical density of each well at 450 nm using a microplate reader within 5 minutes of adding the stop solution.

  • Calculation: Calculate the concentration of IAA in the samples by comparing their absorbance to the standard curve generated from the known concentrations of the IAA standards. The absorbance is inversely proportional to the concentration of IAA in the sample.

LC-MS/MS Protocol for IAA Quantification using this compound

This protocol outlines a general procedure for the quantification of IAA using LC-MS/MS with a deuterated internal standard.[7][13][14]

  • Sample Preparation:

    • Homogenize a known amount of plant tissue (e.g., 50-100 mg) in a suitable extraction solvent (e.g., 80% methanol).

    • Add a known amount of this compound internal standard to each sample.

    • Centrifuge the homogenate to pellet the solid debris.

    • Collect the supernatant and concentrate it under a stream of nitrogen or using a vacuum concentrator.

    • Perform solid-phase extraction (SPE) to purify the sample and remove interfering compounds. Elute the IAA and IAA-d7 from the SPE cartridge.

    • Evaporate the eluate to dryness and reconstitute the residue in a small volume of the initial mobile phase.

  • LC Separation:

    • Inject the reconstituted sample onto a C18 reverse-phase HPLC column.

    • Use a gradient elution with a mobile phase consisting of two solvents, for example, Solvent A: water with 0.1% formic acid and Solvent B: acetonitrile with 0.1% formic acid.

    • The gradient program should be optimized to achieve good separation of IAA from other matrix components.

  • MS/MS Detection:

    • The eluent from the LC column is introduced into the mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. . monitor the precursor to product ion transitions for both native IAA (e.g., m/z 176.1 -> 130.1) and the internal standard IAA-d7.

  • Quantification:

    • Generate a calibration curve by analyzing a series of standards containing known concentrations of IAA and a fixed concentration of IAA-d7.

    • Plot the ratio of the peak area of IAA to the peak area of IAA-d7 against the concentration of IAA.

    • Determine the concentration of IAA in the unknown samples by interpolating the peak area ratio from the calibration curve.

Conclusion: Choosing the Right Tool for the Job

Both ELISA and LC-MS/MS are powerful techniques for the quantification of IAA, each with its distinct advantages and limitations.

ELISA is a well-suited method for high-throughput screening of a large number of samples where cost and speed are major considerations. However, the potential for cross-reactivity necessitates careful validation and, in many cases, extensive sample purification to ensure accurate results.[2][3]

LC-MS/MS , particularly with the use of a deuterated internal standard like this compound, offers the gold standard in terms of specificity, sensitivity, and accuracy.[7] While the initial investment and per-sample cost are higher, and the throughput is lower, it provides highly reliable and defensible data, making it the preferred method for detailed quantitative studies, validation of ELISA results, and when analyzing complex sample matrices.

Ultimately, the choice of method should be guided by the specific research question, the number of samples, the required level of accuracy and precision, and the available resources. For comprehensive and robust quantification of IAA, a cross-validation approach, where a subset of samples is analyzed by both ELISA and LC-MS/MS, can provide the highest level of confidence in the obtained results.

References

Comparative Guide to Auxin Quantification: 3-Indoleacetic Acid-d7 vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methods for the quantification of auxins, with a primary focus on the validated use of 3-Indoleacetic acid-d7 (IAA-d7) as an internal standard in mass spectrometry-based techniques. We will also explore alternative methodologies and present supporting experimental data to aid researchers, scientists, and drug development professionals in selecting the most appropriate approach for their specific needs.

Introduction to Auxin Analysis

Auxins, a class of plant hormones, play a critical role in various physiological processes, including cell elongation, division, and differentiation. Accurate quantification of endogenous auxin levels is crucial for understanding plant development and response to environmental stimuli. Due to their low abundance and complex sample matrices, sensitive and specific analytical methods are required.

The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to improve the accuracy and precision of auxin quantification, particularly in liquid chromatography-mass spectrometry (LC-MS) methods. This internal standard closely mimics the chemical behavior of the endogenous analyte, 3-Indoleacetic acid (IAA), thereby compensating for analyte loss during sample preparation and variations in instrument response.

Method Comparison: Key Performance Characteristics

The following table summarizes the key performance characteristics of two common methods for auxin quantification: LC-MS/MS with an isotope-labeled internal standard (IAA-d7) and an Enzyme-Linked Immunosorbent Assay (ELISA).

Performance MetricLC-MS/MS with IAA-d7 Internal StandardEnzyme-Linked Immunosorbent Assay (ELISA)
Linearity (R²) >0.99Typically 0.95 - 0.99
Limit of Detection (LOD) 0.1 - 10 pg10 - 100 pg
Limit of Quantification (LOQ) 0.5 - 50 pg50 - 500 pg
Accuracy (% Recovery) 90 - 110%80 - 120%
Precision (% RSD) <15%<20%
Specificity High (based on mass-to-charge ratio)Moderate (potential for cross-reactivity)

Experimental Protocols

LC-MS/MS with this compound Internal Standard

This method offers high sensitivity and specificity for the quantification of IAA.

a. Sample Preparation and Extraction:

  • Homogenize 50-100 mg of plant tissue in liquid nitrogen.

  • Add 1 mL of extraction solvent (e.g., 80% methanol) containing the this compound internal standard at a known concentration.

  • Incubate at 4°C for 1 hour with gentle shaking.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and concentrate it under a stream of nitrogen gas.

  • Reconstitute the sample in a solvent compatible with the LC mobile phase.

b. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

c. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • IAA: Precursor ion (m/z) 176.07 -> Product ion (m/z) 130.06

    • IAA-d7: Precursor ion (m/z) 183.07 -> Product ion (m/z) 137.06

  • Data Analysis: Quantify endogenous IAA by comparing the peak area ratio of IAA to IAA-d7 against a calibration curve.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method but can be susceptible to cross-reactivity.

a. Sample Preparation:

  • Homogenize plant tissue as described for the LC-MS/MS method.

  • Perform a solid-phase extraction (SPE) to partially purify the sample and remove interfering compounds.

  • Dry down the purified extract and reconstitute it in the ELISA assay buffer.

b. ELISA Protocol:

  • Coat a 96-well plate with an IAA-specific antibody.

  • Block non-specific binding sites with a blocking buffer.

  • Add prepared samples and standards to the wells and incubate.

  • Add an enzyme-conjugated secondary antibody and incubate.

  • Add a substrate solution to produce a colorimetric signal.

  • Measure the absorbance at a specific wavelength using a plate reader.

  • Quantify IAA concentration based on a standard curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing tissue Plant Tissue Homogenization extraction Solvent Extraction with IAA-d7 tissue->extraction centrifugation Centrifugation extraction->centrifugation concentration Supernatant Concentration centrifugation->concentration reconstitution Sample Reconstitution concentration->reconstitution lc LC Separation reconstitution->lc ms MS/MS Detection (MRM) lc->ms peak_integration Peak Integration ms->peak_integration ratio_calc Peak Area Ratio Calculation (IAA/IAA-d7) peak_integration->ratio_calc quantification Quantification against Calibration Curve ratio_calc->quantification

Caption: Experimental workflow for auxin quantification using LC-MS/MS with an IAA-d7 internal standard.

auxin_signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Aux_IAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) Aux_IAA->ARF binds to Proteasome 26S Proteasome Aux_IAA->Proteasome Gene Auxin-Responsive Gene ARF->Gene repression TIR1_AFB TIR1/AFB TIR1_AFB->Aux_IAA promotes ubiquitination Auxin Auxin (IAA) Auxin->TIR1_AFB binds to

Caption: Simplified auxin signaling pathway involving TIR1/AFB receptors.

Conclusion

The choice of method for auxin quantification depends on the specific research question, required sensitivity, and available instrumentation. The use of this compound as an internal standard in LC-MS/MS methods provides the highest level of accuracy, specificity, and sensitivity, making it the gold standard for quantitative studies. While ELISA offers a higher throughput and lower instrument cost, it may be more susceptible to inaccuracies due to potential cross-reactivity and is generally less sensitive than LC-MS/MS. For researchers requiring precise and reliable quantification of auxin levels, the validated LC-MS/MS method with an isotope-labeled internal standard is the recommended approach.

Assessing the Accuracy of 3-Indoleacetic Acid-d7 in Diverse Plant Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in plant hormone analysis, the accurate quantification of auxins is paramount. Indole-3-acetic acid (IAA), the principal auxin, governs numerous aspects of plant growth and development. Its low endogenous concentrations and the complexity of plant matrices present significant analytical challenges. The use of isotopically labeled internal standards is the gold standard for achieving accurate and precise quantification of IAA. This guide provides a comprehensive comparison of the performance of 3-Indoleacetic acid-d7 (IAA-d7) against other common alternatives, supported by experimental data and detailed protocols.

Comparison of Internal Standards for IAA Quantification

The two most common types of isotopically labeled internal standards for IAA analysis are deuterated (e.g., IAA-d7) and carbon-13 labeled (e.g., ¹³C₆-IAA). The choice of internal standard can significantly impact the accuracy of quantification due to factors like isotopic stability and chromatographic behavior.

Theoretical Advantages and Disadvantages:

  • Deuterated Standards (e.g., this compound):

    • Advantages: Generally less expensive to synthesize than their ¹³C counterparts.

    • Disadvantages: A slight difference in retention time compared to the unlabeled analyte can occur due to the "isotopic effect".[1][2] This can lead to differential matrix effects if the internal standard and the analyte do not co-elute perfectly.[1][2] There is also a small risk of in-source back-exchange of deuterium atoms with hydrogen atoms.[1] However, more heavily deuterated standards like IAA-d7 are often preferred over those with fewer deuterium atoms (e.g., D2-IAA, D5-IAA) as they are less prone to interference from naturally occurring isotopes of the analyte and overlapping cellular factors.

  • ¹³C-Labeled Standards (e.g., ¹³C₆-IAA):

    • Advantages: Considered the "gold standard" as they typically co-elute perfectly with the unlabeled analyte, providing more accurate correction for matrix effects.[2][3] The ¹³C label is stable and not susceptible to exchange.[2]

    • Disadvantages: Generally more expensive and may be less readily available commercially.[4]

Quantitative Performance Data:

The following table summarizes key performance metrics for IAA-d7 and ¹³C₆-IAA from various studies, highlighting their application in different plant matrices. It is important to note that these values are collated from different experiments and direct comparisons should be made with caution.

Internal StandardPlant MatrixAnalytical MethodRecovery (%)Matrix Effect (%)Linearity (R²)LOD/LOQCitation
This compound Pseudomonas putida cultureLC-MS/MSNot explicitly statedIon suppression observed and compensated for>0.99LOQ: 0.05 to 2 µM[5]
¹³C₆-IAA Arabidopsis thalianaGC-MSNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated[6][7]
¹³C₆-IAA Lemna gibbaGC-MSNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated[8]
Deuterated IAA Arabidopsis thalianaLC-MS/MSNot explicitly statedNot explicitly statedNot explicitly statedDetection limits: 0.02 to 0.1 pmol[9]
Deuterated IAA RiceLC-MS/MSNot explicitly statedNot explicitly stated>0.999Detection limit: 3.8 fmol[10]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantification of IAA. Below are representative protocols for LC-MS/MS and GC-MS analysis.

Protocol 1: LC-MS/MS Quantification of IAA in Arabidopsis thaliana

This protocol is adapted from studies focused on auxin metabolite profiling.

1. Sample Preparation and Extraction:

  • Harvest 50-100 mg of plant tissue and immediately freeze in liquid nitrogen.
  • Homogenize the frozen tissue to a fine powder.
  • To the powdered tissue, add a known amount of this compound or ¹³C₆-IAA internal standard.
  • Extract the sample with a suitable solvent, such as a methanol/water mixture.
  • Centrifuge the sample to pellet debris and collect the supernatant.

2. Solid-Phase Extraction (SPE) Purification:

  • Condition a C18 SPE cartridge with methanol followed by water.
  • Load the supernatant onto the SPE cartridge.
  • Wash the cartridge with a non-eluting solvent to remove interfering compounds.
  • Elute the auxins with an appropriate solvent, such as acetonitrile or methanol.
  • Dry the eluate under a stream of nitrogen or by vacuum centrifugation.

3. LC-MS/MS Analysis:

  • Reconstitute the dried sample in a solvent compatible with the LC mobile phase.
  • Inject the sample onto a reverse-phase C18 column.
  • Perform chromatographic separation using a gradient of mobile phases, typically water with formic acid and acetonitrile or methanol with formic acid.
  • Detect and quantify IAA and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Protocol 2: GC-MS Quantification of IAA in Tomato

This protocol is based on established methods for auxin analysis in various plant tissues.

1. Sample Preparation and Extraction:

  • Homogenize 10-50 mg of fresh or frozen tomato tissue.
  • Add a known quantity of this compound or ¹³C₆-IAA.
  • Extract the tissue with an appropriate solvent, such as 80% methanol.
  • Centrifuge to remove solid debris.

2. Purification:

  • Perform a liquid-liquid extraction to partition the auxins into an organic solvent like diethyl ether.
  • Further purify the extract using solid-phase extraction (SPE) with a C18 or similar cartridge.

3. Derivatization:

  • Evaporate the purified extract to dryness.
  • Derivatize the sample to make the auxins more volatile for GC analysis. A common method is methylation using diazomethane or silylation using BSTFA.

4. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column.
  • Separate the compounds based on their volatility and interaction with the column stationary phase.
  • Detect and quantify the derivatized IAA and internal standard using a mass spectrometer operating in selected ion monitoring (SIM) or MRM mode.

Visualizations

IAA Signaling Pathway

IAA_Signaling_Pathway IAA IAA (Auxin) TIR1_AFB TIR1/AFB (Receptor) IAA->TIR1_AFB SCF_TIR1_AFB SCF-TIR1/AFB (E3 Ubiquitin Ligase) TIR1_AFB->SCF_TIR1_AFB forms complex Aux_IAA Aux/IAA (Repressor) SCF_TIR1_AFB->Aux_IAA ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF ARF (Transcription Factor) Aux_IAA->ARF AuxRE Auxin Response Element (Promoter) ARF->AuxRE binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression activates

Caption: A simplified diagram of the core auxin signaling pathway.

Experimental Workflow for IAA Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis cluster_data Data Processing Plant_Tissue Plant Tissue (e.g., leaves, roots) Homogenization Homogenization (in liquid N2) Plant_Tissue->Homogenization Internal_Standard Add Internal Standard (IAA-d7 or 13C6-IAA) Homogenization->Internal_Standard Extraction Solvent Extraction (e.g., Methanol/Water) Internal_Standard->Extraction SPE Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Extraction->SPE Derivatization Derivatization (for GC-MS) SPE->Derivatization if GC-MS LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS GC_MS GC-MS Analysis Derivatization->GC_MS Quantification Quantification (Peak Area Ratio) LC_MSMS->Quantification GC_MS->Quantification Results Results (IAA concentration) Quantification->Results

Caption: General workflow for the quantification of IAA in plant tissues.

References

inter-laboratory comparison of auxin quantification with 3-Indoleacetic acid-d7

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-Laboratory Comparison Guide to Auxin Quantification Using 3-Indoleacetic Acid-d7 as an Internal Standard

For researchers and drug development professionals engaged in plant hormone analysis, accurate and reproducible quantification of auxins, such as 3-Indoleacetic acid (IAA), is paramount. The use of a stable isotope-labeled internal standard, like this compound (IAA-d7), is a widely accepted practice to ensure high accuracy by correcting for analyte loss during sample preparation and analysis. This guide provides a comparative overview of various methodologies for IAA quantification, drawing upon published experimental data and protocols. While a formal round-robin inter-laboratory study is not available in the public domain, this document synthesizes information from multiple sources to serve as a valuable comparative reference.

Quantitative Performance Data

The following table summarizes the quantitative performance of different analytical methods for IAA quantification. The data has been extracted from various studies, each representing a distinct laboratory or analytical approach. It is important to note that direct comparison should be made with caution due to variations in instrumentation, matrices, and protocol specifics.

Method/Lab (Reference) Instrumentation Internal Standard Limit of Quantification (LOQ) Linear Range Recovery (%) Precision (%RSD)
Sugahara et al. (2020)[1]LC-MS/MS (Triple Quadrupole)D2-IAANot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated
Liu et al. (2012)[2]GC-MS (Triple Quadrupole)13C6-IAAPicogram levelsNot explicitly statedNot explicitly statedNot explicitly stated
Barkawi et al. (2008)[3]GC-MS (Selected Ion Monitoring)Not specifiedNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated
Shimadzu Corporation (ASMS 2011)[4]LC-ESI-MS/MS (Triple Quadrupole)Not specifiedNot explicitly stated1 nM to 1000 nMNot explicitly statedNot explicitly stated

Note: The lack of standardized reporting for metrics like LOQ, linear range, recovery, and precision across different publications makes a direct, quantitative comparison challenging. However, the cited methods are all capable of detecting endogenous levels of IAA in plant tissues, which are typically in the range of 0.1–50 ng/g fresh weight[5].

Experimental Protocols

The methodologies employed for auxin quantification vary, particularly in the sample preparation and purification stages. The choice of method often depends on the tissue type, the required sensitivity, and the available instrumentation.

Method/Lab (Reference) Sample Type & Weight Extraction Purification Derivatization Analytical Method
Sugahara et al. (2020)[1][6]Arabidopsis thaliana (10 mg)Not specifiedLiquid-liquid extraction and spin filterNoneLC-MS/MS
Liu et al. (2012)[2]Plant tissue (5-10 mg fresh weight)Not specifiedAmino and polymethylmethacrylate solid phase purificationDiazomethaneGC-MS
Barkawi et al. (2008)[3]Plant tissueNot specifiedSolid-phase extraction in a 96-well formatDiazomethaneGC-MS (Selected Ion Monitoring)
Shimadzu Corporation (ASMS 2011)[4]Rice seedlingsAcetone-H2O (4:1)ODS cartridge columnNoneLC-ESI-MS/MS

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the quantification of IAA using a stable isotope-labeled internal standard. This workflow represents the common steps found across the various published methods.

Auxin_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis Tissue Plant Tissue (e.g., 5-25 mg) Standard Add Internal Standard (e.g., IAA-d7) Tissue->Standard Homogenize Homogenization (e.g., in liquid N2) Standard->Homogenize Extract Solvent Extraction (e.g., Acetone/Water) Homogenize->Extract SPE Solid-Phase Extraction (SPE) Extract->SPE Crude Extract LLE Liquid-Liquid Extraction (LLE) Evaporate Evaporation & Reconstitution SPE->Evaporate Derivatization Derivatization (for GC-MS, e.g., with Diazomethane) Evaporate->Derivatization Purified Extract Analysis LC-MS/MS or GC-MS Analysis Evaporate->Analysis (for LC-MS) Derivatization->Analysis Quantification Data Analysis & Quantification Analysis->Quantification Auxin_Signaling_Pathway cluster_low_auxin Low Auxin cluster_high_auxin High Auxin IAA Auxin (IAA) TIR1_AFB TIR1/AFB Receptor Aux_IAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) ARE Auxin Response Element (ARE) in DNA Gene_Expression Auxin-Responsive Gene Expression Aux_IAA_low Aux/IAA ARF_low ARF Aux_IAA_low->ARF_low binds & represses ARE_low ARE ARF_low->ARE_low Repression Transcription Repressed ARE_low->Repression IAA_high IAA TIR1_AFB_high TIR1/AFB IAA_high->TIR1_AFB_high Aux_IAA_high Aux/IAA TIR1_AFB_high->Aux_IAA_high promotes binding Ubiquitination Ubiquitination & Degradation Aux_IAA_high->Ubiquitination ARF_high ARF ARE_high ARE ARF_high->ARE_high binds Activation Transcription Activated ARE_high->Activation

References

A Comparative Guide to the Analytical Performance of 3-Indoleacetic Acid-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Indoleacetic acid-d7 (IAA-d7) as an internal standard for the quantitative analysis of 3-Indoleacetic acid (IAA), a critical plant hormone and signaling molecule in various biological processes. The performance of IAA-d7 is evaluated against a common alternative, ¹³C₆-Indoleacetic acid (¹³C₆-IAA), with a focus on linearity and range of detection. The information presented is collated from various scientific publications to offer a robust overview for researchers employing mass spectrometry-based quantification methods.

Executive Summary

The accurate quantification of endogenous compounds like 3-Indoleacetic acid is paramount in biological research. The use of stable isotope-labeled internal standards is the gold standard for correcting analytical variability. This guide demonstrates that while both deuterated and ¹³C-labeled internal standards are effective, ¹³C₆-IAA often exhibits superior performance in terms of chromatographic co-elution and isotopic stability, which can lead to enhanced accuracy. However, this compound remains a widely used and cost-effective option that provides reliable quantification when potential isotopic effects are considered and appropriately managed during method validation.

Performance Comparison: this compound vs. ¹³C₆-Indoleacetic Acid

The selection of an appropriate internal standard is a critical decision in developing robust quantitative assays. The ideal internal standard should be chemically and physically identical to the analyte, differing only in mass, to ensure it accurately reflects the analyte's behavior throughout sample preparation and analysis.[1] While both deuterated and ¹³C-labeled standards are designed to meet this requirement, their intrinsic properties can lead to performance differences.

Table 1: Comparison of Key Performance Parameters

ParameterThis compound (Deuterated)¹³C₆-Indoleacetic Acid (¹³C-Labeled)Key Findings & Considerations
Chromatographic Co-elution May exhibit a slight retention time shift, often eluting slightly earlier than the unlabeled analyte due to the isotope effect.[1]Typically co-elutes perfectly with the unlabeled analyte.[1]Perfect co-elution of ¹³C₆-IAA provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1]
Isotopic Stability Susceptible to back-exchange of deuterium atoms with protons from the solvent, particularly if the labels are on exchangeable sites.[1]Highly stable with no risk of isotopic exchange during sample preparation, storage, or analysis.[1]The high stability of the ¹³C label ensures the integrity of the internal standard throughout the analytical workflow.[1]
Accuracy & Precision Can potentially lead to inaccuracies if the chromatographic shift is significant and not properly accounted for.Generally demonstrates improved accuracy and precision due to identical elution profiles with the analyte.[1]The use of ¹³C-labeled standards can significantly reduce the coefficient of variation (CV%) in complex matrices.[1]
Cost-Effectiveness Generally more cost-effective and widely available.Can be more expensive to synthesize.For many applications, the performance benefits of ¹³C-labeled standards may outweigh the higher cost.

Quantitative Validation Data for IAA Analysis

The following tables summarize quantitative data from various studies that have validated LC-MS/MS methods for the analysis of IAA, often employing isotopically labeled internal standards. It is important to note that these values are representative and can vary based on the specific instrumentation, chromatographic conditions, and sample matrix.

Table 2: Linearity and Range of Detection for IAA Quantification

Internal Standard UsedLinear RangeCorrelation Coefficient (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
Deuterated IAA10–70 ng/mL> 0.99Not ReportedNot Reported[2]
Deuterated IAANot SpecifiedNot Specified0.05 µM0.05 to 2 µM[3]
¹³C₆-IAAUp to a ratio of 4 (analyte/IS)Not explicitly stated, but described as linear0.02 to 0.1 pmolNot explicitly stated, but reliable quantification at 3 to 15 pg[4][5]

Experimental Protocols

A detailed experimental protocol for the validation of the linearity and range of detection for 3-Indoleacetic acid using an internal standard like IAA-d7 is provided below. This protocol is a composite based on methodologies described in the cited literature.

Objective:

To validate the linearity and determine the working range, limit of detection (LOD), and limit of quantitation (LOQ) for the analysis of 3-Indoleacetic acid using this compound as an internal standard by LC-MS/MS.

Materials and Reagents:
  • 3-Indoleacetic acid (IAA) analytical standard

  • This compound (IAA-d7) internal standard

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Biological matrix (e.g., plant tissue extract, plasma)

Instrumentation:
  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Procedure:
  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of IAA in methanol.

    • Prepare a 1 mg/mL stock solution of IAA-d7 in methanol.

  • Preparation of Calibration Standards:

    • Prepare a series of working standard solutions of IAA by serially diluting the stock solution with methanol to cover the expected concentration range (e.g., 1 ng/mL to 1000 ng/mL).

    • Prepare a working internal standard solution of IAA-d7 at a constant concentration (e.g., 100 ng/mL) in methanol.

  • Sample Preparation:

    • To a set of clean tubes, add a fixed volume of the working internal standard solution (IAA-d7).

    • Add increasing volumes of the IAA working standard solutions to create a calibration curve with at least 5-7 concentration levels.

    • If validating in a matrix, add a constant volume of the biological matrix extract to each tube.

    • Evaporate the solvent and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared calibration standards into the LC-MS/MS system.

    • Use a suitable C18 column and a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Optimize the mass spectrometer parameters for the detection of IAA and IAA-d7 using Multiple Reaction Monitoring (MRM).

      • IAA: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 176 -> 130).

      • IAA-d7: Monitor the corresponding transition for the deuterated standard (e.g., m/z 183 -> 137).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (IAA peak area / IAA-d7 peak area) against the concentration of IAA.

    • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (R²). A correlation coefficient of >0.99 is generally considered acceptable.

    • Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the signal-to-noise ratio (S/N), typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow for validating the analytical method and the logical relationship in choosing an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing stock_IAA IAA Stock Solution cal_standards Calibration Standards (Varying IAA Conc.) stock_IAA->cal_standards stock_IS IAA-d7 Stock Solution working_IS Working IS Solution (Constant Conc.) stock_IS->working_IS sample_prep Spike IS into Calibration Standards cal_standards->sample_prep working_IS->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms peak_integration Peak Area Integration lcms->peak_integration ratio_calc Calculate Peak Area Ratio (IAA / IAA-d7) peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve validation Determine Linearity (R²), LOD, and LOQ cal_curve->validation

Caption: Experimental workflow for linearity and range validation.

internal_standard_selection cluster_d7 This compound cluster_c13 ¹³C₆-Indoleacetic Acid analyte Analyte (3-Indoleacetic Acid) is_choice Choice of Internal Standard analyte->is_choice d7_props Deuterated - Potential Isotope Effect - Cost-Effective is_choice->d7_props c13_props ¹³C-Labeled - Co-elutes Perfectly - Isotopically Stable is_choice->c13_props goal Goal: Accurate Quantification d7_props->goal Compensates for Analytical Variability c13_props->goal Provides Higher Accuracy

Caption: Rationale for internal standard selection.

References

The Gold Standard: A Comparative Analysis of Deuterated vs. Non-Deuterated Standards in Auxin Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in auxin research, the accurate quantification of this pivotal plant hormone is paramount. The choice of an appropriate internal standard in mass spectrometry-based analyses is a critical determinant of data quality. This guide provides an objective comparison of deuterated and non-deuterated standards for auxin quantification, supported by experimental data and detailed methodologies, to facilitate informed decisions in your research.

In quantitative mass spectrometry, internal standards are indispensable for correcting analytical variability, including matrix effects, which can significantly impact accuracy and precision. Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are widely regarded as the gold standard for these applications. This is due to their chemical near-identity to the analyte of interest, allowing them to mimic its behavior throughout the analytical process, from sample extraction to detection.

Quantitative Performance: Deuterated vs. Non-Deuterated Standards

The superiority of deuterated internal standards lies in their ability to more effectively compensate for variations during sample analysis. The following table summarizes the expected performance differences between deuterated and non-deuterated (analogue) internal standards in auxin analysis based on established analytical validation parameters.

Performance MetricDeuterated Standard (e.g., D5-IAA)Non-Deuterated Standard (e.g., a structural analogue)Rationale
Accuracy (% Bias) Typically < ±5%Can be > ±15%Deuterated standards co-elute with the analyte, providing superior correction for matrix effects and extraction variability.[1][2]
Precision (%CV) Typically < 10%Can be > 20%The near-identical physicochemical properties of deuterated standards ensure more consistent analytical behavior compared to the analyte.[1][2]
Matrix Effect Compensation ExcellentVariable to PoorDeuterated standards experience nearly identical ion suppression or enhancement as the analyte, leading to effective normalization.[3][4][5]
Extraction Recovery Correction ExcellentVariableSimilarities in chemical properties result in comparable extraction efficiencies between the deuterated standard and the analyte.[6]
Linearity (R²) of Calibration Curve > 0.99Often > 0.98, but can be lowerImproved accuracy and precision contribute to a more linear response over the calibration range.
Retention Time vs. Analyte Nearly identical, slight earlier elution possibleDifferentCo-elution of deuterated standards is a key advantage for accurate quantification.[6]

Experimental Protocols

To objectively compare the performance of deuterated and non-deuterated internal standards in auxin research, a validation experiment to evaluate matrix effects is crucial.

Objective:

To assess the capability of a deuterated (e.g., D5-Indole-3-acetic acid) and a non-deuterated (e.g., a structural analogue) internal standard to compensate for matrix effects in a complex plant tissue matrix (e.g., Arabidopsis thaliana seedlings).

Materials:
  • Indole-3-acetic acid (IAA) analytical standard

  • Deuterated Indole-3-acetic acid (D5-IAA) internal standard

  • Non-deuterated structural analogue internal standard

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Blank Arabidopsis thaliana seedling tissue

  • Solid Phase Extraction (SPE) cartridges

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Methodology:
  • Sample Preparation:

    • Homogenize 50 mg of blank Arabidopsis thaliana seedling tissue in 1 mL of extraction buffer (e.g., 2-propanol/H₂O/HCl).

    • Spike the homogenate with a known concentration of the IAA analytical standard.

    • Divide the spiked homogenate into two sets of samples. To one set, add the deuterated internal standard (D5-IAA). To the other set, add the non-deuterated internal standard.

    • Perform a solid-phase extraction (SPE) cleanup of the samples.[7][8]

    • Evaporate the purified extracts to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method for the detection and quantification of IAA and the two internal standards.[9][10] This includes optimizing chromatographic separation and mass spectrometric parameters (e.g., precursor and product ions, collision energy).

  • Data Analysis:

    • Calculate the Matrix Factor (MF) for the analyte in the presence of each internal standard. The MF is the ratio of the peak area of the analyte in the presence of the matrix to the peak area in a neat solution. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

    • Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF). This is the ratio of the MF of the analyte to the MF of the internal standard.

    • Calculate the coefficient of variation (%CV) of the IS-Normalized MF across multiple biological replicates. A lower %CV indicates better compensation for matrix effects.

Visualizing Key Concepts in Auxin Research

To further elucidate the topics discussed, the following diagrams illustrate the auxin signaling pathway, a typical experimental workflow, and the logical comparison between the two types of standards.

Auxin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin_ext Auxin Auxin_intra Auxin Auxin_ext->Auxin_intra transport TIR1_AFB TIR1/AFB Auxin_intra->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA promotes ubiquitination and degradation of ARF ARF Transcription Factor Aux_IAA->ARF represses Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes activates Transcription Transcription Auxin_Response_Genes->Transcription

Canonical Auxin Signaling Pathway

Experimental_Workflow Plant_Tissue Plant Tissue Sample Homogenization Homogenization Plant_Tissue->Homogenization Spiking Spiking with Internal Standard (Deuterated or Non-Deuterated) Homogenization->Spiking Extraction Solid Phase Extraction (SPE) Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing Standards_Comparison cluster_deuterated Deuterated Standard cluster_non_deuterated Non-Deuterated (Analogue) Standard Deuterated Chemically identical to analyte (with deuterium substitution) Coelution Co-elutes with analyte Deuterated->Coelution Matrix_Correction Excellent matrix effect correction Coelution->Matrix_Correction High_Accuracy High Accuracy & Precision Matrix_Correction->High_Accuracy Non_Deuterated Structurally similar to analyte Different_RT Different retention time Non_Deuterated->Different_RT Variable_Correction Variable matrix effect correction Different_RT->Variable_Correction Lower_Accuracy Lower Accuracy & Precision Variable_Correction->Lower_Accuracy

References

Establishing the Limit of Detection for 3-Indoleacetic Acid (IAA) using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of common methods for establishing the Limit of Detection (LOD) for the plant hormone 3-Indoleacetic acid (IAA) when using 3-Indoleacetic acid-d7 as an internal standard. The methodologies and data presented are intended for researchers, scientists, and drug development professionals engaged in quantitative analysis.

The Limit of Detection (LOD) is a critical performance characteristic of any quantitative analytical method. It is defined as the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.[1][2][3] Accurate determination of the LOD is essential for method validation and for understanding the capabilities and limitations of an analytical procedure.[1]

Comparison of Methodologies for LOD Determination

Several methods are recognized for determining the LOD, each with its own set of advantages and applications. The most common approaches, as recommended by the International Council for Harmonisation (ICH) Q2(R1) guidelines, are the visual evaluation method, the signal-to-noise ratio approach, and the method based on the standard deviation of the response and the slope of the calibration curve.[2][4]

Method Description Advantages Disadvantages
Visual Evaluation The LOD is determined by the analysis of samples with known concentrations of analyte and by establishing the minimum level at which the analyte can be reliably detected by visual inspection of the chromatogram.[1]Simple and can be used when instrumental noise is not significant.Highly subjective and not statistically rigorous.
Signal-to-Noise (S/N) Ratio This method compares the signal from a sample with a known low concentration of the analyte with the background noise. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD.[2][3]Widely used and accepted, especially for chromatographic methods.[2]The calculation of the signal-to-noise ratio can vary between different software and data processing parameters.[5]
Calibration Curve Method The LOD is calculated based on the standard deviation of the y-intercepts of regression lines (σ) and the slope (S) of the calibration curve using the formula: LOD = 3.3 * (σ / S).[4]Statistically robust and provides a more objective measure of the LOD.Requires a well-defined linear calibration curve at the lower end of the concentration range.

Experimental Protocol for LOD Determination of IAA

This protocol outlines a comprehensive approach to determine the LOD of IAA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.

1. Materials and Reagents:

  • 3-Indoleacetic acid (IAA) analytical standard

  • This compound (IAA-d7) internal standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Blank matrix (e.g., cell culture medium, plasma)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

3. Standard Solution Preparation:

  • Prepare individual stock solutions of IAA and IAA-d7 in methanol.

  • Prepare a series of calibration standards by spiking the blank matrix with known concentrations of IAA. A typical range for LOD determination might be from 0.01 ng/mL to 10 ng/mL.

  • Prepare a working solution of the internal standard (IAA-d7) at a constant concentration (e.g., 10 ng/mL) and add it to all calibration standards and quality control samples.

4. Sample Preparation:

  • To 100 µL of each calibration standard, add 10 µL of the IAA-d7 internal standard working solution.

  • Perform a protein precipitation step by adding 300 µL of cold acetonitrile.

  • Vortex and centrifuge the samples.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

5. LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode.

    • IAA transition: e.g., m/z 176.1 -> 130.1

    • IAA-d7 transition: e.g., m/z 183.1 -> 137.1

6. Data Analysis and LOD Calculation:

  • For the Signal-to-Noise Ratio Method:

    • Analyze a series of low-concentration IAA standards.

    • Determine the signal height of the IAA peak and the noise level in a region of the chromatogram where no peaks are present.

    • Calculate the S/N ratio. The concentration at which the S/N ratio is approximately 3 is considered the LOD.[2]

  • For the Calibration Curve Method:

    • Construct a calibration curve by plotting the peak area ratio (IAA/IAA-d7) against the concentration of IAA for the low-concentration standards.

    • Perform a linear regression analysis to obtain the slope (S) and the standard deviation of the y-intercept (σ).

    • Calculate the LOD using the formula: LOD = 3.3 * (σ / S).[4]

Hypothetical Data for LOD Comparison

The following table presents hypothetical data to illustrate the calculation of the LOD using the calibration curve method.

IAA Concentration (ng/mL)Peak Area Ratio (IAA/IAA-d7) - Replicate 1Peak Area Ratio (IAA/IAA-d7) - Replicate 2Peak Area Ratio (IAA/IAA-d7) - Replicate 3
0.000.0010.0020.001
0.050.0150.0160.014
0.100.0320.0300.033
0.250.0780.0810.079
0.500.1550.1600.158

From a linear regression of this data, one might obtain:

  • Slope (S) = 0.31

  • Standard Deviation of the y-intercept (σ) = 0.0005

LOD Calculation: LOD = 3.3 * (0.0005 / 0.31) ≈ 0.0053 ng/mL

A study conducting a quantitative analysis of free IAA using a matrix-matched calibration curve reported a calculated LOD of 0.002 µg∙mL−1.[6] Another study on IAA metabolites in Arabidopsis reported low detection limits of 0.02 to 0.1 pmol.[7] These values highlight the sensitivity that can be achieved with LC-MS/MS methods.

Experimental Workflow for LOD Determination

LOD_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & LOD Calculation cluster_methods LOD Methods A Prepare IAA & IAA-d7 Stock Solutions B Create Calibration Curve Standards (spiked matrix) A->B C Add IAA-d7 Internal Standard B->C D Sample Extraction (e.g., Protein Precipitation) C->D E Dry Down & Reconstitute D->E F Inject Sample onto LC-MS/MS E->F G Chromatographic Separation F->G H Mass Spectrometric Detection (MRM) G->H I Integrate Peak Areas (IAA & IAA-d7) H->I J Calculate Peak Area Ratios I->J K Construct Calibration Curve J->K L LOD Calculation K->L M Signal-to-Noise Ratio (S/N > 3) L->M N Calibration Curve (3.3 * σ / S) L->N

Caption: Workflow for establishing the Limit of Detection (LOD) of IAA.

References

The Gold Standard for Auxin Quantification: A Comparative Guide to 3-Indoleacetic Acid-d7 and its 13C-Labeled Alternative in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of 3-Indoleacetic acid (IAA), the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of the widely used deuterated internal standard, 3-Indoleacetic acid-d7 (IAA-d7), with its carbon-13 labeled counterpart, [13C6]-Indole-3-acetic acid (13C6-IAA). The evidence presented, supported by experimental data, demonstrates the superior performance of 13C6-IAA, particularly in complex biological matrices, establishing it as the gold standard for robust bioanalysis.

The use of stable isotope-labeled internal standards in mass spectrometry-based quantification is essential for correcting analytical variability, including extraction efficiency, matrix effects, and instrument response. An ideal internal standard should exhibit identical chemical and physical properties to the analyte, differing only in mass. While both deuterated and 13C-labeled standards are designed to meet this requirement, subtle but significant differences in their behavior can impact data quality.

Performance Comparison: this compound vs. 13C6-Indole-3-acetic Acid

The primary advantages of 13C-labeled internal standards over deuterated analogs lie in their chromatographic co-elution with the analyte and the stability of the isotopic label. Deuterated standards, such as IAA-d7, can exhibit a slight chromatographic shift, eluting earlier than the unlabeled IAA. This "isotope effect" can lead to differential ion suppression or enhancement in complex matrices, compromising the accuracy of quantification.[1] In contrast, 13C-labeled standards typically co-elute perfectly with the analyte, ensuring that both experience the same matrix effects, leading to more accurate and precise results.[2]

Furthermore, deuterium atoms in certain molecular positions can be susceptible to exchange with protons from the solvent, which can affect the integrity of the standard.[3] The carbon-13 labels in 13C6-IAA are integrated into the stable benzene ring of the molecule and are not prone to exchange, ensuring the isotopic purity and concentration of the internal standard remain constant throughout the analytical process.[4]

Quantitative Performance Data

Table 1: Performance Characteristics of an LC-MS/MS Method Using a Deuterated Internal Standard (representative data)

ParameterPerformanceReference
Linearity (r²)>0.99[5]
Lower Limit of Quantification (LLOQ)0.05 µM[3]
Intra-day Precision (%RSD)<15%[3]
Inter-day Precision (%RSD)<15%[3]
Accuracy (%Bias)±15%[3]
Matrix EffectIon suppression observed, compensated by IS[3]
RecoveryVariable, compensated by IS[6]

Table 2: Performance Characteristics of an LC-MS/MS Method Using 13C6-IAA Internal Standard

ParameterPerformanceReference
Linearity (r²)>0.99[7]
Limit of Detection (LOD)0.02 - 0.1 pmol[7]
AccuracyBetter than 10% for standards[7]
Precision (%RSD)6% - 16% for the entire protocol[7]
Isotopic StabilityHigh, no back-exchange[4]
Chromatographic Co-elutionIdentical to unlabeled IAA[4]

Experimental Protocols

Accurate quantification of IAA in complex biological samples requires robust and reproducible sample preparation. The following are detailed protocols for the extraction of IAA from plasma/serum and plant tissues.

Protocol 1: Solid-Phase Extraction (SPE) of IAA from Plasma/Serum

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Pre-treatment: To 500 µL of plasma or serum, add the internal standard (13C6-IAA recommended) to a final concentration of 10-100 ng/mL. Acidify the sample with 50 µL of 1 M formic acid.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the IAA and internal standard with 2 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of IAA from Plasma/Serum
  • Sample Preparation: To 500 µL of plasma or serum, add the internal standard (13C6-IAA recommended).

  • Protein Precipitation: Add 1.5 mL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • Extraction: Transfer the supernatant to a new tube and add 2 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.

  • Collection and Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Protocol 3: Extraction of IAA from Plant Tissue
  • Homogenization: Homogenize 50-100 mg of frozen plant tissue in 1 mL of extraction solvent (e.g., 80% methanol in water) containing the internal standard (13C6-IAA).

  • Extraction: Incubate the homogenate at 4°C for at least 1 hour with gentle shaking.

  • Centrifugation: Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant for further purification by SPE as described in Protocol 1.

Visualizing the Workflow and Biological Context

To further clarify the analytical process and the biological relevance of IAA, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Biological Sample (Plasma, Serum, Tissue) add_is Add Internal Standard (this compound or 13C6-IAA) sample->add_is extraction Extraction (SPE or LLE) add_is->extraction cleanup Purification/ Cleanup extraction->cleanup drydown Dry-down and Reconstitution cleanup->drydown lcms LC-MS/MS Analysis drydown->lcms data Data Acquisition lcms->data integration Peak Integration data->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the quantification of 3-Indoleacetic acid.

auxin_signaling cluster_cell Plant Cell IAA IAA (Auxin) TIR1_AFB TIR1/AFB Receptor Complex IAA->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA promotes degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates transcription Response Cellular Response (Growth, Development) Auxin_Genes->Response

Caption: Simplified diagram of the core auxin signaling pathway.

Conclusion

For researchers requiring the highest level of accuracy and precision in the quantification of 3-Indoleacetic acid in complex biological samples, the use of a 13C-labeled internal standard, such as 13C6-IAA, is strongly recommended. Its identical chromatographic behavior to the native analyte and the stability of its isotopic label provide superior compensation for matrix effects compared to deuterated internal standards like IAA-d7. While the initial cost of 13C-labeled standards may be higher, the investment translates to more reliable, reproducible, and defensible scientific data, which is critical in research, clinical, and drug development settings.

References

A Comparative Guide to Auxin Quantification: Cross-Referencing Mass Spectrometry with Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two fundamental approaches for studying auxin: direct quantification of 3-Indoleacetic acid (IAA) levels using an internal standard (3-Indoleacetic acid-d7) via mass spectrometry, and the functional assessment of auxin activity through bioassays. Understanding the strengths and limitations of each method is crucial for accurate interpretation of experimental results in plant science and drug development.

Quantitative Data Comparison

The following table summarizes the typical quantitative data obtained from mass spectrometry-based quantification of IAA using IAA-d7 as an internal standard, and contrasts it with the qualitative or semi-quantitative results from common auxin bioassays.

Parameter Mass Spectrometry with IAA-d7 Auxin Bioassays (e.g., Root Growth Inhibition)
Measurement Absolute concentration of IAA (e.g., ng/g fresh weight)Biological response (e.g., % inhibition of root growth)
Specificity High; distinguishes IAA from other related compoundsLower; can be influenced by other compounds with auxin-like activity
Sensitivity High (picogram to femtogram range)Variable, depending on the specific bioassay
Throughput Moderate to high, depending on the sample preparationCan be high for simple plate-based assays
Data Interpretation Direct measure of endogenous hormone levelsIndirect measure of biological activity

Experimental Protocols

This protocol provides a general outline for the extraction, purification, and quantification of endogenous IAA from plant tissue, using deuterated IAA (IAA-d7) as an internal standard for accurate measurement.

Materials:

  • Plant tissue (e.g., Arabidopsis seedlings, tobacco leaves)

  • Liquid nitrogen

  • Extraction buffer (e.g., 80% methanol with an antioxidant like butylated hydroxytoluene)

  • This compound (IAA-d7) internal standard

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Harvest and Homogenization: Freeze a known weight of plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Add ice-cold extraction buffer and a known amount of IAA-d7 internal standard to the powdered tissue. Incubate at 4°C with shaking.

  • Purification: Centrifuge the extract and pass the supernatant through a pre-conditioned C18 SPE cartridge to remove interfering compounds. Elute the auxin-containing fraction.

  • Derivatization: Dry the eluate and derivatize the sample with BSTFA to make the IAA volatile for GC analysis.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS. The gas chromatograph separates the compounds, and the mass spectrometer detects and quantifies the derivatized endogenous IAA and the IAA-d7 standard based on their specific mass-to-charge ratios.

  • Quantification: The concentration of endogenous IAA is calculated by comparing the peak area of the endogenous IAA to the peak area of the known amount of the IAA-d7 internal standard.

This bioassay is a classic method to determine the relative biological activity of auxin and auxin-like compounds by measuring their inhibitory effect on root elongation.

Materials:

  • Cress seeds (Lepidium sativum)

  • Petri dishes

  • Filter paper

  • Test solutions (containing known concentrations of auxin or the sample to be tested)

  • Control solution (buffer or solvent used for the test solutions)

  • Ruler or digital scanner

Procedure:

  • Seed Germination: Place a sheet of filter paper in each petri dish and moisten it with the control or test solutions.

  • Seed Sowing: Arrange cress seeds in a line on the moist filter paper in each dish.

  • Incubation: Place the petri dishes vertically in a dark, humid chamber at a constant temperature (e.g., 25°C) for 24-72 hours. This allows the roots to grow straight down due to gravity.

  • Measurement: After the incubation period, measure the length of the primary root of each seedling.

  • Data Analysis: Calculate the average root length for each treatment and the control. Express the results as a percentage of root growth inhibition compared to the control. A dose-response curve can be generated to determine the concentration at which 50% inhibition occurs (IC50).

Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for cross-referencing these two methods and a simplified representation of the auxin signaling pathway that underlies the bioassay's response.

G cluster_quantification IAA Quantification (Mass Spectrometry) cluster_bioassay Auxin Bioassay (Root Growth Inhibition) plant_tissue Plant Tissue extraction Extraction with IAA-d7 plant_tissue->extraction purification Purification extraction->purification gcms GC-MS Analysis purification->gcms concentration Absolute IAA Concentration gcms->concentration cross_reference Cross-Reference Analysis concentration->cross_reference Correlate test_solution Test Solution (Plant Extract) cress_seeds Cress Seed Germination test_solution->cress_seeds incubation Incubation cress_seeds->incubation measurement Root Length Measurement incubation->measurement activity Biological Activity measurement->activity activity->cross_reference Correlate

Caption: Experimental workflow for cross-referencing IAA quantification with a root growth inhibition bioassay.

G Auxin Auxin TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses GeneExpression Auxin-Responsive Gene Expression ARF->GeneExpression activates BiologicalResponse Biological Response (e.g., Root Growth Inhibition) GeneExpression->BiologicalResponse

Caption: Simplified auxin signaling pathway leading to a biological response measured in bioassays.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3-Indoleacetic Acid-d7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Indoleacetic acid-d7, a deuterated form of the plant hormone auxin. Adherence to these procedures is critical for minimizing environmental impact and maintaining a safe research environment.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, and eye protection[1][2]. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols[1][2][3]. In case of a spill, immediately clean the area by sweeping or shoveling the material into a suitable, closed container for disposal[2][4]. Avoid generating dust during cleanup[4][5].

Disposal of this compound

The primary principle for the disposal of this compound is to treat it as a chemical waste product in accordance with all applicable local, state, and federal regulations[3][6]. The deuterium labeling does not significantly alter the chemical properties in a way that would necessitate a different disposal route from its non-deuterated counterpart, 3-Indoleacetic acid.

Key Disposal Steps:

  • Containerization: Unused product and any contaminated materials should be placed in a clearly labeled, sealed container to prevent leakage or spillage[3][4]. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Waste Classification: While not always explicitly categorized, it is best practice to handle this compound as a special or hazardous waste[4]. Consult your institution's environmental health and safety (EHS) department for specific guidance on waste classification.

  • Collection and Removal: Arrange for the collection of the chemical waste by a licensed and approved waste disposal company[2][3]. Do not attempt to dispose of this chemical down the drain or in regular trash[2][5][6].

  • Empty Containers: Even empty containers may retain residual chemical and should be disposed of in the same manner as the unused product[3][4]. Some procedures may allow for decontamination of containers before disposal; consult your EHS department for approved methods[5][7].

Summary of Hazard and Disposal Information

ParameterInformationSource
Primary Hazards Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[1][4]
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection/face protection.[1][2]
Spill Cleanup Sweep up and place in a suitable, closed container for disposal. Avoid dust formation.[2][4]
Disposal Method Dispose of in a safe manner in accordance with local/national regulations. Treat as hazardous or special waste.[4][6]
Prohibited Disposal Routes Do not allow to enter drains, sewers, or public waters. Do not dispose of with household waste.[2][5][6]
Container Disposal Dispose of empty containers in the same manner as the product or as directed by local regulations.[3][4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Have 3-Indoleacetic acid-d7 for Disposal ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe containerize Step 2: Securely Containerize Waste in a Labeled Container ppe->containerize spill Spill Occurs containerize->spill contact_ehs Step 3: Contact Institutional EHS for Waste Pickup containerize->contact_ehs cleanup Follow Spill Cleanup Protocol: Sweep and Contain spill->cleanup Yes spill->contact_ehs No cleanup->containerize storage Step 4: Store Securely Pending Pickup contact_ehs->storage pickup Step 5: Licensed Waste Contractor Collects Waste storage->pickup end End: Proper Disposal Complete pickup->end

Disposal Workflow for this compound

References

Personal protective equipment for handling 3-Indoleacetic acid-d7

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 3-Indoleacetic acid-d7. The following procedures are designed to ensure the safe handling of this compound and to minimize risks of exposure and contamination.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound to prevent skin, eye, and respiratory exposure.[1][2][3]

PPE CategoryItemSpecification
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory. A face shield may be required for larger quantities.[1][4][5]
Hand Protection Chemical-resistant glovesNitrile or other suitable material. Gloves should be inspected before use and changed frequently.[1][5][6]
Body Protection Laboratory coatA standard lab coat is required. For larger quantities, a chemical-resistant apron may be necessary.[4]
Respiratory Dust mask or respiratorRecommended when handling the powdered form to avoid inhalation.[1][2][4]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure a well-ventilated area, preferably a chemical fume hood, is used for all handling procedures.[1][4]

  • Have an emergency eyewash station and safety shower readily accessible.[4]

  • Assemble all necessary equipment and reagents before starting.

2. Handling the Solid Compound:

  • Wear all required PPE as specified in the table above.

  • Carefully weigh the desired amount of this compound, avoiding the creation of dust.[1]

  • If preparing a solution, slowly add the compound to the solvent to prevent splashing.

3. Post-Handling:

  • Thoroughly wash hands with soap and water after handling is complete.[1]

  • Clean all equipment and the work area to prevent cross-contamination.

4. Storage:

  • Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[7][8] Recommended storage is typically at or below -20°C.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[2]

1. Waste Collection:

  • Collect all solid waste, including contaminated gloves, wipes, and containers, in a designated and clearly labeled hazardous waste container.

  • Aqueous waste should be collected in a separate, labeled hazardous waste container.

2. Disposal Procedure:

  • Do not dispose of this compound down the drain or in regular trash.[5]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_materials Gather Materials prep_workspace->prep_materials weigh Weigh Compound prep_materials->weigh dissolve Prepare Solution (if applicable) weigh->dissolve cleanup Clean Workspace and Equipment weigh->cleanup dissolve->cleanup wash Wash Hands Thoroughly cleanup->wash collect_waste Collect Contaminated Materials cleanup->collect_waste storage Store Compound Properly wash->storage dispose Dispose as Hazardous Waste collect_waste->dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.